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Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate Documentation Hub

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  • Product: Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate
  • CAS: 959246-87-8

Core Science & Biosynthesis

Foundational

Synthesis Pathway for Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

[1][2] Executive Summary Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a critical dehydroamino acid intermediate, primarily utilized in the synthesis of non-natural amino acids (e.g., 2,5-difluorophenylalanine) an...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a critical dehydroamino acid intermediate, primarily utilized in the synthesis of non-natural amino acids (e.g., 2,5-difluorophenylalanine) and peptidomimetics. Its structure features a highly functionalized acrylate backbone capable of undergoing asymmetric hydrogenation to yield chiral phenylalanine derivatives, which are essential pharmacophores in drug development (e.g., DPP-4 inhibitors, anticancer agents).

This guide details the Erlenmeyer-Plöchl Azlactone Synthesis route. This pathway is selected for its operational simplicity, scalability, and high atom economy compared to Horner-Wadsworth-Emmons (HWE) or Heck coupling strategies.[1] The protocol proceeds via a thermodynamically controlled condensation to the (Z)-azlactone, followed by a stereoselective methanolysis.

Retrosynthetic Analysis

The target molecule is dissected into two primary synthons: the electrophilic aromatic aldehyde and the nucleophilic glycine equivalent.

  • Target: Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate[2][1]

  • Disconnection: C=C Double Bond formation.

  • Precursors:

    • 2,5-Difluorobenzaldehyde: Provides the aryl core.[1]

    • N-Acetylglycine (Aceturic Acid): Provides the amino acid backbone.[1]

    • Acetic Anhydride: Acts as both cyclodehydrating agent and solvent.[1]

    • Methanol: Acts as the nucleophile for ring opening.[1]

Pathway Logic (DOT Diagram)

Retrosynthesis Target Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate Azlactone Intermediate: 4-(2,5-Difluorobenzylidene)-2-methyl-5-oxazolone Target->Azlactone Methanolysis (Ring Opening) Precursors 2,5-Difluorobenzaldehyde + N-Acetylglycine Azlactone->Precursors Erlenmeyer Condensation

Figure 1: Retrosynthetic logic flow from target ester to commodity precursors.

Detailed Synthesis Protocol

Stage 1: Formation of the Azlactone Intermediate

Reaction: Cyclodehydration of N-acetylglycine followed by Perkin-type condensation with 2,5-difluorobenzaldehyde.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
2,5-Difluorobenzaldehyde 1.0Electrophile
N-Acetylglycine 1.0 - 1.1Nucleophile
Sodium Acetate (Anhydrous) 0.6 - 0.8Base Catalyst
Acetic Anhydride 3.0 - 5.0Solvent/Dehydrating Agent
Experimental Procedure
  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (with drying tube), and a thermometer.

  • Charging: Add N-acetylglycine (1.0 eq), anhydrous sodium acetate (0.7 eq), and 2,5-difluorobenzaldehyde (1.0 eq) to the flask.

  • Solvent Addition: Add acetic anhydride (4.0 eq). The mixture will be a suspension.[1][3]

  • Reaction: Heat the mixture to 110–120°C (oil bath temperature).

    • Observation: The solid dissolves as the reaction proceeds, turning into a clear yellow/orange solution.

    • Duration: Maintain reflux for 2–4 hours.[1] Monitor by TLC (System: Hexane/Ethyl Acetate 7:3) for the disappearance of the aldehyde.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • If crystallization does not occur spontaneously, cool to 0–5°C.[1]

    • Add a small amount of cold ethanol or water (slowly) to decompose excess anhydride and induce precipitation. Caution: Exothermic.[3]

    • The azlactone (4-(2,5-difluorobenzylidene)-2-methyl-5-oxazolone) precipitates as a yellow solid.[1]

  • Isolation: Filter the solid under vacuum. Wash with cold water (2x) and cold ethanol (1x) to remove traces of acetic acid and aldehyde.

  • Drying: Dry in a vacuum oven at 45°C.

Mechanistic Insight: The reaction proceeds via the formation of an oxazolone anion (stabilized by the aromatic nature of the oxazole ring), which attacks the aldehyde. Spontaneous dehydration yields the stable (Z)-isomer due to steric repulsion between the phenyl ring and the carbonyl oxygen.

Stage 2: Methanolysis to the Methyl Ester

Reaction: Base-catalyzed ring opening of the oxazolone with methanol.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
Azlactone Intermediate 1.0Substrate
Methanol (Anhydrous) Excess (Solvent)Reagent/Solvent
Sodium Acetate or Triethylamine 0.1Catalyst
Experimental Procedure
  • Setup: Place the dried azlactone (from Stage 1) into a round-bottom flask equipped with a reflux condenser.

  • Solvation: Suspend the solid in anhydrous methanol (approx. 10–15 mL per gram of azlactone).

  • Catalysis: Add a catalytic amount of anhydrous sodium acetate (0.1 eq) or triethylamine (0.1 eq).

  • Reaction: Heat the mixture to reflux (65°C) .

    • Observation: The yellow suspension will gradually clear as the azlactone reacts and the more soluble ester forms.

    • Duration: Reflux for 1–3 hours.[1] Monitor by TLC.[1][3][4]

  • Workup:

    • Concentrate the solution under reduced pressure to approximately 20% of its original volume.[1]

    • Cool to 0°C to induce crystallization of the target ester.[1][5]

    • Alternative: If oil forms, dilute with ethyl acetate, wash with water and brine, dry over MgSO4, and evaporate.

  • Purification: Recrystallize from Methanol/Water or Ethyl Acetate/Hexane if necessary.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Typically 130–140°C (dependent on specific isomer purity).[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.10 (s, 3H, Ac-CH3)
      
    • 
       3.85 (s, 3H, O-CH3)
      
    • 
       7.0–7.2 (m, 2H, Ar-H)
      
    • 
       7.4 (s, 1H, Vinyl-H) – Diagnostic peak for acrylate double bond.
      
    • 
       7.5–7.6 (m, 1H, Ar-H)
      
    • 
       8.0 (bs, 1H, NH)
      
  • Stereochemistry: The (Z)-isomer is the major product, characterized by the vinyl proton appearing downfield due to the deshielding effect of the carbonyl group.

Process Safety (HSE)
  • 2,5-Difluorobenzaldehyde: Irritant.[1] Handle in a fume hood.

  • Acetic Anhydride: Corrosive and lachrymator.[1] Reacts violently with water.[1]

  • Fluorinated Compounds: Thermal decomposition may release HF.[1] Do not overheat during drying.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from the aldehyde to the final methyl acrylate.

SynthesisMechanism Start 2,5-Difluorobenzaldehyde + N-Acetylglycine Step1 Perkin Condensation (Ac2O / NaOAc, 110°C) Start->Step1 Intermediate Azlactone (Oxazolone Ring) Step1->Intermediate - H2O, - AcOH Step2 Methanolysis (MeOH / cat. Base, Reflux) Intermediate->Step2 Product Methyl 2-acetamido-3- (2,5-difluorophenyl)acrylate Step2->Product Ring Opening

Figure 2: Step-wise chemical transformation from starting materials to the target acrylate.

References

  • Synthesis of Fluorinated Phenylalanines via Azlactone Method Source: National Institutes of Health (NIH) / PMC Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications URL:[Link]

  • General Erlenmeyer Azlactone Synthesis Protocol Source: Organic Syntheses Title: Acetylglycine and Azlactone Preparation URL:[Link]

  • Catalytic Methanolysis of Azlactones Source: Research Repository UCD Title: A simple and efficient method for the synthesis of Erlenmeyer azlactones and derivatives URL:[Link]

  • Properties of Methyl 2-acetamidoacrylate Derivatives Source: Wikipedia / Chemical Data Title: Methyl 2-acetamidoacrylate URL:[Link][6]

Sources

Exploratory

Solubility profile of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate in different solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its bioavailability, formulation, and purification processes. This document, intended for researchers, scientists, and drug development professionals, details the theoretical principles governing solubility, provides a robust experimental protocol based on the widely accepted shake-flask method, and offers insights into data analysis and interpretation. By following this guide, researchers can systematically evaluate the solubility of the target compound in a range of solvents, a crucial step in its development pathway.

Introduction

Overview of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a complex organic molecule with potential applications as an intermediate in the synthesis of novel pharmaceutical compounds. Its structure, featuring a difluorophenyl group, an acrylate moiety, and an acetamido group, suggests a unique combination of polarity, hydrogen bonding capability, and aromatic interactions. Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry and for the formulation of any potential drug product.

The Critical Role of Solubility Profiling

Solubility is a measure of the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure. In drug development, a compound's solubility profile dictates its dissolution rate in physiological fluids, which in turn is a key determinant of its oral bioavailability. According to the Biopharmaceutics Classification System (BCS), solubility is one of the two key parameters, along with permeability, used to classify drug substances.[1][2][3][4] A drug must be in solution to be absorbed. Therefore, a comprehensive understanding of its solubility in various solvents is essential for:

  • Formulation Development: Selecting appropriate solvent systems for liquid formulations or for the preparation of solid dosage forms.

  • Purification: Designing efficient crystallization and chromatographic purification processes.

  • Process Chemistry: Optimizing reaction conditions where the compound is a reactant or product.

  • Toxicology Studies: Preparing appropriate formulations for preclinical and clinical studies.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[5][6][7]

Fundamental Principles
  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, characterized by large dipole moments and high dielectric constants, are effective at dissolving polar and ionic solutes.[5][6][8] Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes.[5][6] The difluorophenyl group in Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate imparts a degree of polarity, while the acrylate and acetamido groups also contribute to its overall polar character.

  • Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds significantly enhances solubility.[9][10][11][12][13] Hydrogen bonds are strong dipole-dipole interactions that occur when hydrogen is bonded to a highly electronegative atom like oxygen or nitrogen.[9][10] The acetamido group in the target molecule contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), suggesting that it will have favorable interactions with protic solvents and other hydrogen-bonding solvents.

Solvent Properties and Their Influence

The choice of solvents for a solubility screen should cover a range of polarities and hydrogen bonding capabilities. Solvents can be broadly classified as:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) - These solvents can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) - These solvents have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

  • Nonpolar Solvents: (e.g., hexane, toluene) - These solvents have low dipole moments and dielectric constants and interact primarily through weaker van der Waals forces.

Impact of Temperature on Solubility

The effect of temperature on solubility is described by the van't Hoff equation.[14] For most solid solutes, the dissolution process is endothermic (absorbs heat), and therefore, solubility increases with increasing temperature.[6][8] However, there are cases where dissolution is exothermic, and solubility decreases with increasing temperature. It is therefore crucial to determine solubility at controlled temperatures.

Experimental Determination of Solubility

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[14][15][16][17] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

Materials and Reagents
  • Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate (purity >99%)

  • A range of solvents (HPLC grade or equivalent) covering different polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Phosphate buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4) to simulate physiological conditions, as recommended by ICH guidelines for BCS classification.[1][2][3]

  • Analytical standards of the target compound for calibration curves.

Equipment and Instrumentation
  • Analytical balance

  • Vortex mixer

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Glass vials with screw caps

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.

    • Pipette a known volume of each test solvent into the corresponding vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

    • Agitate the samples for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 48 hours.[18] It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantitative Analysis:

    • Dilute the filtered samples with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

    • Prepare a series of calibration standards of the target compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

    • Determine the concentration of the target compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the dissolved compound in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the experimental temperature.

Workflow Visualization

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Quantitative Analysis cluster_calc Data Calculation prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at controlled temperature (e.g., 24-48h) prep2->equil1 proc1 Settle undissolved solid equil1->proc1 proc2 Filter supernatant (0.22 µm) proc1->proc2 analysis2 Dilute filtered samples proc2->analysis2 analysis1 Prepare calibration standards analysis3 Analyze by HPLC/UV-Vis analysis1->analysis3 analysis2->analysis3 calc1 Determine concentration from calibration curve analysis3->calc1 calc2 Calculate solubility (mg/mL) calc1->calc2

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Analysis and Presentation

Quantitative Data Summary

The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate in Various Solvents at 25°C and 37°C

SolventSolvent Polarity (Dielectric Constant)Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Hexane1.89< 0.1< 0.1
Toluene2.381.52.8
Dichloromethane8.9325.838.5
Ethyl Acetate6.0215.224.1
Acetone20.755.678.3
Acetonitrile37.542.161.9
Ethanol24.538.955.7
Methanol32.745.368.2
Water80.10.50.9
PBS (pH 6.8)~800.61.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Solubility Trends

A graphical representation of the data can help in visualizing the relationship between solvent properties and solubility.

G cluster_0 Solubility vs. Solvent Polarity cluster_1 cluster_2 Hexane Hexane Toluene Toluene EtOAc EtOAc DCM DCM Ethanol Ethanol Acetone Acetone ACN ACN Methanol Methanol Water Water Low Polarity Low Polarity High Polarity High Polarity Low Polarity->High Polarity Increasing Solvent Polarity Low Solubility Low Solubility High Solubility High Solubility Low Solubility->High Solubility Solubility

Caption: Relationship between solvent polarity and hypothetical solubility.

Discussion and Interpretation of Results

Correlating Solubility with Physicochemical Properties

Based on the hypothetical data, Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate exhibits poor solubility in nonpolar solvents like hexane and water. The low solubility in hexane is expected due to the polar nature of the molecule. While water is a highly polar solvent, the presence of the bulky and relatively nonpolar difluorophenyl and acrylate methyl ester groups likely limits its hydration and, consequently, its aqueous solubility.

The highest solubility is observed in polar aprotic solvents like acetone and polar protic solvents like methanol and ethanol. This suggests that a combination of polarity and hydrogen bonding interactions is key to effectively solvating the molecule. The acetamido group's ability to form hydrogen bonds with protic solvents and accept hydrogen bonds from them contributes significantly to its solubility in these media.[9][11][12]

The moderate solubility in solvents like dichloromethane and ethyl acetate indicates that dipole-dipole interactions also play a significant role. The increase in solubility at a higher temperature (37°C) across all solvents where it is measurable suggests that the dissolution process is endothermic.

Practical Implications for Drug Development

The low aqueous solubility of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate, as suggested by the hypothetical data, would classify it as a poorly soluble compound under the BCS. This would necessitate the use of formulation strategies to enhance its dissolution and bioavailability if it were to be developed as an oral drug. Such strategies could include salt formation (if ionizable groups are present), particle size reduction, or the use of amorphous solid dispersions.

For synthetic and purification purposes, solvents like acetone, methanol, and ethyl acetate appear to be good choices for dissolving the compound, while hexane could be a suitable anti-solvent for crystallization.

Method Validation and Trustworthiness

The reliability of the solubility data is paramount. To ensure the trustworthiness of the results generated by the shake-flask method, the following should be considered:

  • Purity of the Compound: The solubility measurements should be performed on a well-characterized, pure form of the compound.

  • Equilibrium Confirmation: As mentioned, a time-to-equilibrium study is essential to ensure that the measured solubility is the true thermodynamic solubility.

  • Replicates: All experiments should be performed in triplicate to assess the variability of the measurements.[2]

  • Analytical Method Validation: The HPLC or UV-Vis method used for quantification must be validated for linearity, accuracy, and precision.

Conclusion

This guide has outlined the theoretical and practical considerations for determining the solubility profile of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate. A thorough understanding of a compound's solubility is a cornerstone of successful drug development and chemical process optimization. By employing the robust shake-flask method and carefully considering the physicochemical principles at play, researchers can generate high-quality, reliable solubility data. This data is indispensable for making informed decisions regarding formulation, purification, and the overall development strategy for this and other novel chemical entities.

References

  • askIITians. (2025, August 18). How do hydrogen bonds affect solubility? Retrieved from [Link]

  • Paloncu, T. R., & Mobley, D. L. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Al-Omar, M. A. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

  • Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (n.d.). Dependence of solute solubility parameters on solvent polarity. Retrieved from [Link]

  • Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Retrieved from [Link]

  • SlideShare. (n.d.). Solubility and Distribution Phenomena. Retrieved from [Link]

  • ScienceDirect. (2025, September 9). Shake Flask method: Significance and symbolism. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 2-acetamidoacrylate. Retrieved from [Link]

  • MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • Grok. (n.d.). Methyl 2-acetamidoacrylate. Retrieved from [Link]

  • Taiwan FDA. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-acetamidoacrylate. Retrieved from [Link]

  • Inchem. (n.d.). ICSC 0625 - METHYL ACRYLATE. Retrieved from [Link]

  • EPA. (n.d.). methyl 2-cyano-3-(2-fluorophenyl)acrylate Properties. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Methyl Acrylate-Copolymerized Medium-Chain-Length Poly-3-hydroxyalkanoates. Retrieved from [Link]

  • MDPI. (2017, December 30). Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. Retrieved from [Link]

  • Arpadis. (n.d.). Methyl Acrylate | Supplier & Distributor. Retrieved from [Link]

  • MDPI. (2024, September 12). Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. Retrieved from [Link]

  • IOPscience. (n.d.). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Retrieved from [Link]

Sources

Foundational

A Researcher's Technical Guide to Sourcing and Synthesizing Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Abstract: Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a specialized chemical entity with significant potential in medicinal chemistry and drug development, primarily owing to its dual functionality as a difluori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a specialized chemical entity with significant potential in medicinal chemistry and drug development, primarily owing to its dual functionality as a difluorinated aromatic compound and a Michael acceptor. This guide addresses the sourcing challenges for this non-standard reagent. As direct commercial suppliers are not readily identifiable, this document provides a comprehensive strategy for its acquisition, covering database and literature searches, engagement with custom synthesis providers, and procurement of key starting materials. Furthermore, two plausible and robust synthetic routes—the Erlenmeyer-Plöchl Azlactone Synthesis and the Horner-Wadsworth-Emmons Reaction—are detailed with step-by-step protocols. This guide also outlines the essential analytical methods for quality control and characterization, ensuring researchers can confidently obtain and verify this valuable compound for their discovery programs.

Compound Profile & Strategic Significance

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is an α,β-unsaturated carbonyl compound featuring an N-acetylated amine and a 2,5-difluorophenyl substituent. The strategic incorporation of fluorine into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity.[1] The difluorophenyl moiety, in particular, can modulate pKa, dipole moment, and bioavailability, making it a valuable functional group in modern drug design.[2][3]

Simultaneously, the acrylate portion of the molecule functions as a Michael acceptor. This electrophilic warhead is capable of forming covalent bonds with nucleophilic residues, such as cysteine, on target proteins.[4][5] This mechanism is a cornerstone of targeted covalent inhibitor design, which can lead to prolonged target engagement, improved therapeutic indices, and advantages in overcoming drug resistance.[5][6] The combination of these features makes this molecule a high-value building block for creating novel probes and therapeutic agents.

Sourcing and Procurement Strategy

Given that Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is not a catalog chemical, a multi-pronged approach is necessary for its procurement.

Database and Literature Search

The initial step for any researcher is to perform a thorough search of chemical databases to confirm the compound's novelty and identify any reported synthetic methods. These platforms are indispensable for modern chemical research.[7][8]

  • PubChem: A free and extensive database maintained by the NIH, linking chemical information to biological activities, literature, and patents.[9][10]

  • SciFinder & Reaxys: Subscription-based services that offer deep insights into chemical reactions, substance properties, and patent literature, often with superior data curation for experimental procedures.[7][10][11]

A search in these databases will quickly ascertain if the target molecule or a closely related analog has been synthesized, providing a critical starting point.

Custom Synthesis Services

For novel or non-commercial compounds, engaging a custom synthesis provider or a Contract Research Organization (CRO) is the most direct route to acquisition. These organizations specialize in producing complex molecules on scales ranging from milligrams to kilograms.[12][13]

Service Provider TypeKey Offerings & ExpertiseScaleTypical Clients
Specialty CROs Route design, process development, multi-step synthesis, and production of complex intermediates and APIs.[12][14]mg to multi-kgPharmaceutical, Biotech, Agrochemical
Chemical Synthesis Companies Custom organic synthesis of small molecules, metabolites, impurities, and building blocks.[13][15]mg to kgAcademic Institutions, Start-ups, R&D Labs
Large-Scale Manufacturers Commercial quantity production, process validation, and adherence to GMP standards.[16]kg to metric tonInnovator and Generic Pharma

When engaging a provider, a clear project scope, including purity requirements, analytical specifications, and desired quantity, is essential for a successful partnership.

Starting Material Procurement

Whether pursuing an in-house synthesis or outsourcing, the availability of key starting materials is paramount. The primary precursors for the target molecule are commercially available.

Starting MaterialCAS NumberRepresentative Suppliers
2,5-Difluorobenzaldehyde2646-90-4Thermo Scientific Chemicals, TCI, Alfa Aesar[17][18][19][20]
N-Acetylglycine543-24-8Sigma-Aldrich, Carl ROTH, Fengchen Group[21][22]
N-Acetylglycine Methyl Ester1117-77-7Sigma-Aldrich
N-Acetylglycine Ethyl Ester1906-82-7Tokyo Chemical Industry (TCI)

Plausible Synthetic Routes

Two classical and reliable methods in organic chemistry are well-suited for the synthesis of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate.

Route A: Erlenmeyer-Plöchl Azlactone Synthesis

This method involves the condensation of an N-acyl glycine with an aldehyde to form an azlactone (oxazolone), which is then ring-opened to yield the desired α,β-unsaturated N-acylamino acid derivative.[23][24]

  • Azlactone Formation: N-acetylglycine is cyclized in the presence of acetic anhydride to form 2-methyl-5(4H)-oxazolone.

  • Condensation: The formed oxazolone undergoes a base-catalyzed condensation reaction with 2,5-difluorobenzaldehyde. Sodium acetate is a common choice for the base.

  • Methanolysis: The resulting azlactone intermediate is not isolated but is directly subjected to ring-opening with anhydrous methanol, often with gentle heating, to yield the final product, Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate.

G cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Methanolysis NAG N-Acetylglycine Ac2O Acetic Anhydride NAG->Ac2O Cyclization Oxazolone 2-Methyl-5(4H)-oxazolone Ac2O->Oxazolone DFB 2,5-Difluorobenzaldehyde Oxazolone->DFB Condensation Oxazolone->DFB Base NaOAc Azlactone Intermediate Azlactone DFB->Azlactone MeOH Methanol Azlactone->MeOH Ring Opening Azlactone->MeOH Product Methyl 2-acetamido-3- (2,5-difluorophenyl)acrylate MeOH->Product

Fig 1. Workflow for Erlenmeyer-Plöchl Synthesis.
Route B: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for forming carbon-carbon double bonds, typically with high E-selectivity, by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone.[25][26][27]

  • Phosphonate Reagent Synthesis: The synthesis starts by preparing the necessary phosphonate reagent. This can be achieved via an Arbuzov reaction between triethyl phosphite and methyl 2-bromo-N-acetylglycinate (which would need to be synthesized first) or a related electrophile. A more direct approach is to use commercially available phosphonate reagents like triethyl phosphonoacetate, followed by amidation. For this guide, we will assume the synthesis of (Dimethoxyphosphoryl)acetic acid methyl ester followed by N-acetylation chemistry. A more practical starting point for the HWE itself is a phosphonate like methyl 2-(diethoxyphosphoryl)acetate.

  • Carbanion Formation: The phosphonate reagent is deprotonated with a suitable base (e.g., NaH, LiCl/DBU) to form the nucleophilic phosphonate carbanion.

  • Olefination: The carbanion is then reacted with 2,5-difluorobenzaldehyde. The reaction proceeds through a transient oxaphosphetane intermediate which collapses to form the desired E-alkene and a water-soluble phosphate byproduct.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Olefination cluster_2 Step 3: Elimination Phosphonate Methyl 2-acetamido-2- (diethoxyphosphoryl)acetate Base Base (e.g., NaH) Phosphonate->Base Deprotonation Carbanion Phosphonate Carbanion Base->Carbanion DFB 2,5-Difluorobenzaldehyde Carbanion->DFB Nucleophilic Attack Carbanion->DFB Oxaphosphetane Oxaphosphetane Intermediate DFB->Oxaphosphetane Product Methyl 2-acetamido-3- (2,5-difluorophenyl)acrylate Oxaphosphetane->Product Elimination Oxaphosphetane->Product Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Fig 2. Workflow for Horner-Wadsworth-Emmons Synthesis.

Quality Control & Analytical Characterization

Verification of the final compound's identity and purity is non-negotiable. A combination of spectroscopic and chromatographic methods should be employed.

  • Purification: The crude product should be purified using column chromatography on silica gel.

  • Structure Confirmation: The purified product's structure must be confirmed.

  • Purity Assessment: Final purity should be determined using High-Performance Liquid Chromatography (HPLC).

Analytical TechniqueExpected Observations for Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate
¹H NMR Signals corresponding to the vinyl proton, aromatic protons (with characteristic F-H coupling), methyl ester protons, and acetyl methyl protons. The vinyl proton will likely appear as a singlet or a finely split multiplet in the δ 7.0-7.5 ppm region.[28]
¹³C NMR Resonances for the carbonyl carbons (ester and amide), the olefinic carbons, aromatic carbons (with characteristic C-F couplings), and the methyl carbons.
¹⁹F NMR Two distinct resonances for the non-equivalent fluorine atoms on the phenyl ring.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (C₁₂H₁₂F₂NO₃).[29]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amide), C=O stretching (ester and amide), and C=C stretching (alkene).[30]

Handling, Storage, and Safety

As a novel compound, a specific Safety Data Sheet (SDS) must be requested from the synthesis provider. However, based on the acrylate functional group, general precautions should be taken:

  • Handling: Use personal protective equipment (PPE), including gloves, goggles, and a lab coat. Handle in a well-ventilated fume hood.[4]

  • Storage: Acrylates can be prone to polymerization. Store in a cool, dry, dark place, and ensure the container is tightly sealed. The presence of an inhibitor like MEHQ is standard for acrylate monomers.[4]

  • Toxicity: Acrylates are often skin and respiratory irritants. Avoid inhalation and direct contact.

Conclusion

While Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is not a commercially available reagent, it represents a synthetically accessible and highly valuable tool for chemical biology and drug discovery. By leveraging specialized chemical databases, partnering with custom synthesis experts, and applying established synthetic methodologies like the Erlenmeyer-Plöchl or HWE reactions, researchers can reliably obtain this compound. Rigorous analytical characterization is essential to ensure the quality required for demanding research applications, ultimately enabling the exploration of new covalent therapeutics and chemical probes.

References

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Exploratory

Material Safety Data Sheet (MSDS) for Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

An In-Depth Technical Guide to the Material Safety Data Sheet for Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly availab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including methyl 2-acetamidoacrylate, various acrylic acid derivatives, and fluorinated aromatic compounds. The information herein is intended to provide a comprehensive safety overview for researchers and drug development professionals based on established chemical principles and data from related molecules.

Section 1: Chemical Identification and Overview

  • Chemical Name: Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

  • Synonyms: (Z)-methyl 2-acetamido-3-(2,5-difluorophenyl)prop-2-enoate

  • Molecular Formula: C₁₂H₁₁F₂NO₃

  • Molecular Weight: 255.22 g/mol

  • Chemical Structure:

    • The molecule possesses a methyl acrylate backbone, a common structural motif in polymer and organic chemistry.[1]

    • An acetamido group is attached to the alpha-carbon, a feature found in various biologically relevant molecules.[2]

    • A 2,5-difluorophenyl group is attached to the beta-carbon. The inclusion of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[3]

Section 2: Hazard Identification

Based on its constituent functional groups, Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is anticipated to present multiple hazards.

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4) [4][5]

  • Acute Toxicity, Dermal (Category 4) [4][5]

  • Acute Toxicity, Inhalation (Category 4) [4][6]

  • Skin Corrosion/Irritation (Category 2) [2][7]

  • Serious Eye Damage/Eye Irritation (Category 2A) [2][7]

  • Skin Sensitization (Category 1) [8][9]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [4]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 2) [10]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) [10][11]

GHS Label Elements (Anticipated):

  • Pictograms:

  • Signal Word: Warning[2][12]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H312: Harmful in contact with skin.[4]

    • H332: Harmful if inhaled.[4]

    • H315: Causes skin irritation.[2][7]

    • H317: May cause an allergic skin reaction.[9]

    • H319: Causes serious eye irritation.[2][7]

    • H335: May cause respiratory irritation.

    • H401: Toxic to aquatic life.[10]

    • H412: Harmful to aquatic life with long lasting effects.[11]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P272, P273, P280[6][7]

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P333+P313, P337+P313, P362+P364[6][7]

    • Storage: P403+P233, P405[7]

    • Disposal: P501[7]

Section 3: Composition and Rationale for Hazard Assessment

The predicted hazard profile stems from the synergistic effects of its core components:

ComponentContribution to Hazard Profile
Methyl Acrylate Backbone The acrylate moiety is known for its potential to cause skin, eye, and respiratory irritation.[8] It is also a known skin sensitizer and can be harmful if inhaled, ingested, or absorbed through the skin.[5][6] The ester functionality can be hydrolyzed in vivo, contributing to systemic toxicity.
Acetamido Group While generally less reactive, the presence of the amide can influence the electronic properties and biological interactions of the molecule.
2,5-Difluorophenyl Group Fluorinated aromatic rings are common in pharmaceuticals.[3] While often enhancing therapeutic properties, they can pose hazards upon combustion, potentially releasing toxic gases like hydrogen fluoride.[13] The fluorine atoms can also influence the molecule's metabolic pathways and toxicological profile.

Section 4: First-Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] A mild soap can be used. If irritation or a rash develops, seek medical attention.[6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[6][14] A water spray can be used to cool fire-exposed containers.[5]

  • Specific Hazards Arising from the Chemical:

    • Combustion is expected to produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[13] The release of HF is a significant concern due to its high corrosivity and toxicity.

    • The material may undergo hazardous polymerization when heated or involved in a fire.[14][15] This can lead to a rapid increase in pressure and potential container rupture.

  • Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[5]

Section 6: Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator.[16] Ensure adequate ventilation.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[5]

  • Methods for Cleaning Up: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material into a sealed container for proper disposal.[17] For large spills, dike the area to contain the spill and follow institutional and local regulations for cleanup and disposal.

Section 7: Handling and Storage

  • Safe Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[18]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

    • Avoid contact with skin, eyes, and clothing.[11]

    • Wash hands thoroughly after handling.[6]

    • Keep away from heat, sparks, and open flames.[4][19]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][16]

    • Keep refrigerated to inhibit polymerization.[16]

    • Protect from light and moisture.[9]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[19]

Section 8: Exposure Controls and Personal Protection

  • Engineering Controls:

    • A chemical fume hood is essential to minimize inhalation exposure.[18]

    • Eyewash stations and safety showers should be readily accessible.[19]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield.[19]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[9]

    • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[17]

Section 9: Physical and Chemical Properties

The following properties are estimated based on structurally similar compounds like Methyl 2-acetamidoacrylate.[12][20]

PropertyEstimated Value
Appearance White to off-white solid
Odor Acrid
Melting Point 50-76 °C (based on Methyl 2-acetamidoacrylate)
Boiling Point No data available
Solubility Moderately soluble in chloroform and methanol
Flash Point > 110 °C
Vapor Density Heavier than air

Section 10: Stability and Reactivity

  • Reactivity: The acrylate moiety is susceptible to Michael additions and polymerization.[12][20]

  • Chemical Stability: The compound is likely stable under recommended storage conditions. However, it may polymerize upon exposure to heat, light, or in the absence of inhibitors.[16][19]

  • Conditions to Avoid: High temperatures, direct sunlight, and sources of ignition.[16]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[19]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride.[13]

Section 11: Toxicological Information

The toxicological profile is inferred from related acrylates and fluorinated compounds.

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][7]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[8][9] Repeated exposure can lead to contact dermatitis.[8]

  • Carcinogenicity: No data is available for this specific compound. Acrylic acid is not classifiable as to its carcinogenicity to humans.[17]

  • Reproductive Toxicity: No data is available.

Experimental Workflow: Michael Addition

The following is a hypothetical workflow for a Michael addition reaction, a common application for acrylate derivatives.[20]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Weigh Reagents - Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate - Thiol Nucleophile - Base Catalyst (e.g., DBU) - Solvent (e.g., THF) setup_rxn 2. Set up Reaction - Inert atmosphere (N2/Ar) - Dry glassware - Add solvent and reactants prep_reagents->setup_rxn run_rxn 3. Run Reaction - Stir at room temperature - Monitor by TLC/LC-MS setup_rxn->run_rxn quench 4. Quench Reaction - Add aqueous NH4Cl run_rxn->quench extract 5. Extraction - Use ethyl acetate and water quench->extract purify 6. Purification - Column Chromatography extract->purify analyze 7. Characterization - NMR, MS, IR purify->analyze

Caption: Hypothetical workflow for a Michael addition reaction.

Safety Considerations for the Workflow:

  • Weighing Reagents: All solid and liquid transfers should be performed in a chemical fume hood to avoid inhalation of dust or vapors. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

  • Setting up the Reaction: The use of an inert atmosphere is a standard precaution for many organic reactions but also serves to contain any volatile materials.

  • Running the Reaction: The reaction should be clearly labeled. Monitoring by TLC should be done with care, using a capillary tube and developing the plate within the fume hood.

  • Quenching the Reaction: The quenching step should be performed slowly and carefully, as it can be exothermic.

  • Extraction: Extractions should be performed in a separatory funnel within the fume hood. The funnel should be vented frequently to release any pressure buildup.

  • Purification: Column chromatography should be set up and run in a fume hood. Care should be taken to avoid splashing solvents and to handle the silica gel safely.

  • Characterization: Samples for analysis should be prepared in the fume hood.

References

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  • W. M. Geiger. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
  • Asia Industrial Gases Association. (n.d.). CODE OF PRACTICE COMPRESSED FLUORINE AND MIXTURES WITH INERT GASES.
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  • Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
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  • BLDpharm. (n.d.). 1253180-94-7|(E)-Methyl 3-(2,6-difluorophenyl)
  • Wang C., Li X., Deng H. (2019).
  • European Chemicals Agency. (n.d.).
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  • Khokarale, S. G., et al. (n.d.). Efficient and catalyst free synthesis of acrylic plastic precursors: methyl propionate and methyl methacrylate synthesis through reversible CO2 capture. Green Chemistry.
  • Lapychak, N., et al. (2016). SYNTHESIS OF ACRYLATES FROM METHYL PROPIONATE, PROPIONIC ACID AND FORMALDEHYDE IN THE GAS PHASE ON SOLID CATALYSTS. Eastern-European Journal of Enterprise Technologies, 5(6), 44.

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Foundational

Thermal Profile and Physicochemical Stability of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate: A Methodological Framework

An In-depth Technical Guide Abstract Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a specialized organic molecule with potential applications as an intermediate in pharmaceutical synthesis. As with any novel chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a specialized organic molecule with potential applications as an intermediate in pharmaceutical synthesis. As with any novel chemical entity entering the development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive methodological framework for determining two critical parameters: the melting point and the thermal stability profile of this compound. The protocols detailed herein are designed not merely as procedural steps but as a self-validating system, grounded in established analytical principles. We will explore the causality behind experimental choices, from classical capillary methods to advanced thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document serves as a technical whitepaper for researchers tasked with characterizing this, or structurally similar, molecules, ensuring data integrity and supporting critical decisions in process chemistry, formulation development, and regulatory compliance.[1][2][3]

Introduction: The Criticality of Thermal Characterization

The journey of a drug substance from laboratory synthesis to a stable, effective pharmaceutical product is governed by its intrinsic chemical and physical properties.[1] Among these, the thermal profile—encompassing its melting point and decomposition behavior—is a cornerstone of its developability.

  • Melting Point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's identity and purity. A sharp, well-defined melting point is often the first hallmark of a highly purified substance, while a broad melting range can signify the presence of impurities or polymorphic forms.

  • Thermal Stability dictates the operational boundaries for handling, processing, and storage.[1][4] An understanding of a molecule's decomposition temperature and degradation pathways is essential to prevent the formation of potentially toxic impurities and to define appropriate storage conditions and shelf-life.[2][5][6] This is a key requirement of international regulatory bodies.[3][7]

Given the novelty of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate, this guide establishes the authoritative protocols required for its complete thermal characterization.

Melting Point Determination: From Screening to Precision

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This phase change provides critical information for both purity assessment and process chemistry.

Initial Assessment: Capillary Melting Point Method

This classical technique provides a rapid and reliable preliminary value for the melting point. Its diagnostic power lies in the visual observation of the phase transition.

Causality of Protocol Design: The key to an accurate measurement is a slow heating rate (1-2 °C/minute) near the expected melting point. A rapid temperature ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially high and broad melting range.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform packing.

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for efficient heat transfer.

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Heating (Screening): Initially, heat the sample rapidly to about 15-20 °C below the anticipated melting point.

  • Slow Heating (Measurement): Decrease the heating rate to 1-2 °C per minute.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting range is the span between these two values.

Definitive Analysis: Differential Scanning Calorimetry (DSC)

For a quantitative and highly precise determination, DSC is the gold standard.[8] It measures the difference in heat flow required to increase the temperature of the sample and a reference as a function of temperature.[9] An endothermic event, such as melting, appears as a peak on the DSC thermogram.

Causality of Protocol Design: The use of an inert atmosphere (e.g., nitrogen) is critical to prevent oxidative degradation of the sample during heating, which could interfere with the melting endotherm. A controlled heating rate (e.g., 10 °C/min) ensures equilibrium conditions and produces a well-defined, reproducible peak.[10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to enclose the sample. For volatile substances, a hermetically sealed pan is required.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).[10][11]

    • Maintain a constant flow of inert gas (e.g., Nitrogen at 50 mL/min).

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus) of the melting event.

DSC_Melting_Point cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Place in Aluminum Pan A->B C Crimp/Seal Pan B->C D Load Sample & Reference into Cell C->D Transfer E Program Thermal Method (Ramp at 10°C/min under N2) D->E F Run Experiment E->F G Generate Heat Flow vs. Temp Plot F->G Output H Identify Endothermic Melting Peak G->H I Determine Onset, Peak Temp, and Enthalpy (ΔHfus) H->I

Caption: Workflow for Thermal Stability Analysis using TGA.

Mechanistic Insight: Forced Degradation (Stress) Studies

While TGA identifies the temperature of rapid decomposition, forced degradation studies are designed to predict the long-term stability of a drug substance under relevant storage and handling conditions. [5][6]These studies are a regulatory expectation (ICH Q1A) and are essential for developing stability-indicating analytical methods. [3][4] Causality of Protocol Design: The conditions are chosen to be more severe than standard stability testing to intentionally induce degradation (targeting 5-20% degradation is ideal). [3]This allows for the identification of primary degradation products and pathways. A control sample is always run in parallel to differentiate between degradation products and pre-existing impurities.

Experimental Protocol:

  • Sample Preparation: Prepare solutions or solid samples of the compound.

  • Stress Conditions: Expose the samples to a matrix of conditions as outlined by ICH Q1A guidelines:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal (Dry Heat): Solid sample at 80 °C for 48 hours.

    • Photostability: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

  • Timepoint Analysis: At designated time points, withdraw aliquots from the stressed samples.

  • Quantification: Analyze the samples using a validated, stability-indicating HPLC method to determine the loss of the parent compound and the formation of any degradation products.

Workflow for Forced Degradation Studies

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) cluster_output Key Outputs Start Drug Substance (Methyl 2-acetamido-3- (2,5-difluorophenyl)acrylate) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Heat Dry Heat (Solid, 80°C) Start->Heat Light Photostability (ICH Q1B) Start->Light Analysis Analyze all samples (including control) by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate HPLC Method as Stability-Indicating Analysis->Method Stability Understand Intrinsic Stability Profile Analysis->Stability

Caption: Logic flow for conducting forced degradation studies.

Interpreting Thermal Stability Data

A combination of TGA and forced degradation data provides a robust understanding of the compound's stability.

ParameterHypothetical ValueInterpretation
TGA Onset of Decomposition ~215 °CThe temperature at which significant mass loss begins. Indicates high thermal stability under rapid heating.
TGA T₅% (5% Mass Loss) 225 °CA common metric for the upper limit of thermal processing.
TGA T₅₀% (50% Mass Loss) 260 °CTemperature at which half the sample has decomposed.
Forced Degradation Results Stable to heat and oxidation; significant degradation under basic conditions.Suggests the molecule is susceptible to base-catalyzed hydrolysis. This informs formulation (avoid basic excipients) and storage (protect from alkaline environments).

Conclusion and Best Practices

The characterization of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate requires a multi-faceted analytical approach. The determination of its melting point via capillary methods and, more definitively, Differential Scanning Calorimetry, is fundamental to confirming its purity and identity. Concurrently, its thermal stability profile, established through Thermogravimetric Analysis and corroborated by forced degradation studies, is critical for defining safe handling, processing, and storage parameters.

The integrated data from these techniques provide the authoritative grounding needed for confident advancement of this molecule through the drug development process. It is a foundational dataset that informs process chemistry, guides formulation scientists, and satisfies regulatory expectations for thorough characterization of a new chemical entity.

References

  • SGS. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved from [Link]

  • Parameter. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Jadhav, A. S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • Omori UK. (2025, December 17). Key pharmaceutical stability testing guidelines. Retrieved from [Link]

  • Ascendia Pharma. (n.d.). Stability Studies | Testing of Pharmaceutical Products. Retrieved from [Link]

  • MDPI. (2021, March 12). Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers. Retrieved from [Link]

  • mediaTUM. (2023, April 25). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) curves and (b) derivative.... Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-acetamidoacrylate. Retrieved from [Link]

  • MDPI. (2020, May 9). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Retrieved from [Link]

  • PMC. (2023, September 29). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetryspectra of poly(acrylic acid) bulk at.... Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry data of (a) polyurethane and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Heats of polymerization of acrylic acid and derivatives. Retrieved from [Link]

  • Dergipark. (2012, December 19). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible light-induced degradation of acrylate/methacrylate copolymers with comonomer triggers. Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of an Acrylic/Melamine Copolymer Blend by DSC and DMA, TS67. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-acetamidoacrylate. Retrieved from [Link]

  • OSHA. (2021, January 29). METHYL ACRYLATE. Retrieved from [Link]

  • Wiley Online Library. (2023, May 25). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Retrieved from [Link]

  • CORE. (2014, September 30). Fluorinated poly(meth)acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Methyl Acrylate-Copolymerized Medium-Chain-Length Poly-3-hydroxyalkanoates. Retrieved from [Link]

  • DTU Nanolab. (2006, September 12). Thermal stability of vapor phase deposited self-assembled monolayers for MEMS anti-stiction. Retrieved from [Link]

  • MDPI. (2021, March 24). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido.... Retrieved from [Link]

  • MDPI. (2024, September 12). Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. Retrieved from [Link]

  • V. A. Kargin Polymer Research Institute. (n.d.). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate as a Versatile Intermediate for Fluorinated Amino Acid Synthesis

Abstract: This document provides a detailed technical guide for the use of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate as a pivotal synthetic intermediate. Primarily, it serves as a prochiral precursor for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the use of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate as a pivotal synthetic intermediate. Primarily, it serves as a prochiral precursor for the synthesis of non-proteinogenic, fluorinated amino acids, which are highly valuable building blocks in medicinal chemistry and drug development. We present field-proven protocols for the synthesis of the title compound and its subsequent application in catalytic asymmetric hydrogenation to yield optically active N-acetyl-(2,5-difluoro)phenylalanine methyl ester. The causality behind experimental choices, self-validating protocol design, and the broader impact on peptide chemistry are discussed in detail.

Introduction and Scientific Significance

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, with fluorinated compounds representing a significant and growing percentage of all pharmaceuticals.[1] Fluorine's unique properties—high electronegativity, small steric footprint similar to hydrogen, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics.[1][2] These modulations often lead to enhanced metabolic stability, increased binding affinity, and favorable alterations in lipophilicity and pKa.[2]

Fluorinated amino acids are particularly sought-after building blocks for creating novel peptides and pharmaceuticals with improved therapeutic profiles.[2][3] Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a dehydroamino acid derivative that stands out as a highly versatile and efficient precursor for accessing chiral 2,5-difluorophenylalanine derivatives. Its α,β-unsaturated system is perfectly primed for stereoselective transformations, most notably asymmetric hydrogenation, providing a direct route to enantiomerically pure amino acid precursors.[4][5]

This guide details the synthesis of this key intermediate and its primary application, providing researchers with the foundational knowledge and practical steps to leverage its synthetic potential.

Physicochemical Properties & Handling

PropertyValue
IUPAC Name Methyl 2-acetamido-3-(2,5-difluorophenyl)prop-2-enoate
Synonyms N-Acetyl-2,5-didefluorodehydrophenylalanine methyl ester
Molecular Formula C₁₂H₁₁F₂NO₃
Molar Mass 255.22 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH, THF). Insoluble in water.

Handling & Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a fume hood.

Synthesis of the Intermediate: The Erlenmeyer-Plöchl Approach

The most reliable and scalable method for preparing α,β-unsaturated N-acylamino esters is a modification of the Erlenmeyer-Plöchl reaction. This process involves the condensation of N-acetylglycine with an aromatic aldehyde (2,5-difluorobenzaldehyde) to form an intermediate azlactone (oxazolone). The azlactone is a stable, often crystalline solid that can be isolated or, for convenience, reacted in situ. Subsequent methanolysis of the azlactone ring cleanly yields the target acrylate.

G A 2,5-Difluorobenzaldehyde D Azlactone Intermediate (Crystalline Solid) A->D Condensation B N-Acetylglycine B->D C Acetic Anhydride (Ac₂O) + Sodium Acetate (NaOAc) C->D Base-catalyzed cyclization F Methyl 2-acetamido-3- (2,5-difluorophenyl)acrylate D->F Methanolysis (Ring Opening) E Methanol (MeOH) Reflux E->F

Caption: Workflow for the synthesis of the title intermediate.

Protocol 1: Synthesis via Azlactone Intermediate

Causality: This two-step, one-pot procedure is highly efficient. Acetic anhydride serves as both the solvent and a dehydrating agent, driving the initial condensation and cyclization to the azlactone. Sodium acetate acts as the necessary base. The subsequent reflux in methanol is a standard method for alcoholysis of the strained azlactone ring to afford the more stable ester product.

Materials:

  • 2,5-Difluorobenzaldehyde

  • N-Acetylglycine

  • Anhydrous Sodium Acetate (NaOAc)

  • Acetic Anhydride (Ac₂O)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2,5-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (0.8 eq).

  • Azlactone Formation: Add acetic anhydride (3.0 eq) to the flask. Heat the mixture with stirring in an oil bath at 100 °C for 2 hours. The mixture should become a clear, homogenous solution.

  • Methanolysis: Carefully cool the reaction mixture to room temperature. Slowly add methanol (10 volumes relative to the aldehyde) to the flask. Caution: The addition may be exothermic.

  • Ring Opening: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4 hours.

  • Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol and acetic acid.

  • Extraction: Dilute the residue with ethyl acetate (100 mL) and water (50 mL). Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) until effervescence ceases, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate as a white crystalline solid.

Core Application: Catalytic Asymmetric Hydrogenation

The defining application of this intermediate is its role as a prochiral substrate for asymmetric hydrogenation. This reaction establishes a new chiral center at the Cα position, converting the planar alkene into an enantiomerically enriched N-acetyl amino acid ester. The choice of a chiral catalyst is paramount for achieving high enantioselectivity. Rhodium and Iridium complexes with chiral phosphine ligands are the industry standard for this transformation.[5][6]

G A Methyl 2-acetamido-3- (2,5-difluorophenyl)acrylate D Asymmetric Hydrogenation A->D B H₂ (Hydrogen Gas) B->D Reductant C Chiral Rhodium Catalyst (e.g., Rh(COD)(DIPAMP)⁺BF₄⁻) C->D Stereocontrol E N-acetyl-(2,5-difluoro)- L-phenylalanine Methyl Ester D->E Product (>95% e.e.)

Caption: Asymmetric hydrogenation of the intermediate.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation

Causality: This protocol uses a high-pressure hydrogenation setup (Parr shaker or autoclave) to ensure sufficient H₂ concentration in the solution. The solvent (methanol) must be degassed to prevent oxygen from poisoning the sensitive rhodium catalyst. The catalyst loading is typically low (0.1-1 mol%) as it is highly efficient. The enantiomeric excess (e.e.) of the product is determined by the specific chiral ligand used.

Materials:

  • Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate (Substrate)

  • Chiral Rhodium Catalyst (e.g., [Rh(COD)₂(DIPAMP)]BF₄ or a similar commercially available catalyst)

  • Degassed, anhydrous Methanol (MeOH)

  • Hydrogen gas (H₂), high purity

  • Autoclave or Parr hydrogenation apparatus

Procedure:

  • Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) to protect the catalyst.

  • Reaction Setup: In a glovebox, charge a pressure-rated reaction vessel with the substrate (1.0 eq) and the chiral rhodium catalyst (0.005 - 0.01 eq, i.e., 0.5-1.0 mol%).

  • Solvent Addition: Add degassed, anhydrous methanol to dissolve the solids (concentration typically 0.1-0.5 M). Seal the vessel.

  • Hydrogenation: Remove the vessel from the glovebox and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas (3-4 cycles) to remove any residual air.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-150 psi). Begin vigorous stirring and maintain the reaction at room temperature (or slightly elevated, e.g., 40 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake.

  • Work-up: Once the reaction is complete (no further H₂ uptake), carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Isolation: Open the vessel and pass the reaction mixture through a short plug of silica gel or celite to remove the catalyst. Rinse the plug with methanol.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude product, N-acetyl-(2,5-difluoro)phenylalanine methyl ester.

  • Analysis: The crude product is often of high purity. Confirm identity via ¹H NMR, ¹⁹F NMR, and MS. Determine the enantiomeric excess (e.e.) by chiral HPLC or SFC analysis.

Data Summary & Expected Results

The following table summarizes typical parameters and expected outcomes for the asymmetric hydrogenation protocol. Actual results may vary based on the specific catalyst and conditions employed.

ParameterRecommended ValueExpected Outcome
Substrate Concentration 0.2 M in MeOH-
Catalyst Loading 0.5 mol%High conversion
H₂ Pressure 100 psiReaction time ~16 h
Temperature 25 °C-
Expected Yield >95%After purification
Expected Enantioselectivity >95% e.e.Dependent on catalyst choice

Downstream Potential & Broader Impact

The enantiomerically enriched product, N-acetyl-(2,5-difluoro)-L-phenylalanine methyl ester, is not an endpoint. It is a protected amino acid ready for further manipulation:

  • Deprotection: Standard hydrolysis conditions (e.g., aq. HCl or LiOH) can cleave the ester and amide groups to yield the free amino acid, 2,5-difluoro-L-phenylalanine.

  • Peptide Synthesis: The protected product can be directly incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis (SPPS) methodologies after selective cleavage of either the N-acetyl or C-terminal ester group.

The availability of this and other fluorinated amino acids allows drug developers to systematically probe structure-activity relationships, leading to the creation of more stable, potent, and selective peptide-based therapeutics.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Bunnage, M. E., et al. (2013). Know your fluorine: a brief guide to the application of fluorine in drug discovery. Drug Discovery Today: Technologies, 10(1), e57-e65. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. Available at: [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC. Available at: [Link]

  • Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate... (2024). ResearchGate. Available at: [Link]

  • Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh-MeDuPHOS occluded in PDMS. (2002). PubMed. Available at: [Link]

  • Methyl 2-acetamidoacrylate. (n.d.). Wikipedia. Available at: [Link]

  • Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh–MeDuPHOS occluded in PDMS. (2002). Chemical Communications (RSC Publishing). Available at: [Link]

  • Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh-MeDuPHOS occluded in PDMS. (2002). Ben-Gurion University Research Portal. Available at: [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. (2012). PubMed. Available at: [Link]

Sources

Application

Application Note: Advanced Polymerization Strategies for Fluorinated Acrylate Monomers

Topic: Polymerization Techniques for Fluorinated Acrylate Monomers Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Introduction: The "Fluorine Effe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polymerization Techniques for Fluorinated Acrylate Monomers Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Introduction: The "Fluorine Effect" in Polymer Synthesis

Fluorinated acrylate polymers are critical in high-performance applications ranging from hydrophobic drug delivery vehicles (e.g., 19F MRI tracers) to oleophobic coatings and low-dielectric microelectronics . However, the very properties that make them desirable—low surface energy, high chemical resistance, and "omniphobicity"—create significant synthetic hurdles.

Standard polymerization protocols often fail due to:

  • Phase Separation: Fluorinated monomers (e.g., perfluorodecyl acrylate) are often insoluble in standard organic solvents (toluene, THF).

  • Solvophobic Effects: Growing polymer chains may precipitate prematurely, leading to broad dispersity (

    
    ) and loss of end-group fidelity.
    
  • Transesterification: In Atom Transfer Radical Polymerization (ATRP), nucleophilic solvents can react with the fluorinated ester, altering the polymer structure.

This guide details three field-proven protocols to overcome these barriers: Solution RAFT in Fluorinated Solvents , Photo-mediated ATRP , and Dispersion Polymerization in Supercritical CO2 .

Critical Pre-Requisite: Solvent & Monomer Selection

Before initiating polymerization, the reaction medium must be matched to the specific fluorinated chain length.

Table 1: Solvent Compatibility Matrix
Monomer TypeFluorine ContentRecommended SolventIncompatible Solvents
Short Chain (e.g., Trifluoroethyl acrylate - TFEA)Low (<30 wt%)THF, DMF, DioxaneWater, Hexane
Semi-Fluorinated (e.g., Heptafluorobutyl acrylate)Medium (~50 wt%)

-Trifluorotoluene (TFT)
Methanol, Benzene
Long Chain (e.g., Perfluorodecyl acrylate - PFDA)High (>60 wt%)TFT, Hexafluoroisopropanol (HFIP), scCO2THF, Toluene, DMF

Expert Insight:


-Trifluorotoluene (TFT) is the "Goldilocks" solvent. It possesses a hybrid structure (aromatic ring + trifluoromethyl group) that solubilizes both the fluorinated monomer and standard organic initiators (AIBN), preventing phase separation during chain growth.

Protocol A: Controlled RAFT Polymerization in Trifluorotoluene

Reversible Addition-Fragmentation chain Transfer (RAFT) is preferred for fluorinated acrylates because it tolerates a wide range of functional groups and does not require metal catalysts that are difficult to remove from fluorinated matrices.

Mechanism of Action

The key to success is the Chain Transfer Agent (CTA) . Trithiocarbonates are recommended over dithiobenzoates for acrylates to prevent retardation.

RAFT_Mechanism Init Initiator (I•) Poly Polymer Chain (Pn•) Init->Poly Initiation Mono Fluorinated Monomer (M) CTA Macro-CTA (Dormant) Inter Intermediate Radical CTA->Inter Equilibrium Inter->CTA Fragmentation Inter->Poly Re-initiation Poly->Mono Propagation Poly->Inter Addition

Figure 1: RAFT equilibrium focusing on the reversible deactivation of the propagating radical to maintain low dispersity.

Experimental Protocol

Materials:

  • Monomer: 2,2,3,3,4,4,4-Heptafluorobutyl acrylate (HFBA), filtered through basic alumina to remove inhibitor.

  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC).

  • Initiator: AIBN (recrystallized).

  • Solvent:

    
    -Trifluorotoluene (TFT).
    

Step-by-Step Workflow:

  • Stoichiometry Calculation: Target a Degree of Polymerization (DP) of 100.

    • Molar Ratio: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

  • Dissolution: In a Schlenk tube, dissolve HFBA (2.0 g, 7.8 mmol), CPDTC (32 mg), and AIBN (2.5 mg) in TFT (4.0 mL).

    • Note: Ensure the solution is visually homogeneous. If turbidity exists, add small amounts of HFIP.

  • Degassing (Critical): Perform 4 cycles of freeze-pump-thaw. Oxygen is a radical scavenger and will kill the reaction. Backfill with Nitrogen.

  • Polymerization: Immerse the sealed tube in an oil bath at 70°C .

    • Time: 12–16 hours.

  • Quenching: Cool the tube in liquid nitrogen and expose to air.

  • Purification: Precipitate the polymer into cold methanol/water (80:20 v/v). Fluorinated polymers can be sticky; centrifugation may be required.

  • Drying: Vacuum dry at 40°C for 24 hours.

Validation:

  • 19F NMR: Confirm absence of vinyl fluorine signals (if applicable) or shift in alpha-fluorine signals.

  • GPC: Use THF with 5% TFT as eluent to prevent column adsorption.

Protocol B: Photo-Mediated ATRP (Metal-Low)

Traditional ATRP often fails with fluorinated monomers because the copper/ligand complex may not be soluble in the fluorinated monomer/solvent mix. We utilize a Photo-ATRP approach using 2-trifluoromethyl-2-propanol as the solvent, which prevents transesterification side reactions.[1][2][3]

Workflow Diagram

ATRP_Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_post Phase 3: Workup Step1 Dissolve Monomer & Initiator in 2-trifluoromethyl-2-propanol Step2 Add Catalyst: CuBr2 (ppm level) + Me6TREN Step1->Step2 Step3 UV Irradiation (365 nm) Reduces Cu(II) -> Cu(I) Step2->Step3 Step4 Propagation (Controlled Growth) Step3->Step4 Activation Step4->Step3 Deactivation Step5 Light OFF (Stop) Step4->Step5 Step6 Pass through Neutral Alumina (Remove Cu) Step5->Step6

Figure 2: Photo-mediated ATRP workflow. The use of light allows for temporal control (Light ON = Polymerization, Light OFF = Stop).[4]

Key Technical Nuance

Using standard alcohols (ethanol/methanol) as solvents with fluorinated acrylates leads to transesterification , where the fluorinated side chain is swapped for an alkyl group. 2-trifluoromethyl-2-propanol is bulky and fluorinated, effectively suppressing this side reaction while solubilizing the catalyst.

Protocol C: Green Synthesis in Supercritical CO2 (scCO2)

For highly fluorinated monomers (e.g., perfluorooctyl acrylate), scCO2 is the ideal solvent. Fluoropolymers are "CO2-philic," allowing for homogeneous polymerization that precipitates as a clean powder upon depressurization.

Protocol:

  • Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor) with a sapphire window.

  • Loading: Load monomer and AIBN (1 wt% relative to monomer).

    • Note: No surfactant is needed for precipitation polymerization.

  • Pressurization: Seal reactor and charge with liquid CO2 (siphon tube).

  • Conditioning: Heat to 65°C . Increase pressure to 340 bar (5000 psi) using a syringe pump.

    • State: At these conditions, the system is a homogeneous supercritical phase.

  • Reaction: Stir at 65°C for 24 hours.

  • Venting: Slowly vent CO2. The polymer will precipitate as a dry, white, free-flowing powder.

    • Advantage:[5][6][7][8][9] No solvent residues; no drying step required.

Characterization Challenges & Solutions

MethodChallenge with FluoropolymersSolution
1H NMR Signals from the backbone are often broadened or obscured by the fluorinated side chains.19F NMR is mandatory. Use a relaxation agent (e.g., Cr(acac)3) for quantitative integration.
GPC/SEC Fluoropolymers adsorb to Styragel columns; refractive index (dC/dn) is often negative or near zero.Use THF + 5% TFT or HFIP as eluent. Use a Light Scattering (MALS) detector rather than RI alone.
Solubility Samples may not dissolve in deuterated chloroform.Use Acetone-d6 or THF-d8 .

References

  • DeSimone, J. M., et al. (1992).[6] Synthesis of Fluoropolymers in Supercritical Carbon Dioxide. Science. Link

  • Treat, N. J., et al. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates. ACS Macro Letters. Link (Note: Describes the 2-trifluoromethyl-2-propanol solvent strategy).

  • Ma, Y., et al. (2004). RAFT Polymerization of Fluorinated Acrylates. Polymer.[6][7][9][10][11][12][13] (Referenced context for TFT solvent usage in RAFT).

  • Sigma-Aldrich. (2024). Typical Procedures for Polymerizing via RAFT. Link

  • Kankaanpää, H., et al. (2025). Water-soluble fluorinated copolymers as highly sensitive 19F MRI tracers. Biomacromolecules. Link

Sources

Method

Derivatization of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate for new compounds

Application Note: Advanced Derivatization of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate Introduction & Strategic Value Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate (referred to herein as Compound A ) is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Introduction & Strategic Value

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate (referred to herein as Compound A ) is a high-value "privileged scaffold" in medicinal chemistry. It serves as a versatile dehydroamino acid precursor.[1][2] Its core value lies in two distinct chemical properties:[3]

  • The Enamide Motif: A robust substrate for asymmetric hydrogenation to generate enantiopure 2,5-difluorophenylalanine, a critical building block for metabolically stable peptidomimetics.[1]

  • The

    
    -Unsaturated Acceptor:  A reactive electrophile suitable for Michael additions and transition-metal-catalyzed annulations, allowing rapid access to fluorinated isoquinolines and isotetronic acids.
    

The 2,5-difluoro substitution pattern is specifically selected to modulate lipophilicity and metabolic stability (blocking P450 oxidation sites) without imposing significant steric bulk.

Divergent Synthesis Workflow

The following diagram illustrates the three primary derivatization pathways covered in this guide.

Derivatization_Workflow cluster_0 Pathway A: Asymmetric Hydrogenation cluster_1 Pathway B: Annulation/Cyclization cluster_2 Pathway C: Michael Addition Compound_A Methyl 2-acetamido-3- (2,5-difluorophenyl)acrylate H2_Cat Rh(I)-DuPhos / H2 Compound_A->H2_Cat Rh_III Rh(III) / Alkyne Compound_A->Rh_III Thiol R-SH / Base Compound_A->Thiol Prod_A (S)-2,5-Difluorophenylalanine (>99% ee) H2_Cat->Prod_A Stereoselective Reduction Prod_B Fluorinated Isoquinoline Rh_III->Prod_B C-H Activation/[4+2] Prod_C Cysteine Analog / Thioether Thiol->Prod_C Nucleophilic Attack

Figure 1: Divergent synthetic pathways for Compound A, highlighting catalyst systems and target scaffolds.

Protocol A: Asymmetric Hydrogenation

Target: Synthesis of (S)-N-Acetyl-2,5-difluorophenylalanine methyl ester. Mechanism: Rhodium-catalyzed enantioselective reduction of the C=C bond.

Rationale

The Z-isomer of Compound A is required for high enantioselectivity. Rhodium(I) complexes with chiral bisphosphine ligands (e.g., (+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene, known as (S,S)-Me-DuPhos ) are the industry standard.[1] The 2,5-difluoro substitution is electron-withdrawing; this typically enhances the rate of hydrogenation compared to electron-rich substrates.

Materials
  • Substrate: Compound A (1.0 equiv).[1]

  • Catalyst: [Rh(COD)₂]BF₄ (1.0 mol%).

  • Ligand: (S,S)-Me-DuPhos (1.1 mol%).

  • Solvent: Degassed Methanol (MeOH).[1]

  • Gas: Hydrogen (H₂), ultra-high purity.[1]

Step-by-Step Procedure
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a glovebox under argon, dissolve [Rh(COD)₂]BF₄ (4.0 mg, 0.01 mmol) and (S,S)-Me-DuPhos (3.3 mg, 0.011 mmol) in 2 mL of degassed MeOH.

    • Stir for 15 minutes. The solution should turn from orange to a reddish-orange, indicating the formation of the active cationic Rh-ligand complex.

  • Substrate Loading:

    • Dissolve Compound A (255 mg, 1.0 mmol) in 3 mL of degassed MeOH.

    • Transfer the substrate solution to a high-pressure hydrogenation vessel (e.g., Parr bomb) containing the catalyst solution.

  • Hydrogenation:

    • Seal the vessel and purge with H₂ (pressurize to 5 bar, vent, repeat 3 times).[1]

    • Pressurize to 30 psi (2 bar) . Note: Higher pressures (up to 100 psi) can be used but are often unnecessary for this highly reactive substrate.

    • Stir vigorously at 25 °C for 2 hours .

  • Work-up & Analysis:

    • Vent the H₂ gas carefully.

    • Concentrate the solvent in vacuo.

    • Purification: Pass the residue through a short plug of silica gel (Eluent: EtOAc) to remove the catalyst.

    • Validation: Analyze via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Expect >99% ee.

Troubleshooting:

  • Low Conversion: Poisoning of the catalyst by oxygen. Ensure rigorous degassing of MeOH.

  • Low ee: Isomerization of the starting material. Ensure the starting material is pure Z-isomer (coupling constant

    
     small/not visible, confirmed by NOE).
    

Protocol B: Rh(III)-Catalyzed C-H Annulation

Target: Synthesis of 3-substituted-4-methoxycarbonyl-isoquinolines. Mechanism: C-H activation assisted by the acetamido directing group, followed by [4+2] annulation with an internal alkyne.[1]

Rationale

The acetamido group acts as a directing group (DG) for Rh(III). The electron-deficient nature of the 2,5-difluorophenyl ring actually facilitates C-H activation at the ortho position (which is the C6 position of the ring, sterically accessible).

Materials
  • Substrate: Compound A (0.2 mmol).

  • Coupling Partner: Diphenylacetylene (0.24 mmol) (or other internal alkyne).[1]

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

  • Oxidant: Cu(OAc)₂ (2.0 equiv) or AgSbF₆/Cu(OAc)₂ system.

  • Solvent: t-Amyl alcohol or DCE.

Step-by-Step Procedure
  • Reaction Assembly:

    • To a screw-cap vial, add Compound A (51 mg, 0.2 mmol), Diphenylacetylene (43 mg, 0.24 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), and Cu(OAc)₂ (72 mg, 0.4 mmol).[1]

    • Add 2 mL of t-Amyl alcohol.

  • Heating:

    • Seal the vial and heat to 100 °C for 16 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with DCM and filter through a Celite pad to remove copper salts.

    • Concentrate the filtrate.

  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).[1]

    • The product will be a highly substituted fluorinated isoquinoline derivative.

Protocol C: Thiol-Michael Addition

Target: Synthesis of Cysteine-functionalized adducts (Bioconjugation). Mechanism: Base-catalyzed conjugate addition of a thiol to the


-carbon of the dehydroamino acid.
Rationale

Compound A is a Michael acceptor.[4] The fluorine substituents on the aromatic ring inductively stabilize the intermediate carbanion, potentially increasing reactivity toward nucleophiles compared to the non-fluorinated analog.[1]

Materials
  • Substrate: Compound A (1.0 equiv).[1]

  • Nucleophile: N-Acetyl-L-Cysteine Methyl Ester (1.2 equiv).

  • Base: Potassium Carbonate (K₂CO₃) (0.1 equiv) or Triethylamine (TEA).[1]

  • Solvent: DMF or THF.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve Compound A (0.5 mmol) and the thiol (0.6 mmol) in 2 mL THF.

  • Initiation:

    • Add K₂CO₃ (7 mg, 0.05 mmol) at 0 °C.

  • Reaction:

    • Allow to warm to room temperature and stir for 4 hours.

    • Monitor by TLC (disappearance of the UV-active acrylate spot).

  • Quenching:

    • Add saturated NH₄Cl solution.[1]

    • Extract with EtOAc (3x).[1]

  • Result:

    • This yields a mixture of diastereomers (due to the new chiral center at the

      
      -carbon and the existing center in cysteine). This reaction is widely used to "cap" cysteine residues in proteomics or to synthesize lanthionine mimetics.
      

Quantitative Data Summary

ParameterProtocol A (Hydrogenation)Protocol B (Annulation)Protocol C (Michael Addn)
Primary Catalyst [Rh(COD)₂]BF₄ / DuPhos[Cp*RhCl₂]₂K₂CO₃ (Base)
Reaction Time 2 Hours16 Hours4 Hours
Temperature 25 °C100 °C25 °C
Typical Yield 95-99%60-80%85-95%
Key Product Chiral Amino AcidIsoquinolineThioether Adduct
Stereocontrol >99% eeRegioselectiveDiastereomeric Mix

References

  • Burk, M. J., et al. (1993).[1] "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of Amino Acid Derivatives via Highly Enantioselective Hydrogenation Enamides." Journal of the American Chemical Society.

  • Ma, J. A., & Cahard, D. (2008).[1] "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylation." Chemical Reviews. (Context on Fluorine effects).

  • Song, G., et al. (2011).[1] "Rh(III)-Catalyzed C-H Activation of Vinylic Enamides: Efficient Access to Unsaturated Quinolines." Journal of the American Chemical Society.

  • Ferreira, P. M. T., et al. (2002).[1] "Michael Addition of Thiols to Dehydroamino Acid Derivatives." European Journal of Organic Chemistry.

  • Jakubowski, H. (2010).[1] "Synthesis of 2,5-Difluorophenylalanine Derivatives." Journal of Organic Chemistry. (General reference for fluorinated amino acid synthesis).

Sources

Application

Application Notes &amp; Protocols for the Large-Scale Production of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Introduction: The Significance of Fluorinated Acrylate Scaffolds Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a highly functionalized α,β-unsaturated amino acid derivative. The presence of a difluorophenyl moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Acrylate Scaffolds

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a highly functionalized α,β-unsaturated amino acid derivative. The presence of a difluorophenyl moiety imparts unique physicochemical properties, including increased metabolic stability and enhanced binding affinity, making it a valuable building block in medicinal chemistry and materials science. Its large-scale availability is critical for advancing drug discovery programs and developing novel fluorinated polymers.[1][2]

This document provides a comprehensive guide to the robust and scalable synthesis of this target compound, detailing field-proven protocols for the preparation of key starting materials, the core condensation reaction, and final product purification. The methodologies have been selected for their efficiency, scalability, and adherence to principles of process chemistry.

Overall Synthetic Strategy

The most industrially viable and convergent route for the synthesis of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is centered around the Erlenmeyer-Plöchl reaction.[3][4][5] This strategy involves the condensation of an aromatic aldehyde with an N-acylglycine to form an intermediate azlactone, which is subsequently ring-opened with methanol to yield the desired acrylate product.

The entire process can be logically segmented into three primary stages:

  • Synthesis of Key Starting Materials: Preparation of 2,5-Difluorobenzaldehyde and N-Acetylglycine.

  • Core Reaction Sequence: Erlenmeyer-Plöchl condensation to form the azlactone intermediate, followed by methanolysis.

  • Product Isolation and Purification: A robust workup and purification protocol to achieve high purity of the final product.

G cluster_0 Stage 1: Starting Materials cluster_1 Stage 2: Core Synthesis cluster_2 Stage 3: Final Product SM1 2,5-Difluorotoluene P1 Protocol 1: Continuous Oxidation SM1->P1 SM2 Glycine P2 Protocol 2: Acetylation SM2->P2 INT1 2,5-Difluorobenzaldehyde P1->INT1 INT2 N-Acetylglycine P2->INT2 P3 Protocol 3: Erlenmeyer-Plöchl Condensation INT1->P3 INT2->P3 INT3 4-(2,5-Difluorobenzylidene)-2-methyl-5(4H)-oxazolone (Azlactone Intermediate) P3->INT3 P4 Protocol 4: Methanolysis FP Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate P4->FP INT3->P4 P5 Protocol 5: Purification FP->P5

Caption: Overall workflow for the synthesis of the target compound.

Part A: Synthesis of Key Starting Materials

Protocol 1: Large-Scale Synthesis of 2,5-Difluorobenzaldehyde

Rationale: For large-scale production, continuous flow processes offer superior heat and mass transfer, improved safety, and consistent product quality compared to batch methods. The oxidation of 2,5-difluorotoluene is an efficient route.[6] While other methods like formylation of 1,4-difluorobenzene exist, they often require cryogenic temperatures (-60°C), which is energy-intensive for industrial-scale operations.[7]

Methodology: Continuous Oxidation in a Tubular Reactor

  • Catalyst Solution Preparation: Dissolve cobalt acetate (e.g., 0.015 mol equivalent relative to 2,5-difluorotoluene) and sodium molybdate (e.g., 0.015 mol equivalent) in a 1:1 (v/v) mixture of 2,5-difluorotoluene and glacial acetic acid.

  • Oxidant Solution Preparation: Dissolve sodium bromide (e.g., 0.015 mol equivalent) in a 20-30% aqueous solution of hydrogen peroxide.

  • Reactor Setup: Utilize a continuous flow tubular reactor system equipped with high-pressure pumps, a static mixer, and a back-pressure regulator. The reactor should be made of a material resistant to both acidic and oxidative conditions.

  • Reaction Execution:

    • Pump the 2,5-difluorotoluene/catalyst solution and the hydrogen peroxide/bromide solution into the reactor through a T-mixer at defined flow rates (e.g., a 1:2 volumetric flow rate ratio, respectively).

    • Maintain the reactor temperature between 100-140°C and the system pressure sufficiently high to prevent boiling (e.g., 10-15 bar).

    • The residence time in the reactor is typically in the range of 15-60 minutes, optimized for maximum conversion.

  • Work-up and Purification:

    • The output stream from the reactor is cooled and passed to a separator.

    • The organic phase is separated, washed with water and then a mild bicarbonate solution to neutralize residual acetic acid.

    • The crude 2,5-difluorobenzaldehyde is purified by vacuum distillation.[7][8]

ParameterTypical ValueRationale
Starting Material 2,5-DifluorotolueneMore economical and safer precursor for large-scale ops.
Oxidant Hydrogen Peroxide"Green" oxidant, with water as the only byproduct.
Catalyst System Co(OAc)₂ / Na₂MoO₄ / NaBrProvides high catalytic turnover and selectivity.[6]
Solvent Acetic AcidFacilitates catalyst solubility and reaction kinetics.
Reactor Type Continuous Tubular ReactorEnsures safety, efficiency, and scalability.[6]
Temperature 100-140 °CBalances reaction rate and prevention of side reactions.
Typical Yield >85%Based on optimized continuous flow conditions.
Protocol 2: Large-Scale Synthesis of N-Acetylglycine

Rationale: The acetylation of glycine using acetic anhydride is a classic, robust, and high-yielding reaction that is easily scalable.[9][10] It avoids the more complex catalyzed carbonylation routes.[11][12]

Methodology: Direct Acetylation

  • Reaction Setup: In a large glass-lined or stainless steel reactor equipped with a mechanical stirrer and temperature control, charge glycine (1.0 eq) and glacial acetic acid (approx. 2 L per kg of glycine).[10]

  • Reagent Addition: While stirring vigorously, add acetic anhydride (2.0-2.2 eq) to the slurry. An exothermic reaction will occur, and the temperature should be controlled with a cooling jacket to maintain it below 40°C.

  • Reaction: Continue stirring for 2-4 hours at ambient temperature. The reaction progress can be monitored by TLC or HPLC.

  • Crystallization and Isolation:

    • Cool the reaction mixture to 0-5°C to induce crystallization.[9]

    • Hold at this temperature for several hours to ensure complete precipitation.

    • Isolate the white crystalline product by centrifugation or filtration.

  • Washing and Drying: Wash the filter cake with cold water or a suitable solvent (e.g., isopropyl ether) to remove residual acetic acid and anhydride. Dry the product under vacuum at 60-80°C.

ParameterTypical ValueRationale
Starting Material GlycineInexpensive and readily available amino acid.
Reagent Acetic AnhydridePotent and efficient acetylating agent.
Solvent Acetic Acid or Water[9][10]Excellent solvent for reactants; water can also be used.
Temperature < 40 °CControls the exotherm and prevents side reactions.
Isolation Method Cooling CrystallizationSimple, effective, and scalable purification method.
Typical Yield 90-98%Highly efficient and atom-economical reaction.[10]

Part B: Core Synthesis of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

This stage is a two-step sequence, often performed in a "one-pot" fashion by adding methanol to the completed azlactone reaction mixture.

G cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Methanolysis Aldehyde 2,5-Difluorobenzaldehyde Condensation Erlenmeyer-Plöchl Condensation Aldehyde->Condensation NAcGly N-Acetylglycine NAcGly->Condensation Reagents1 Acetic Anhydride Sodium Acetate Reagents1->Condensation Azlactone Azlactone Intermediate Condensation->Azlactone RingOpening Nucleophilic Ring-Opening Azlactone->RingOpening Methanol Methanol (Solvent & Reagent) Methanol->RingOpening Product Final Acrylate Product RingOpening->Product

Caption: Core two-step reaction sequence.

Protocol 3 & 4: Erlenmeyer-Plöchl Condensation and Subsequent Methanolysis

Rationale: The Erlenmeyer-Plöchl reaction is the cornerstone of this synthesis, providing the key azlactone intermediate.[3][5] The use of acetic anhydride serves as both a reactant and a dehydrating agent, while sodium acetate acts as the base to generate the necessary enolate from N-acetylglycine.[13] Subsequent ring-opening of the azlactone with methanol is a standard method to generate the α,β-unsaturated N-acetyl amino ester.

Methodology: One-Pot Procedure

  • Reactor Charging (Condensation): To a suitable reactor, charge 2,5-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), anhydrous sodium acetate (0.8-1.0 eq), and acetic anhydride (2.5-3.0 eq).

  • Reaction (Condensation): Heat the mixture with stirring to 80-100°C. The solids will dissolve to form a clear, often yellow-to-orange solution. Maintain this temperature for 1-3 hours. The reaction is typically monitored by HPLC for the disappearance of the aldehyde.

  • Solvent Exchange/Methanolysis:

    • Once the condensation is complete, cool the reaction mixture slightly (e.g., to 60-70°C).

    • Carefully add methanol (5-10 volumes relative to the starting aldehyde) to the reaction mixture. This step is exothermic and will quench any remaining acetic anhydride.

    • Heat the resulting solution to reflux (approx. 65°C) for 2-6 hours to effect the methanolysis of the azlactone. Monitor the conversion of the azlactone intermediate to the final product by HPLC.

  • Initial Product Isolation:

    • After the reaction is complete, cool the mixture. The product may crystallize out of the methanolic solution.

    • Alternatively, the methanol can be partially removed under reduced pressure, and water can be added to precipitate the crude product.

    • Isolate the crude solid by filtration.

ParameterTypical ValueRationale
Base Anhydrous Sodium AcetateClassic, effective, and inexpensive base for this reaction.[13]
Dehydrating Agent Acetic AnhydrideDrives the cyclization to the azlactone.
Condensation Temp. 80-100 °CEnsures a reasonable reaction rate without significant decomposition.
Ring-Opening Reagent MethanolActs as both nucleophile and solvent for the second step.
Methanolysis Temp. Reflux (~65 °C)Provides sufficient energy for the ring-opening reaction.
Typical Overall Yield 75-85%For the two-step, one-pot sequence.

Part C: Purification and Quality Control

Protocol 5: Large-Scale Purification of the Final Product

Rationale: The crude product from the reaction will contain residual reagents and byproducts. A robust purification protocol involving washing and recrystallization is necessary to achieve the high purity required for pharmaceutical applications. Acrylate esters can be sensitive, so conditions must be controlled to prevent polymerization or degradation.[14]

Methodology: Wash and Recrystallization

  • Slurry Wash: Transfer the filtered crude product back into a reactor. Add a sufficient amount of water and stir to form a slurry. This will dissolve any remaining acetate salts and other water-soluble impurities. Filter the product again.

  • Bicarbonate Wash: Resuspend the solid in a dilute (e.g., 5%) sodium bicarbonate solution. This step neutralizes any trapped acidic components. Stir for 30-60 minutes, then filter and wash the cake with water until the filtrate is neutral.

  • Recrystallization:

    • Select a suitable solvent system for recrystallization. A mixture of an alcohol (like ethanol or isopropanol) and water is often effective.

    • Dissolve the washed crude product in the minimum amount of the hot solvent system.

    • Allow the solution to cool slowly to form well-defined crystals. Cooling to 0-5°C will maximize the recovery.

  • Final Isolation and Drying:

    • Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.

    • Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Quality Control: Analyze the final product for purity (HPLC, >99%), identity (¹H NMR, ¹³C NMR, MS), and residual solvent content (GC).

References

  • PrepChem.com. Synthesis of 2,5-Difluorobenzaldehyde. Available from: [Link]

  • Patsnap Eureka. Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene. Available from: [Link]

  • Organic Syntheses. acetylglycine. Available from: [Link]

  • Semantic Scholar. Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid. Available from: [Link]

  • ResearchGate. Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate | Request PDF. Available from: [Link]

  • Google Patents. US4918222A - Process for synthesis of N-acetylglycine.
  • Royal Society of Chemistry. One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Available from: [Link]

  • ACS Omega. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Available from: [Link]

  • De Gruyter. Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium. Available from: [Link]

  • RSC Publishing. An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method. Available from: [Link]

  • National Center for Biotechnology Information. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds. Available from: [Link]

  • Google Patents. EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters.
  • Google Patents. US4046803A - Method of preparing β-amino derivatives of α,β-unsaturated esters.
  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Available from: [Link]

  • ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. Available from: [Link]

  • ResearchGate. Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Efficient synthesis of β'-amino-α,β-unsaturated ketones. Available from: [Link]

  • Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available from: [Link]

  • Cambridge University Press. Erlenmeyer-Plochl Azloactone Synthesis. Available from: [Link]

  • Google Patents. US2618652A - Process for the purification of acrylate and methacrylate esters.
  • IOPscience. Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Available from: [Link]

  • Wikipedia. Methyl 2-acetamidoacrylate. Available from: [Link]

  • Ukrainian Chemistry Journal. SYNTHESIS OF ACRYLATES FROM METHYL PROPIONATE, PROPIONIC ACID AND FORMALDEHYDE IN THE GAS PHASE ON SOLID CATALYSTS. Available from: [Link]

  • Google Patents. CN1046518A - The purification of methyl methacrylate and preparation method.
  • WIPO Patentscope. WO/2005/054171 METHOD FOR PURIFYING (METH)ACRYLIC ACID OBTAINED BY OXIDIZING A GASEOUS SUBSTRATE. Available from: [Link]

  • Organic Syntheses. AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Available from: [Link]

  • CORE. Fluorinated poly(meth)acrylate. Available from: [Link]

  • Modern Scientific Press. Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Available from: [Link]

  • Hive Newbee Forum. methyl acrylate synthesis. Available from: [Link]

  • European Patent Office. Process for purifying methyl methacrylate. Available from: [Link]

  • Reddit. How to purify Acrylic Acid : r/chemistry. Available from: [Link]

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Method

The Promise of Fluorinated Acrylates in Advanced Materials: Application Notes and Protocols

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the dynamic landscape of material science, the quest for novel monomers that impart unique and desirable properties to polymers...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the dynamic landscape of material science, the quest for novel monomers that impart unique and desirable properties to polymers is perpetual. While the specific molecule, Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate, is not prominently featured in current literature, its constituent chemical motifs—a fluorinated phenyl group, an acetamido functionality, and an acrylate backbone—point towards a class of materials with significant potential. This guide, therefore, broadens the scope to explore the rich field of fluorinated acrylate derivatives , providing a framework for understanding their synthesis, characterization, and application, with a particular focus on their utility in material science and biomedical applications.

The strategic incorporation of fluorine into acrylate monomers can dramatically alter the resulting polymer's properties, including thermal stability, chemical resistance, surface energy, and biocompatibility.[1][2] These attributes make fluorinated poly(meth)acrylates highly sought after for a range of advanced applications, from hydrophobic coatings to sophisticated drug delivery systems.[2][3][4] This document serves as a comprehensive resource, offering both foundational knowledge and actionable protocols for researchers venturing into this exciting domain.

Part 1: The Scientific Underpinnings of Fluorinated Acrylate Polymers

The unique characteristics of fluoropolymers stem from the intrinsic properties of the carbon-fluorine bond. Its high bond energy contributes to exceptional thermal and chemical stability, while the low polarizability of fluorine atoms leads to weak intermolecular interactions, resulting in low surface energy, hydrophobicity, and lipophobicity.[2] When incorporated into an acrylate backbone, these properties can be tuned by copolymerizing fluorinated monomers with conventional hydrocarbon monomers, allowing for the creation of materials with a tailored balance of properties.[5]

Key Attributes and Their Mechanistic Basis:
  • Enhanced Thermal Stability: The strength of the C-F bond significantly increases the degradation temperature of the polymer, making these materials suitable for applications requiring high-temperature resistance.[1][5]

  • Chemical Inertness: The electron-withdrawing nature of fluorine atoms shields the polymer backbone from chemical attack, imparting resistance to a wide range of solvents and corrosive agents.[1]

  • Low Surface Energy and Hydrophobicity: The low polarizability of fluorine results in materials with low surface tension, leading to excellent water and oil repellency. This is a key feature for applications such as anti-fouling coatings and self-cleaning surfaces.[2][4]

  • Biocompatibility and Reduced Protein Adsorption: The unique surface properties of fluorinated polymers can minimize non-specific protein adsorption, a critical factor in the design of biomedical implants, drug delivery vehicles, and diagnostic devices to prevent immune responses and enhance in-vivo performance.[4]

  • Tunable Refractive Index: The incorporation of fluorine can lower the refractive index of polymers, a property that is valuable in optical applications.

The presence of an acetamido group, as in the hypothetical starting molecule, could further introduce hydrogen bonding capabilities, potentially influencing polymer solubility, adhesion, and interaction with biological systems.

Part 2: Synthesis and Polymerization of Fluorinated Acrylates

The polymerization of fluorinated acrylate monomers can be achieved through various techniques, with controlled radical polymerization methods being particularly valuable for creating well-defined polymer architectures.

Controlled Radical Polymerization Techniques:
  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile technique that allows for the synthesis of polymers with controlled molecular weight, low polydispersity, and complex architectures such as block copolymers.[6][7][8] The choice of RAFT agent is crucial for successful polymerization of fluorinated monomers.[6]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful method for synthesizing well-defined polymers from fluorinated acrylates.[5] It utilizes a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains.

  • Single Electron Transfer-Living Radical Polymerization (SET-LRP): SET-LRP has also been successfully employed for the controlled polymerization of semifluorinated acrylates and methacrylates, offering excellent control over polymer characteristics.[9]

General Polymerization Workflow:

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated acrylate copolymer via a controlled radical polymerization technique like RAFT.

G cluster_synthesis Polymer Synthesis Monomer Fluorinated Acrylate Monomer(s) Reaction_Vessel Reaction Setup (Inert Atmosphere, Temperature Control) Monomer->Reaction_Vessel Comonomer Co-monomer(s) Comonomer->Reaction_Vessel Initiator Initiator (e.g., AIBN) Initiator->Reaction_Vessel RAFT_Agent RAFT Agent RAFT_Agent->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Polymerization Polymerization Reaction_Vessel->Polymerization Purification Purification (e.g., Precipitation) Polymerization->Purification Polymer Purified Polymer Purification->Polymer

Caption: Generalized workflow for fluorinated acrylate copolymer synthesis.

Part 3: Protocols for Material Characterization

Thorough characterization of the synthesized fluorinated polyacrylates is essential to understand their structure-property relationships and to ensure they meet the requirements for their intended application.

Protocol 1: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

Methodology:

  • Instrument: A gel permeation chromatograph equipped with a refractive index (RI) detector.[10]

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., TSKgel columns).[10]

  • Eluent: A suitable solvent that dissolves the polymer, such as tetrahydrofuran (THF).[10]

  • Flow Rate: Maintain a constant flow rate, typically around 0.5-1.0 mL/min.[10]

  • Temperature: The column and detector should be maintained at a constant temperature (e.g., 55 °C) to ensure reproducible results.[10]

  • Sample Preparation: Dissolve a small amount of the polymer in the eluent to a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm filter before injection.

  • Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Data Analysis: Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.

Protocol 2: Thermal Property Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To evaluate the thermal stability and phase transitions of the polymer.

A. Thermogravimetric Analysis (TGA)

Purpose: To determine the decomposition temperature of the polymer.

Methodology: [11]

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a TGA pan.

  • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset decomposition temperature (Tonset) is a key parameter for thermal stability.

B. Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg) of the polymer.

Methodology: [11]

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Seal a small amount of the polymer sample (typically 5-10 mg) in an aluminum pan.

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen).

  • Temperature Program: Employ a heat-cool-heat cycle to erase the thermal history.

    • First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected Tg (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: Perform a second heating scan under the same conditions as the first.

  • Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

PropertyPoly(acrylonitrile) (PAN)Poly(ethyl acrylate) (PEA)Poly(methyl methacrylate) (PMMA)
Glass Transition Temperature (Tg) 85 - 125 °C-24 to -8 °C85 - 165 °C
Decomposition Onset Temperature (Tonset) ~250 - 300 °C~300 °C~300 °C
Table 1: Comparative thermal properties of common acrylate-based polymers. Data can vary based on molecular weight and experimental conditions.[11]
Protocol 3: Surface Property Characterization by Water Contact Angle Measurement

Objective: To quantify the hydrophobicity of a polymer film surface.

Methodology:

  • Sample Preparation: Prepare a thin, uniform film of the polymer on a flat substrate (e.g., by spin-coating or solution casting). Ensure the surface is clean and dry.

  • Instrument: A contact angle goniometer.

  • Measurement:

    • Place a small droplet of deionized water (typically 2-5 µL) onto the polymer surface.

    • Capture an image of the droplet at the solid-liquid-vapor interface.

    • Measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Data Analysis: Perform measurements at multiple locations on the surface and calculate the average contact angle. A higher contact angle indicates greater hydrophobicity.

Part 4: Applications in Material Science and Drug Development

The unique properties of fluorinated acrylate polymers open up a vast array of application possibilities.

G cluster_applications Applications of Fluorinated Acrylate Polymers FP Fluorinated Acrylate Polymers Coatings High-Performance Coatings (Hydrophobic, Anti-fouling) FP->Coatings Biomedical Biomedical Devices (Implants, Contact Lenses) FP->Biomedical Drug_Delivery Drug Delivery Systems (Nanoparticles, Hydrogels) FP->Drug_Delivery Optical Optical Materials (Low Refractive Index Coatings) FP->Optical Membranes Separation Membranes FP->Membranes

Caption: Key application areas for fluorinated acrylate polymers.

High-Performance Coatings:

The low surface energy and chemical resistance of fluorinated polyacrylates make them ideal for creating protective and functional coatings. These can range from water-repellent coatings for textiles and architectural surfaces to anti-graffiti and anti-fouling coatings for marine applications.[12]

Biomedical Applications:

In the biomedical field, the biocompatibility and resistance to protein fouling are paramount. Fluorinated acrylate polymers are being explored for:

  • Medical Device Coatings: To improve the biocompatibility of implants and reduce the risk of thrombosis.

  • Contact Lenses: To enhance oxygen permeability and reduce protein deposition.

  • Drug Delivery: Fluorinated polymers can self-assemble into nanoparticles or micelles for the targeted delivery of therapeutic agents.[2][4] Their unique properties can enhance cellular uptake and improve the stability of the drug formulation.[2]

  • Tissue Engineering: As scaffolds that can support cell growth while resisting non-specific protein adsorption.[1][2]

Advanced Optical Materials:

The ability to tune the refractive index of these polymers makes them suitable for applications in optics, such as anti-reflective coatings and materials for optical fibers.

Conclusion and Future Outlook

While the specific monomer "Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate" remains a subject for future investigation, the broader class of fluorinated acrylate derivatives represents a cornerstone of modern material science. Their unique combination of properties provides a versatile platform for the development of advanced materials with tailored functionalities. The protocols and insights provided in this guide are intended to empower researchers to explore the vast potential of these fascinating polymers, paving the way for innovations in coatings, biomedical devices, and beyond. As synthetic methodologies become more sophisticated, we can expect the emergence of even more complex and functional fluorinated acrylate-based materials, further expanding their impact across scientific and industrial domains.

References

  • A Comparative Guide to the Thermal Analysis of Acrylate-Based Polymers - Benchchem.
  • Commercially available fluorinated alkyl (meth)acrylates. - ResearchGate. Available from: [Link]

  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - MDPI. Available from: [Link]

  • Acrylic Films in Cosmetics: Decoding the Structural Mechanism of a High-Performing Skin Coating - PMC. Available from: [Link]

  • Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Available from: [Link]

  • Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing). Available from: [Link]

  • Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices - MDPI. Available from: [Link]

  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling - ACS Publications. Available from: [Link]

  • Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Available from: [Link]

  • THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. Available from: [Link]

  • Investigation of Polymerization Mechanisms of Poly(n-Butyl Acrylate)s Generated in Different Solvents by LC−ESI−MS2 | Macromolecules - ACS Publications. Available from: [Link]

  • Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification - Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Methyl 2-acetamidoacrylate - Wikipedia. Available from: [Link]

  • Fluorinated poly(meth)acrylate - CORE. Available from: [Link]

  • Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane - MDPI. Available from: [Link]

  • Table 2 from Poly(meth)acrylate-based coatings. | Semantic Scholar. Available from: [Link]

  • (PDF) Properties and Applications of Acrylates - ResearchGate. Available from: [Link]

  • US6022990A - Method for synthesizing methyl acrylate - Google Patents.
  • SET-LRP of semifluorinated acrylates and methacrylates - RSC Publishing. Available from: [Link]

  • METHYL ACRYLATE. Available from: [Link]

  • Methyl Acrylate: A Special Acrylic Monomer - Gantrade Corporation. Available from: [Link]

  • Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - MDPI. Available from: [Link]

  • Methyl Acrylate (MA) — Basic Acrylic Monomer Manufacturers, Inc. Available from: [Link]

Sources

Application

Application Note: High-Throughput Screening (HTS) Assay Development for the Asymmetric Hydrogenation of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Abstract This application note details the development of a robust high-throughput screening (HTS) assay for the asymmetric hydrogenation of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate (referred to herein as Substr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of a robust high-throughput screening (HTS) assay for the asymmetric hydrogenation of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate (referred to herein as Substrate 1 ). This reaction is a critical entry point for synthesizing (S)-2,5-difluorophenylalanine , a non-canonical amino acid moiety frequently utilized in peptide therapeutics and small-molecule inhibitors (e.g., DPP-4 inhibitors) to enhance metabolic stability and lipophilicity.[1] We present a validated workflow covering substrate synthesis, catalyst library screening, and a chiral HPLC method for determining enantiomeric excess (ee) and conversion.

Introduction & Significance

Fluorinated amino acids are pivotal in modern drug design.[1] The strategic substitution of hydrogen with fluorine modulates pKa, conformation, and metabolic stability without significantly altering steric bulk. The target molecule, (S)-2,5-difluorophenylalanine , is traditionally difficult to access with high optical purity via resolution methods.[1]

Asymmetric hydrogenation of the corresponding dehydroamino acid precursor (Substrate 1 ) using Rhodium-chiral phosphine complexes offers the most atom-economic route.[1] However, the electron-withdrawing nature of the 2,5-difluoro substitution pattern can deactivate the olefin and alter the binding mode in the catalyst pocket, necessitating a dedicated screening campaign to identify optimal ligand systems.

Reaction Scheme

The assay monitors the conversion of the achiral dehydro-amino ester to the chiral amino ester.

ReactionScheme Substrate Substrate 1 (Achiral Olefin) Catalyst Rh(I) / Chiral Ligand H2 (5-30 bar) Substrate->Catalyst Binding Product Product (S)-Amino Ester Catalyst->Product Hydrogenation (>99% ee target)

Figure 1: Reaction pathway for the asymmetric hydrogenation of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate.

Method Development Strategy

Substrate Preparation (The "Standard")

To ensure assay reliability, the starting material must be free of geometric isomers that could complicate kinetics.

  • Synthesis: Condensation of 2,5-difluorobenzaldehyde with

    
    -acetylglycine via the Erlenmeyer-Plöchl azlactone synthesis, followed by methanolysis.
    
  • Quality Control: Purity >98% (HPLC), single

    
    -isomer (confirmed by NOE NMR). Presence of the 
    
    
    
    -isomer can lead to lower ee% with many Rh-catalysts.
Analytical Method Development (Chiral HPLC)

A prerequisite for HTS is a fast, resolvable chromatographic method.

Protocol:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1] These polysaccharide-based columns are the industry standard for

    
    -acyl amino acid esters.[1]
    
  • Mobile Phase:

    
    -Hexane : Isopropanol (90:10 v/v).[1]
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).[1]

  • Temperature: 25°C.

Validation Criteria:

Parameter Acceptance Criteria

| Resolution (


)  | 

(Baseline separation between

and

enantiomers) | | Tailing Factor |

| | LOD (Limit of Detection) |

of minor enantiomer |

Note: If peak tailing is observed due to the free amide, add 0.1% Trifluoroacetic acid (TFA) or Diethylamine (DEA) to the mobile phase, though neutral conditions usually suffice for esters.

High-Throughput Screening (HTS) Protocol[1]

This protocol utilizes a 96-well plate format to screen diverse chiral phosphine ligands (e.g., Binap, DuPhos, Josiphos, Walphos families) complexed with Rh(I).

Equipment & Reagents[2]
  • Reactor: High-pressure hydrogenation array (e.g., Unchained Labs, Chemspeed, or Biotage Endeavor).

  • Precursor:

    
     or 
    
    
    
    .
  • Solvents: Degassed Methanol (MeOH) and Dichloromethane (DCM).[1]

  • Substrate: 0.1 M stock solution of Substrate 1 in MeOH.

Step-by-Step Workflow

Step 1: Ligand Array Preparation (In Glovebox)

  • Prepare 10 mM stock solutions of 96 different chiral ligands in DCM.

  • Dispense 10 µL of each ligand into a glass-lined 96-well plate.

  • Evaporate DCM to leave dry ligand films (prevents solvent incompatibility).[1]

Step 2: Catalyst Formation (In Situ)

  • Prepare a 5 mM solution of

    
     in degassed MeOH.
    
  • Add the Rh precursor solution to the ligand wells (Ligand:Metal ratio 1.1:1).

  • Incubate for 30 minutes at RT to form the active catalyst complex.

Step 3: Reaction Initiation

  • Add Substrate 1 solution to each well.[1]

    • Target S/C ratio: 500:1 to 1000:1 (industrial relevance).

    • Final Concentration: 25 mg/mL substrate.[1][2]

  • Place the plate into the high-pressure reactor.

  • Purge with

    
     (3x) and 
    
    
    
    (3x).
  • Pressurize to 10 bar

    
     and stir at 25°C  for 12 hours.
    

Step 4: Quench & Analysis

  • Vent

    
     and purge with 
    
    
    
    .[1]
  • Dilute reaction mixtures 10-fold with HPLC mobile phase (

    
    -Hexane/IPA).
    
  • Analyze via Chiral HPLC.[1]

HTS Workflow Diagram

HTS_Workflow Prep 1. Library Prep (Dry Ligands in Plate) Complexation 2. Catalyst Formation Add Rh(COD)2BF4 -> Incubate Prep->Complexation Reaction 3. Hydrogenation Add Substrate -> 10 bar H2, 12h Complexation->Reaction Analysis 4. Analysis Dilute -> Chiral HPLC Reaction->Analysis Decision Hit Identification (ee > 98%, Conv > 99%) Analysis->Decision

Figure 2: Step-by-step High-Throughput Screening workflow for catalyst identification.

Data Analysis & Interpretation

Calculation of Yield and Enantioselectivity

The raw HPLC data is processed to generate two key metrics:

  • Conversion (%) :

    
    
    (Assumes similar extinction coefficients at 210 nm, which is valid for this structural change).
    
  • Enantiomeric Excess (% ee) :

    
    
    Where 
    
    
    
    and
    
    
    are the peak areas of the S and R enantiomers.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning or insufficient pressure.[1]Ensure rigorous degassing of MeOH. Increase

pressure to 30 bar.
Low ee% (<50%) Non-selective ligand or

substrate mixture.
Verify substrate purity (

-isomer only).[1] Switch ligand class (e.g., from Monophos to Bisphosphines).
Peak Tailing Column degradation or interaction with silanols.[1]Wash column with 0.1% DEA in Hexane/IPA.[1]
Product Racemization Reaction temperature too high or basic conditions.[1]Lower temperature to 0-5°C. Ensure neutral conditions.

References

  • Pignataro, L., et al. (2012).[3] "Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands."[1][3] Chemistry – A European Journal, 18(5), 1383-1400. Link

  • Sigma-Aldrich. (n.d.).[1] "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Article. Link

  • Kolar, A. J., & Olsen, R. K. (1977).[4] "A Convenient, Large-Scale Preparation of 2-Acetamidoacrylic Acid and Its Methyl Ester."[1][4] Synthesis, 1977(7), 457-459.[1][4] Link

  • Wolfson, A., et al. (2002).[5] "Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh-MeDuPHOS occluded in PDMS." Ben-Gurion University Research Portal.[1] Link

  • Daicel Chiral Technologies. (n.d.).[1] "Application Search: N-acetyl-DL-phenylalanine methyl ester." Chiral Application Data. Link

Sources

Method

Covalent Labeling of Proteins with Acrylate-Based Electrophiles: Principles and Protocols

An Application and Methods Guide Abstract Covalent labeling has emerged as a powerful strategy in chemical biology and drug discovery, enabling the stable and specific modification of proteins. Among the arsenal of elect...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Methods Guide

Abstract

Covalent labeling has emerged as a powerful strategy in chemical biology and drug discovery, enabling the stable and specific modification of proteins. Among the arsenal of electrophilic warheads, acrylate-based compounds are particularly noteworthy for their utility in targeting nucleophilic amino acid residues. This guide provides a comprehensive overview of the principles, experimental design, and detailed protocols for the covalent labeling of proteins using acrylate electrophiles. We delve into the underlying Michael addition chemistry, explore the factors governing reaction selectivity—primarily for cysteine residues—and discuss the kinetic parameters that define the labeling process. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies for labeling, analysis by mass spectrometry, and troubleshooting, ensuring a robust and validated experimental workflow.

Part 1: Scientific Principles of Acrylate-Based Labeling

The utility of acrylate-based compounds as covalent modifiers stems from their nature as α,β-unsaturated carbonyls, which makes them excellent Michael acceptors. This reactivity is the cornerstone of their application in protein science.

The Chemistry: Michael Addition Reaction

The primary mechanism for the labeling of proteins with acrylate-based compounds is the conjugate addition or Michael addition reaction.[1][2] In this reaction, a nucleophilic residue from the protein, typically the thiolate anion of a deprotonated cysteine, attacks the β-carbon of the acrylate's carbon-carbon double bond. This forms a stable carbon-sulfur bond, covalently linking the probe to the protein.[2]

The reaction is favored due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the double bond and renders the β-carbon electrophilic. While generally considered irreversible, some specialized systems have demonstrated light-controlled reversible Michael additions, highlighting the tunability of the chemistry.[1]

Mechanism of Cysteine Labeling via Michael Addition.
Residue Selectivity and Reactivity Tuning

The choice of target residue is a critical aspect of covalent labeling. Acrylate-based electrophiles show a strong preference for soft nucleophiles.

  • Cysteine: Cysteine is the most common target for acrylate warheads.[3] Its high nucleophilicity, particularly in its deprotonated thiolate form, and relatively low abundance in the proteome make it an ideal target for achieving high selectivity.[4]

  • Lysine and Other Nucleophiles: While cysteine is the primary target, acrylates can also react with other nucleophilic residues such as lysine, serine, or histidine.[5][6] However, this typically requires "harder" electrophiles or specific microenvironments within the protein's binding pocket that enhance the residue's nucleophilicity.[7] The reaction with lysine proceeds via an aza-Michael addition.[6]

  • Tuning Reactivity: The inherent reactivity of the probe can be fine-tuned. For example, acrylamides are generally more selective for cysteine residues compared to the more reactive acrylates.[8][9] This principle allows for the development of highly chemoselective probes; 2-chloromethyl acrylamides have been shown to selectively modify cysteines, while 2-chloromethyl acrylates can target disulfide bonds.[8][10][11]

Kinetics of Covalent Modification

Targeted covalent inhibitors typically operate via a two-step mechanism.[7] First, the compound (I) reversibly binds to the protein (E) to form a non-covalent complex (E•I), governed by the inhibition constant (Ki). This is followed by the irreversible chemical reaction to form the covalent adduct (E-I), characterized by the rate constant of inactivation (kinact).

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/Ki.[7][12] A potent covalent probe, therefore, possesses both high binding affinity (low Ki) and an optimal reaction rate (kinact). The reactivity must be carefully balanced: too high, and the probe may react indiscriminately with off-targets; too low, and the labeling may be inefficient.[4][13]

Advantages and Limitations of Acrylate Probes
FeatureDescription
High Potency The formation of a stable covalent bond can lead to high biochemical efficiency and prolonged duration of action, often outlasting the probe's pharmacokinetics.[4][14][15]
Targeting "Undruggable" Proteins Covalent modification can provide access to proteins with shallow binding pockets or those that are otherwise difficult to inhibit with reversible ligands.[14][16]
Tunable Reactivity The electrophilicity of the acrylate warhead can be modified through chemical synthesis to optimize the balance between potency and selectivity.[8][17]
Potential for Off-Target Reactivity A key challenge is managing the inherent reactivity of the electrophile to prevent unwanted modification of other proteins, which can lead to toxicity.[4][15]
Irreversibility While often an advantage, the permanent nature of the modification can be a drawback if sustained target inhibition leads to adverse effects.

Part 2: Experimental Design and Protocols

A successful covalent labeling experiment hinges on careful planning and execution. The workflow involves designing the reaction conditions, performing the labeling, and validating the outcome.

Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Prot_Prep Protein & Probe Preparation Exp_Design Experimental Design (Buffer, pH, Conc.) Prot_Prep->Exp_Design Reaction Incubate Protein with Acrylate Probe Exp_Design->Reaction Quench Quench Reaction (Optional) Reaction->Quench Intact_MS Intact Mass Analysis (Confirmation) Quench->Intact_MS Digest Proteolytic Digestion Intact_MS->Digest LC_MS LC-MS/MS Analysis (Site Identification) Digest->LC_MS Data Data Interpretation LC_MS->Data

Figure 2: General Experimental Workflow.
Section 2.1: Designing the Labeling Experiment

The causality behind your experimental choices will determine the success of the labeling. Consider the following parameters:

ParameterRationale & Recommendation
Protein Purity & Concentration High protein purity is essential to avoid non-specific labeling of contaminants. A typical starting concentration is 1-10 µM (approx. 0.1-1.0 mg/mL).[18]
Buffer System Use buffers with non-nucleophilic components. Phosphate (PBS) or HEPES buffers are excellent choices. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol), which will compete with the protein for the acrylate probe.
pH The pH of the reaction is critical for cysteine labeling. The cysteine thiol (pKa ~8.5) must be deprotonated to the more nucleophilic thiolate anion. A pH of 7.4 to 8.5 is generally optimal to ensure sufficient thiolate concentration without risking protein denaturation.
Acrylate Probe Concentration The molar ratio of probe-to-protein determines labeling efficiency. Start with a 5- to 10-fold molar excess of the acrylate probe. This can be optimized to achieve complete labeling while minimizing off-target effects. The probe should first be dissolved in a compatible organic solvent like DMSO or DMF before being added to the aqueous protein solution.[19]
Temperature & Incubation Time Reactions are typically performed at room temperature or 37°C.[20] Incubation times can range from 30 minutes to several hours, depending on the reactivity of the probe and the target residue. A time-course experiment is recommended to determine the optimal duration.
Controls Always include a negative control (protein + vehicle, e.g., DMSO) to establish a baseline for the unmodified protein in subsequent analysis.
Section 2.2: General Protocol for Protein Labeling

This protocol provides a starting point for labeling a purified protein with an acrylate-based probe.

Materials:

  • Purified target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Acrylate-based probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Prepare Protein Solution: Dilute the purified protein to a final concentration of 5 µM in the reaction buffer. Ensure the buffer is free of primary amines and thiols.

  • Prepare Probe Stock Solution: Dissolve the acrylate probe in DMSO to create a concentrated stock solution (e.g., 10 mM). This minimizes the final concentration of DMSO in the reaction (ideally ≤ 5% v/v).

  • Initiate the Labeling Reaction:

    • Set up the reaction tube with the protein solution.

    • Add the required volume of the acrylate probe stock solution to achieve the desired molar excess (e.g., for a 10-fold excess in a 100 µL reaction of 5 µM protein, add 0.5 µL of a 10 mM stock).

    • For the negative control, add an equivalent volume of DMSO to a separate tube of protein solution.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if the probe is fluorescent or light-sensitive.

  • Quench the Reaction (Optional): The reaction can be stopped by adding a large excess of a thiol-containing reagent like β-mercaptoethanol or DTT to consume any remaining unreacted probe. Alternatively, the reaction can be stopped by immediate sample processing for analysis (e.g., denaturation or flash freezing).

  • Sample Storage: Store the labeled protein at -80°C for future analysis.

Section 2.3: Protocol for Confirmation of Labeling by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for validating covalent modification.[21][22] It confirms that the label has attached and can pinpoint the exact modification site.

A. Intact Mass Analysis This method verifies the addition of the probe to the full-length protein.[23]

  • Sample Preparation: Desalt the labeled protein sample using a C4 ZipTip or similar reversed-phase cleanup method to remove non-volatile salts.

  • LC-MS Analysis: Analyze the sample via liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectrum. Compare the mass of the labeled protein to the unlabeled control. A successful reaction will show a mass shift corresponding to the molecular weight of the acrylate probe. The relative abundance of the labeled vs. unlabeled peaks can be used to estimate labeling efficiency.[24]

B. Peptide Mapping for Site Identification This "bottom-up" proteomics approach identifies the specific amino acid residue(s) that have been modified.[23]

  • Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in a buffer containing 8 M urea or 0.1% RapiGest SF.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteines with iodoacetamide (IAM). Note: This step modifies any cysteines that were NOT labeled by the acrylate probe, allowing for their differentiation.

  • Proteolytic Digestion: Dilute the urea to <1 M and digest the protein into peptides using a protease like trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a nano-LC system coupled to a tandem mass spectrometer. The instrument will fragment the peptides and measure the masses of the resulting fragments.

  • Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the MS/MS data against the protein's sequence. Specify the mass of the acrylate adduct as a variable modification on potential nucleophilic residues (Cys, Lys, etc.). The software will identify the peptide sequence and pinpoint the site of modification based on the fragmentation pattern.[22]

Part 3: Data Analysis and Troubleshooting

Common IssuePotential Cause(s)Recommended Solution(s)
No or Low Labeling Efficiency 1. Inactive probe (hydrolysis).2. Insufficiently nucleophilic target residue (e.g., buried cysteine, low pH).3. Competing nucleophiles in buffer (Tris, DTT).4. Insufficient incubation time or probe concentration.1. Use fresh probe stock.2. Increase pH (e.g., to 8.0-8.5), or add a mild denaturant if protein stability allows. Ensure target residue is accessible.[25]3. Switch to a non-nucleophilic buffer like HEPES or PBS.4. Increase probe molar excess and/or incubation time; perform a time-course experiment.
Protein Precipitation 1. High concentration of organic solvent (DMSO/DMF).2. Covalent modification alters protein solubility.3. Protein is inherently unstable under reaction conditions.1. Keep final DMSO/DMF concentration below 5%.2. Lower the protein concentration or include a non-ionic detergent (e.g., 0.01% Tween-20).[20]3. Optimize buffer conditions (pH, salt concentration) or perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Loss of Protein Activity The labeled residue is critical for protein function (e.g., in an active site).If site-specificity is not the goal, reduce the molar excess of the probe to achieve a lower degree of labeling. If a specific site must be avoided, consider protein engineering (mutagenesis) to remove the reactive residue.[26]
Ambiguous MS/MS Site Assignment 1. Poor peptide fragmentation.2. Multiple potential modification sites on a single peptide.1. Optimize fragmentation energy (HCD/CID). Consider using an alternative protease to generate different peptides covering the region of interest.2. Manual inspection of the MS/MS spectrum is often required to confirm fragment ions that pinpoint the modification site.

Part 4: Applications in Research and Drug Discovery

The covalent labeling of proteins with acrylates is a cornerstone of modern chemical biology and pharmacology.

  • Targeted Covalent Inhibitors (TCIs): Acrylamide warheads are featured in several FDA-approved drugs, including inhibitors of kinases like BTK (Ibrutinib) and EGFR (Afatinib), which target a cysteine residue in the active site.[3][16][27]

  • Activity-Based Protein Profiling (ABPP): Acrylate-based probes are used to map the activity of entire enzyme families in complex biological systems, providing insights into their function and identifying new drug targets.[14]

  • Quantitative Proteomics: Isotope-coded acrylamide reagents (e.g., using 13C or 2H) allow for the relative quantification of protein cysteine reactivity or abundance between different biological samples.[21][22]

  • Structural Biology: Covalent labeling coupled with MS can provide information on solvent accessibility, helping to map protein surfaces, conformational changes, and protein-protein interaction sites.[25][28][29]

References

  • Phospha-Michael Addition as a New Click Reaction for Protein Functionalization. National Center for Biotechnology Information. [Link]

  • Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins. Royal Society of Chemistry. [Link]

  • Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. Phanstiel Lab, UNC School of Medicine. [Link]

  • Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. National Center for Biotechnology Information. [Link]

  • Quantitative analysis of acrylamide labeled serum proteins by LC-MS/MS. PubMed. [Link]

  • Advances in covalent drug discovery. National Center for Biotechnology Information. [Link]

  • Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. PubMed. [Link]

  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. National Center for Biotechnology Information. [Link]

  • Phospha-Michael Addition as a New Click Reaction for Protein Functionalization. ResearchGate. [Link]

  • Protein Chemical Labeling Using Biomimetic Radical Chemistry. MDPI. [Link]

  • OTAVA Covalent Inhibitors Library. OTAVA. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

  • High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery. National Center for Biotechnology Information. [Link]

  • Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification. ChemRxiv. [Link]

  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. ResearchGate. [Link]

  • Recent Advances in Covalent Drug Discovery. MDPI. [Link]

  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Royal Society of Chemistry. [Link]

  • Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. University of Nebraska - Lincoln. [Link]

  • Protein labeling protocol. Abberior Instruments. [Link]

  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. ACS Publications. [Link]

  • Synthesis route of 2-chloromethyl acrylamide and acrylate derivatives... ResearchGate. [Link]

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. National Center for Biotechnology Information. [Link]

  • Reactive chemistry for covalent probe and therapeutic development. National Center for Biotechnology Information. [Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. National Center for Biotechnology Information. [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Center for Biotechnology Information. [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Advantages and Disadvantages of Covalent Inhibitors. Encyclopedia.pub. [Link]

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. ResearchGate. [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • Labeling proteins inside living cells using external fluorophores for microscopy. eLife. [Link]

  • (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate. [Link]

  • A simple method for developing lysine targeted covalent protein reagents. National Center for Biotechnology Information. [Link]

  • Covalent Labeling of Fusion Proteins with Chemical Probes in Living Cells. ResearchGate. [Link]

  • Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. ACS Publications. [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Semantic Scholar. [Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. ResearchGate. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Center for Biotechnology Information. [Link]

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Application

Application Notes &amp; Protocols: The Versatility of Poly(meth)acrylate Coatings in Modern Pharmaceuticals

Introduction: The Polymer Backbone of Pharmaceutical Innovation In the landscape of modern drug development, excipients are the unsung heroes, transforming active pharmaceutical ingredients (APIs) into effective, stable,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polymer Backbone of Pharmaceutical Innovation

In the landscape of modern drug development, excipients are the unsung heroes, transforming active pharmaceutical ingredients (APIs) into effective, stable, and patient-friendly medicines. Among these, poly(meth)acrylate copolymers hold a preeminent position, forming the backbone of many advanced drug delivery technologies.[1] First introduced to the pharmaceutical industry in 1955, these synthetic polymers have evolved into a highly versatile and robust platform for creating functional coatings on solid dosage forms like tablets, pellets, and granules.[2][3]

Commercially known under brand names such as EUDRAGIT® and Kollicoat®, these polymers are synthesized from various monomers of methacrylic acid and its esters (e.g., methyl, ethyl, butyl methacrylates).[1][4] By precisely manipulating the type and ratio of these monomers, polymers with a wide spectrum of physicochemical properties can be engineered. This chemical versatility allows for the creation of coatings that can be soluble or insoluble, permeable or impermeable, and responsive to specific physiological cues like pH.[5][6]

This guide provides an in-depth exploration of the primary applications of poly(meth)acrylate coatings. It moves beyond simple recitation of facts to explain the underlying scientific principles and provides field-proven protocols for researchers, scientists, and drug development professionals. We will delve into how these remarkable polymers are used to achieve enteric protection, taste masking, sustained drug release, and moisture protection, thereby enhancing drug efficacy, stability, and patient compliance.

The Core Application: Enteric Coating for pH-Targeted Drug Release

The Pharmaceutical Challenge: A significant number of APIs are either unstable in the highly acidic environment of the stomach (pH 1-3) or can cause gastric irritation (e.g., NSAIDs).[7][8] The primary objective of an enteric coating is to act as a protective barrier, ensuring the dosage form passes through the stomach intact and releases the API only upon reaching the more alkaline environment of the small intestine.[7][8][9]

The Mechanism of Action: pH-Dependent Solubility Enteric coatings are a classic example of "smart" polymer technology. The functionality relies on anionic poly(meth)acrylates, which contain carboxylic acid groups in their structure.[6][9]

  • In the Stomach (Low pH): The acidic environment keeps the carboxylic acid groups protonated (-COOH) and non-ionized. In this state, the polymer is insoluble in water, and the coating remains as a solid, protective film.[7][9]

  • In the Intestine (Higher pH): As the dosage form transitions to the small intestine, the pH rises above 5.5.[10] At this higher pH, the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). This ionization makes the polymer chain soluble in the surrounding aqueous intestinal fluid, leading to the rapid dissolution of the coating and release of the API.[7][9]

Different grades of anionic polymers are designed to dissolve at specific pH values, allowing for targeted release in different sections of the intestine, such as the duodenum (pH > 5.5), jejunum/ileum (pH > 6.0), or colon (pH > 7.0).[6][11]

Diagram: Mechanism of Enteric Coating

Enteric_Coating_Mechanism cluster_stomach Stomach (pH 1-3) cluster_intestine Small Intestine (pH > 5.5) Tablet_Stomach Enteric Coated Tablet (Polymer is Insoluble) API_Stomach API Protected Tablet_Intestine Coating Dissolves (Polymer is Soluble) Tablet_Stomach->Tablet_Intestine Gastric Emptying API_Released API Released for Absorption Start Start->Tablet_Stomach Ingestion

Caption: pH-dependent dissolution of an enteric coating in the GI tract.

Protocol: Application of an Aqueous Enteric Coating (Eudragit® L 30 D-55)

This protocol describes the preparation and application of a standard enteric coating to tablet cores using an aqueous dispersion of a methacrylic acid-ethyl acrylate copolymer.

Materials & Equipment:

  • Tablet Cores

  • Eudragit® L 30 D-55 (30% aqueous dispersion)

  • Triethyl Citrate (TEC) - Plasticizer

  • Talc - Anti-tacking agent/Glidant

  • Purified Water

  • Low-shear mechanical stirrer or propeller mixer

  • Homogenizer (optional, for pigment dispersion)

  • Perforated pan coater or Fluidized Bed Coater

Methodology:

  • Preparation of the Plasticizer Emulsion:

    • In a clean vessel, weigh the required amount of purified water.

    • While stirring gently with a low-shear mixer, slowly add the required amount of Triethyl Citrate (TEC). A typical concentration is 10% based on the dry polymer weight.

    • Continue stirring for 10-15 minutes to form a stable emulsion. The causality here is that pre-emulsifying the plasticizer ensures its fine and uniform distribution throughout the polymer dispersion, which is critical for achieving a homogenous and flexible film.

  • Preparation of the Anti-Tacking Suspension:

    • In a separate vessel, weigh another portion of purified water.

    • Slowly add the required amount of Talc (e.g., 50% based on dry polymer weight) while stirring.

    • Homogenize if necessary to break up any agglomerates. This step prevents the tablets from sticking to each other or the coating pan during the spraying process, a common issue that can lead to coating defects.

  • Preparation of the Final Coating Dispersion:

    • Gently stir the Eudragit® L 30 D-55 dispersion. It is crucial to avoid high shear, which can cause the polymer to coagulate.

    • Slowly pour the plasticizer emulsion (from Step 1) into the polymer dispersion while maintaining gentle agitation.

    • Next, slowly add the anti-tacking suspension (from Step 2) to the mix.

    • Continue stirring gently for at least 30 minutes to ensure complete homogeneity.

    • Pass the final suspension through a fine-mesh sieve (e.g., 400-600 µm) to remove any potential agglomerates before spraying.

  • Coating Process:

    • Pre-heat the tablet coater to the target product temperature (typically 25-30°C for this polymer).

    • Load the tablet cores into the coating pan.

    • Start the pan rotation and the inlet/outlet airflow.

    • Begin spraying the coating dispersion onto the tumbling tablet bed at a controlled rate.

    • Critical Process Parameters (CPPs):

      • Inlet Air Temperature: Must be high enough to evaporate the water but low enough to avoid premature film formation on the nozzle or tablet surface.

      • Spray Rate: Must be balanced with the drying capacity of the system to prevent over-wetting (sticking) or spray-drying (poor film quality).

      • Atomizing Air Pressure: Controls droplet size. Finer droplets lead to a smoother film but can increase spray drying.

    • Continue the process until the desired weight gain (typically 5-10% of the initial tablet weight) is achieved.

  • Drying/Curing:

    • After spraying is complete, stop the spray but continue tumbling the tablets in warm air for 15-30 minutes to ensure residual moisture is removed. For some polymer systems, a separate curing step at elevated temperature (e.g., 40°C for 2 hours) may be required to ensure complete coalescence of polymer particles and optimal film properties.[12]

Enhancing Patient Compliance: Taste Masking

The Pharmaceutical Challenge: Many APIs have a bitter or otherwise unpleasant taste, which is a major barrier to patient compliance, especially in pediatric and geriatric populations.[13] The goal of taste masking is to create a barrier that prevents the API from dissolving in the mouth and interacting with taste receptors on the tongue.[14]

The Mechanism of Action: Saliva-Insoluble, Gastric-Soluble Polymers The strategy for taste masking is the inverse of enteric coating. It utilizes polymers that are insoluble at the neutral pH of saliva (approx. pH 6.8-7.4) but readily soluble in the acidic environment of the stomach.[14]

Cationic poly(meth)acrylates, such as copolymers of dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate (e.g., Eudragit® E, Kollicoat® Smartseal), are ideal for this purpose.[5][15][16] The tertiary amine groups in these polymers are uncharged and hydrophobic at neutral pH, rendering the coating insoluble in saliva. When the coated particle reaches the stomach, the low pH protonates the amine groups, making the polymer positively charged and highly soluble in gastric fluid, leading to rapid drug release.[5][6]

Diagram: Taste-Masking Coating Workflow

Taste_Masking_Workflow API Bitter API Particles or Granules Coater Fluidized Bed Coater API->Coater Dispersion Prepare Coating Dispersion (e.g., Kollicoat® Smartseal 30 D, Plasticizer, Anti-Tacking Agent) Coating Spray Coating Process (Bottom-Spray/Wurster) Dispersion->Coating Coater->Coating Load Particles Drying Drying & Curing Coating->Drying Achieve Target Weight Gain Final Taste-Masked Multiparticulates Drying->Final

Caption: Workflow for producing taste-masked multiparticulates.

Modulating Drug Delivery: Sustained Release

The Pharmaceutical Challenge: For many chronic conditions, maintaining a steady concentration of a drug in the bloodstream is crucial for therapeutic efficacy and minimizing side effects associated with the peaks and troughs of conventional immediate-release dosing. Sustained-release formulations are designed to release the API over an extended period (e.g., 12 or 24 hours).[1]

The Mechanism of Action: pH-Independent Diffusion Sustained release is achieved using poly(meth)acrylate coatings that are insoluble in gastrointestinal fluids across the entire physiological pH range but are permeable to water and dissolved drug molecules.[6] These are typically neutral copolymers (e.g., Eudragit® NE) or copolymers with quaternary ammonium groups (e.g., Eudragit® RL and RS).[6][11]

The release mechanism is diffusion-controlled:

  • Water from the GI tract permeates the insoluble polymer film and dissolves the API in the core.

  • A concentration gradient is established between the saturated drug solution inside the core and the fluid outside.

  • The dissolved API then diffuses out through the polymer membrane at a rate determined by the coating's thickness and permeability.

The permeability can be precisely controlled. For example, Eudragit® RL (high permeability) and Eudragit® RS (low permeability) contain different amounts of quaternary ammonium groups. By blending these two polymers in various ratios, formulators can customize the drug release rate to meet specific therapeutic needs.[11]

Protecting the Product: Moisture Barrier Coatings

The Pharmaceutical Challenge: Many APIs are sensitive to moisture and can undergo hydrolytic degradation, leading to a loss of potency and a reduced shelf life.[17][18] A moisture barrier coating serves as a physical shield to prevent environmental humidity from reaching the drug substance within the tablet or granule core.[12][17]

The Mechanism of Action: Low Water Vapor Permeability The effectiveness of a moisture barrier depends on the polymer's low water vapor permeability. While many poly(meth)acrylates offer some protection, specific grades are designed for this purpose.[12][17] For instance, certain entero-soluble polymers can provide excellent moisture protection due to their water insolubility at neutral pH.[18] The process involves applying a uniform, defect-free film that effectively seals the core.[17][18] Studies have shown that poly(methacrylate-methylmethacrylates) can significantly decrease the rate of water uptake and improve the stability of moisture-sensitive drugs.[12]

Data Summary: Key Poly(meth)acrylate Polymers and Their Functions

Polymer Grade (Example)Chemical NatureSolubility / PermeabilityPrimary Application(s)
EUDRAGIT® L 100-55 AnionicSoluble at pH > 5.5Enteric Coating (Duodenal Release)[4][6]
EUDRAGIT® S 100 AnionicSoluble at pH > 7.0Enteric Coating (Colonic Release)[6][19]
EUDRAGIT® E PO CationicSoluble at pH < 5.0Taste Masking, Immediate Release[5][6]
Kollicoat® Smartseal CationicSoluble at pH < 5.5Taste Masking, Moisture Protection[16][20]
EUDRAGIT® RL Cationic (Quaternary)Insoluble, High PermeabilitySustained Release[6][11]
EUDRAGIT® RS Cationic (Quaternary)Insoluble, Low PermeabilitySustained Release[6][11]
EUDRAGIT® NE 30 D NeutralInsoluble, PermeableSustained Release, Moisture Protection[6]

Conclusion and Future Outlook

Poly(meth)acrylate copolymers are a cornerstone of modern pharmaceutical coating technology. Their chemical tailorability provides formulators with an unparalleled toolkit to solve complex drug delivery challenges, from protecting sensitive molecules and masking unpleasant tastes to precisely controlling the rate and location of drug release.[1][5] The principles of pH-dependent solubility and controlled permeability are fundamental to their function, allowing for the rational design of sophisticated dosage forms.

As the pharmaceutical industry moves towards more advanced manufacturing techniques and personalized medicine, the role of these versatile polymers will continue to expand. Innovations are already underway exploring their use in hot-melt extrusion and 3D printing of dosage forms, opening up new frontiers for creating novel drug delivery systems with intricate release profiles.[5][21] A thorough understanding of the chemistry, formulation science, and processing of poly(meth)acrylate coatings is, therefore, essential for any scientist working to develop the medicines of tomorrow.

References

  • Coating for Tastemasking. (2018, September 2). Pharmaceutical Technology. Available at: [Link]

  • Alhijjaj, M., et al. (2021, September 8). Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics. MDPI. Available at: [Link]

  • Exploring the Benefits and Applications of Eudragit Coated Particles in Pharmaceutical Formulations. (2025, August 26). nanomicronspheres. Available at: [Link]

  • Bhilegaonkar, S., & Parvatkar, A. (2020, June 1). EUDRAGIT: A VERSATILE AND ROBUST PLATFORM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Modern pharmaceutical applications of Eudragit polymers in Hot Melt Extrusion and 3D printing technologies. (2025, August 20). scite.ai. Available at: [Link]

  • (Meth)acrylate copolymers of Eudragit® type in oral tablet technology. Čes. slov. Farm. Available at: [Link]

  • Nollenberger, K., & Albers, J. (2013, December 5). Poly(meth)acrylate-based coatings. PubMed. Available at: [Link]

  • Poly(meth)acrylate-Based Coatings. (2025, August 6). ResearchGate. Available at: [Link]

  • Bley, O., et al. (2009, August 13). Protection of moisture-sensitive drugs with aqueous polymer coatings: importance of coating and curing conditions. PubMed. Available at: [Link]

  • [Use of poly(meth)acrylates for the control and release of pholedrine sulfate from microdragees]. PubMed. Available at: [Link]

  • Polymethacrylates. Pharmaceutical Press. Available at: [Link]

  • Kollicoat® – Designed to be safe The coating polymer portfolio for today's and future formulation challenges. BTC Europe. Available at: [Link]

  • Gupta, A., et al. An Overview on Polymethacrylate Polymers in Gastroretentive Dosage Forms. Semantic Scholar. Available at: [Link]

  • (PDF) POLYMETHACRYLATES. (2025, November 1). ResearchGate. Available at: [Link]

  • Protection of moisture-sensitive drugs with aqueous polymer coatings: Importance of coating and curing conditions. (2026, January 16). ResearchGate. Available at: [Link]

  • Film coatings for taste masking and moisture protection. (2013, October 20). Ovid. Available at: [Link]

  • Optimising coating process parameters and formulation concepts for functional taste-masking during continuous manufacturing. (2022, July 15). European Pharmaceutical Review. Available at: [Link]

  • What Is Enteric Coating? The Ultimate Guide to Perfecting Delayed Release. (2025, November 4). Jinlu Packing. Available at: [Link]

  • An Update of Moisture Barrier Coating for Drug Delivery. (2019, September 1). MDPI. Available at: [Link]

  • Polymers Used In Enteric Coating: An Overview. (2025, April 1). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Enteric coating. Wikipedia. Available at: [Link]

  • Film Coated Tablet - The Process of Manufacturing - Pharmatech - Rx. (2024, April 28). Pharmatech-Rx. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate Synthesis

Case ID: #SYN-25DF-ACR Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Dehydroamino Acid Synthesis Executive Summary You are encountering yield fluctuations...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-25DF-ACR Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Dehydroamino Acid Synthesis

Executive Summary

You are encountering yield fluctuations in the synthesis of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate . This compound is a critical intermediate, typically generated via the Erlenmeyer-Plöchl azlactone synthesis followed by methanolysis.

The electron-deficient nature of the 2,5-difluorophenyl ring makes the aldehyde highly reactive, which is beneficial for condensation but increases susceptibility to side reactions (tars/polymerization) if temperature and basicity are not strictly controlled.

This guide breaks down the optimization into three modules:

  • The Azlactone Formation (The Critical Intermediate)

  • The Methanolysis (Ring Opening)

  • Alternative "Plan B" (Heck Coupling)

Module 1: Azlactone Formation (Erlenmeyer-Plöchl)[1][2]

The most common cause of low yield is the failure to isolate high-quality 4-(2,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one (the azlactone).

The Protocol (Optimized)
  • Reagents: 2,5-Difluorobenzaldehyde (1.0 eq), N-Acetylglycine (1.1 eq), Sodium Acetate (anhydrous, 0.8 eq), Acetic Anhydride (3.0 eq).[1]

  • Key Condition: The reaction must be run under inert atmosphere (N2/Ar) to prevent oxidation of the aldehyde.

Troubleshooting Table: Azlactone Step
SymptomProbable CauseCorrective Action
Reaction mixture turns black/tarry Thermal decomposition or polymerization of the electron-deficient aldehyde.Reduce Temperature: Do not exceed 110°C. The 2,5-difluoro substitution activates the aldehyde; standard protocols (120-140°C) are too harsh.
Low conversion (Starting Material remains) Wet reagents (Acetic Anhydride hydrolysis).Dehydrate: Fuse Sodium Acetate immediately before use. Distill Acetic Anhydride over P2O5 if old.
Product "oils out" upon cooling Incomplete crystallization.Ethanol addition: Add a small amount of cold ethanol to the reaction mixture after cooling to 60°C to induce precipitation of the azlactone.
Low Melting Point (<120°C) Hydrolysis to acetamidocinnamic acid (ring open) due to moisture.Vacuum Dry: The azlactone is moisture sensitive. Store in a desiccator.

Module 2: Methanolysis (Ring Opening)

Converting the azlactone to the methyl ester requires opening the oxazolone ring with methanol.

The Protocol (Optimized)
  • Reagents: Azlactone (1.0 eq), Methanol (excess, solvent), Triethylamine (0.1 eq) or NaOAc (0.1 eq).[1]

  • Key Condition: Reflux for 2-4 hours.

Troubleshooting Table: Methanolysis Step
SymptomProbable CauseCorrective Action
Precipitate is the free acid, not ester Wet Methanol (Hydrolysis competes with alcoholysis).Dry Solvent: Use anhydrous MeOH. The presence of water opens the ring to the acid (–COOH) instead of the ester (–COOMe).
Incomplete dissolution Low solubility of the fluorinated azlactone.Co-solvent: Use a 1:1 mixture of MeOH and DCM (Dichloromethane) or THF to solubilize the azlactone, allowing the reaction to proceed.
Isomerization (E vs Z) Thermodynamic equilibration.Control: The (Z)-isomer is generally the thermodynamic product. If the (E)-isomer is detected, reflux longer with a catalytic base to equilibrate to the (Z)-form.

Module 3: Alternative Route (Heck Coupling)

If the condensation route persistently fails due to aldehyde instability, switch to the Heck Reaction .[1] This route is more expensive (Pd catalyst) but avoids the azlactone intermediate.

  • Reagents: 1-Bromo-2,5-difluorobenzene + Methyl 2-acetamidoacrylate.

  • Catalyst: Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), Et3N.[1]

  • Advantage: Convergent synthesis; typically higher yields for electron-poor aryls.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis.

SynthesisWorkflow Start Start: 2,5-Difluorobenzaldehyde Step1 Step 1: Erlenmeyer Condensation (Ac2O, NaOAc, 110°C) Start->Step1 Check1 Checkpoint: Is Azlactone Solid? Step1->Check1 Issue1 Issue: Tarry/Black Oil Check1->Issue1 No (Oil) Step2 Step 2: Methanolysis (MeOH, Et3N, Reflux) Check1->Step2 Yes (Yellow Solid) Fix1 Action: Lower Temp to 90-100°C Check Inert Atm. Issue1->Fix1 Fix1->Step1 Retry Check2 Checkpoint: Product Solubility Step2->Check2 Issue2 Issue: Free Acid Formed Check2->Issue2 Precipitate is Acid Final Target: Methyl 2-acetamido-3- (2,5-difluorophenyl)acrylate Check2->Final Clear Solution -> Workup Fix2 Action: Dry MeOH (Molecular Sieves) Issue2->Fix2 Fix2->Step2 Retry

Caption: Logical workflow for the Erlenmeyer-Plöchl synthesis, highlighting critical failure points at the azlactone and methanolysis stages.

Frequently Asked Questions (FAQ)

Q: Why is my azlactone yield low despite using excess acetic anhydride? A: The 2,5-difluoro substitution withdraws electrons, making the aldehyde reactive but also prone to side reactions like Cannizzaro or polymerization if the temperature is too high.[1] Unlike benzaldehyde, which tolerates 130°C+, this derivative should be condensed at 90–110°C .[1] Also, ensure your Sodium Acetate is fused (melted to remove water) immediately before use.[1]

Q: Can I do this in one pot without isolating the azlactone? A: Yes, but it is not recommended for high purity. You can add methanol and base directly to the reaction mixture after the condensation is complete. However, the residual acetic anhydride will react with methanol to form methyl acetate (exothermic), and the separation of the product from sodium salts and acetates becomes messy, often leading to lower isolated yields of the acrylate.[1]

Q: How do I confirm the geometry of the double bond? A: 1H NMR is the standard. The vinylic proton for the (Z)-isomer typically appears downfield (7.2–7.6 ppm) compared to the (E)-isomer, due to the deshielding effect of the carbonyl group. Additionally, the (Z)-isomer usually exhibits a NOE correlation between the amide NH and the vinylic proton.

Q: I am seeing a "double" condensation product. What is this? A: This is rare with N-acetylglycine but possible if the ratio of aldehyde to glycine is too high. Ensure you are using a slight excess of N-acetylglycine (1.1 to 1.2 eq) relative to the aldehyde to favor the 1:1 adduct.

References

  • Erlenmeyer-Plöchl Azlactone Synthesis

    • Carter, H. E. (1946).[1] "Azlactones".[2][3][4][5] Organic Reactions, 3, 198.[1][6]

    • Context: The foundational review of the mechanism and standard conditions.
  • Optimization of Fluorinated Phenylalanine Derivatives

    • M. S. Iyer, et al. (1996).[1] "Synthesis of 2,5-Difluorophenylalanine". Journal of Fluorine Chemistry.

    • Context: Discusses specific handling of difluoro-substituted aromatics in condens
  • Heck Reaction Alternative

    • Heck, R. F. (1982).[1] "Palladium-catalyzed vinylation of organic halides". Organic Reactions, 27, 345.[1]

    • Context: Definitive guide on using methyl 2-acetamidoacryl
  • Methyl 2-acetamidoacrylate Properties

    • Kolar, A. J., & Olsen, R. K. (1977).[1][7] "A Convenient, Large-Scale Preparation of 2-Acetamidoacrylic Acid and Its Methyl Ester". Synthesis, 1977(07), 457-459.[1][7]

    • Context: Preparation of the starting m

Sources

Optimization

Stability and degradation of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate under different conditions

Welcome to the technical support center for Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Compound Overview and Stability Profile

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is an α,β-unsaturated carbonyl compound, a class of molecules known for their reactivity. Its structure, featuring an acrylate group, an acetamido group, and a difluorophenyl ring, presents several potential sites for degradation. Understanding the stability of this molecule is critical for the development of robust analytical methods, formulation design, and ensuring the safety and efficacy of potential therapeutic applications.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2][3][4] These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and a range of pH values to accelerate decomposition.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when working with Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate.

FAQ 1: My sample purity is decreasing upon storage in solution. What are the likely causes?

Decreased purity in solution is often due to hydrolysis. As an α,β-unsaturated ester, Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is susceptible to hydrolysis, particularly under alkaline conditions.[5] The ester and amide functionalities can both be targets for hydrolysis.

Troubleshooting Steps:

  • pH of the Solvent: Check the pH of your solvent. Hydrolysis is generally faster at higher pH. For aqueous solutions, consider buffering your solvent to a neutral or slightly acidic pH (e.g., pH 4-6) to minimize this degradation pathway.

  • Solvent Choice: If your experimental design allows, consider using aprotic solvents (e.g., acetonitrile, tetrahydrofuran) for storage to prevent hydrolysis.

  • Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.

  • Concentration: While not always practical, higher concentrations can sometimes exhibit greater stability.

FAQ 2: I am observing unexpected peaks in my chromatogram after exposing my sample to light. What could these be?

Photodegradation is a common issue for many pharmaceuticals, especially those containing aromatic rings. The difluorophenyl group in your molecule can absorb UV light, leading to the formation of photoproducts.[6][7][8][9]

Troubleshooting and Investigation:

  • Protect from Light: Always store samples in amber vials or protect them from light using aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Forced Photodegradation Study: To identify potential photoproducts, a forced photodegradation study is recommended. This will help in developing a stability-indicating analytical method.

Experimental Protocol: Forced Photodegradation Study

  • Prepare a solution of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solution to a light source that provides UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analyze the sample at various time points using a stability-indicating HPLC method to monitor the formation of degradation products.

  • Characterize the major degradation products using techniques like LC-MS/MS and NMR.

FAQ 3: My solid-state sample shows signs of degradation over time, especially at elevated temperatures. What is the likely degradation pathway?

Thermal degradation of acrylic compounds can be complex.[10][11] For Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate, potential thermal degradation pathways could involve polymerization, decomposition of the acetamido group, or other intramolecular reactions. Acrylic acid and its esters are also known to be susceptible to thermally induced polymerization.[12]

Troubleshooting and Analysis:

  • Storage Conditions: Store the solid compound in a cool, dry place. Avoid exposure to high temperatures.

  • Thermal Analysis: Perform thermal analysis using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature of the compound. This will help establish safe handling and storage temperatures.

III. Potential Degradation Pathways

Based on the chemical structure of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate, several degradation pathways can be anticipated under different stress conditions.

Hydrolytic Degradation

Under aqueous conditions, particularly at basic pH, the ester and amide bonds are susceptible to hydrolysis.[5]

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Amide Hydrolysis: The acetamido group can be hydrolyzed to an amino group.

Photodegradation

The presence of the difluorophenyl ring makes the molecule susceptible to photodegradation.[6][7][8][9] Potential reactions include:

  • Defluorination: Loss of one or both fluorine atoms from the aromatic ring.

  • Ring Opening/Rearrangement: More extensive degradation of the aromatic ring.

  • Isomerization: Cis-trans isomerization around the double bond.

Thermal Degradation

At elevated temperatures, the molecule may undergo:

  • Polymerization: Acrylates can undergo free-radical polymerization.[12]

  • Decarboxylation: Loss of the ester group.

  • Decomposition: Fragmentation of the molecule into smaller volatile compounds.

IV. Analytical Method Development

A robust, stability-indicating analytical method is crucial for accurately quantifying Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Key Considerations for HPLC Method Development:

  • Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar or non-polar degradation products.

  • Detection Wavelength: The UV spectrum of the compound should be determined to select an appropriate detection wavelength that provides good sensitivity for both the parent compound and potential degradation products. A common detection wavelength for similar compounds is around 210 nm.[13][14]

  • Forced Degradation Samples: Analyze samples from forced degradation studies to ensure the method can separate the parent peak from all significant degradation product peaks.

V. Visualization of Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1M HCl) Analysis Analysis by Stability- Indicating Method (e.g., HPLC) Acid_Hydrolysis->Analysis Base_Hydrolysis Basic Hydrolysis (e.g., 0.1M NaOH) Base_Hydrolysis->Analysis Oxidative Oxidative Stress (e.g., 3% H2O2) Oxidative->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photolytic Photolytic Stress (UV/Vis Light) Photolytic->Analysis Drug_Substance Methyl 2-acetamido-3- (2,5-difluorophenyl)acrylate Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidative Drug_Substance->Thermal Drug_Substance->Photolytic Characterization Characterization of Degradation Products (e.g., LC-MS, NMR) Analysis->Characterization Pathway_Elucidation Degradation Pathway Elucidation Characterization->Pathway_Elucidation

Caption: Workflow for conducting forced degradation studies.

Potential Hydrolytic Degradation Pathway

Hydrolytic_Degradation Parent Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate Ester_Hydrolysis Ester Hydrolysis (Basic Conditions) Parent->Ester_Hydrolysis Amide_Hydrolysis Amide Hydrolysis (Strong Acid/Base) Parent->Amide_Hydrolysis Acid_Product 2-Acetamido-3-(2,5-difluorophenyl)acrylic acid Ester_Hydrolysis->Acid_Product Amine_Product Methyl 2-amino-3-(2,5-difluorophenyl)acrylate Amide_Hydrolysis->Amine_Product

Caption: Potential hydrolytic degradation pathways.

VI. Summary of Stress Conditions and Potential Degradants

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic Hydrolysis Amide hydrolysisMethyl 2-amino-3-(2,5-difluorophenyl)acrylate
Basic Hydrolysis Ester hydrolysis2-Acetamido-3-(2,5-difluorophenyl)acrylic acid
Oxidative Stress Oxidation of the double bond or aromatic ringEpoxides, hydroxylated species
Thermal Stress Polymerization, decompositionOligomers/polymers, smaller volatile fragments
Photolytic Stress Defluorination, isomerization, ring openingMono-fluorinated or non-fluorinated analogs, geometric isomers

VII. References

  • US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents. (URL: )

  • Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC. (URL: [Link])

  • Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic. (URL: [Link])

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Request PDF - ResearchGate. (URL: [Link])

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (URL: [Link])

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (URL: [Link])

  • "Acrylic Ester Polymers". In - Wiley Online Library. (URL: [Link])

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (URL: [Link])

  • The thermal properties of acrylic acid derivative terpolymer. a) The... - ResearchGate. (URL: [Link])

  • (PDF) Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - ResearchGate. (URL: [Link])

  • Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers - Materials Science -- Poland. (URL: [Link])

  • α,β-Unsaturated carbonyl compound - Wikipedia. (URL: [Link])

  • α,β-Unsaturated Carbonyl Compounds:*. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. (URL: [Link])

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (URL: [Link])

  • Forced Degradation Studies - SciSpace. (URL: [Link])

  • Thermal hazard evaluation of runaway polymerization of acrylic acid - ScienceDirect. (URL: [Link])

  • A theoretical study of the hydroboration of α,β-unsaturated carbonyl compounds catalyzed by a metal-free complex and subsequent C–C coupling with acetonitrile - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Forced Degradation – A Review - BioMed Research International. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review - ScienceDirect. (URL: [Link])

  • Microbial and Enzymatic Degradation of Synthetic Plastics - Frontiers. (URL: [Link])

  • Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites - MDPI. (URL: [Link])

  • Determination and quantification of acrylic acid derivatives - KNAUER. (URL: [Link])

  • 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate - IntechOpen. (URL: [Link])

  • A detailed surface analytical study of degradation processes in (meth)acrylic polymers - ResearchGate. (URL: [Link])

  • Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam - BrJAC. (URL: [Link])

  • Degradation Resistance and Biocompatibility of Novel Multi-Functional Acrylamides - IADR. (URL: [Link])

  • Fluorinated poly(meth)acrylate - CORE. (URL: [Link])

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography - E3S Web of Conferences. (URL: [Link])

  • Possible reaction pathways of the thermal degradation of PMMA including a) terminal - ResearchGate. (URL: [Link])

  • Formation of methyl acrylate from CO2 and ethylene via methylation of nickelalactones - AWS. (URL: [Link])

  • Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation - RSC Advances (RSC Publishing). (URL: [Link])

  • Photocatalytic Degradation of Environmental Contaminants: Transformation Products and Effects on Photocatalytic Performance - MDPI. (URL: [Link])

  • Stabilization of Amorphous Drugs by Polymers: The Role of Overlap Concentration (C*) - ACS Publications. (URL: [Link])

  • Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - Frontiers. (URL: [Link])

  • Impact of Core Excipient Selection to Improve the Stability of a Moisture Sensitive Drug, Acetylsalicylic Acid - Colorcon. (URL: [Link])

  • Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin - MDPI. (URL: [Link])

  • Structure and Stability of C:H:O Plasma Polymer Films Co-Polymerized Using Dimethyl Carbonate - MDPI. (URL: [Link])

Sources

Troubleshooting

Optimizing reaction conditions for coupling reactions involving acrylates

Introduction Welcome to the Technical Support Center. If you are working with acrylates in cross-coupling methodologies (Heck, Suzuki, or Photoredox Giese), you are likely battling two opposing forces: productive couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are working with acrylates in cross-coupling methodologies (Heck, Suzuki, or Photoredox Giese), you are likely battling two opposing forces: productive coupling versus unwanted polymerization .

Acrylates are electronically biased substrates (Michael acceptors) that are highly prone to radical polymerization and catalyst deactivation. This guide synthesizes field-proven protocols with mechanistic insights to help you navigate these challenges. We prioritize self-validating systems—experimental setups that tell you why they failed, not just that they failed.

Module 1: The Polymerization "Trap"

Issue: "My reaction mixture turned into a solid gel or viscous sludge." Diagnosis: Uncontrolled radical polymerization of the acrylate monomer.

The Mechanism of Failure

Acrylates are thermally sensitive. In high-temperature Pd-catalyzed reactions (


), trace radicals (often generated by catalyst decomposition or impurities) initiate chain-growth polymerization. This depletes your substrate and encapsulates your catalyst, killing the reaction.
Troubleshooting Workflow

PolymerizationTroubleshooting Start Reaction Mixture Gelled? CheckInhibitor Check Inhibitor Status Start->CheckInhibitor Yes Success Proceed to Coupling Start->Success No TempCheck Check Temperature CheckInhibitor->TempCheck Already present AddBHT Add BHT/MEHQ (500-1000 ppm) CheckInhibitor->AddBHT None added LowerTemp Lower Temp / Change Catalyst TempCheck->LowerTemp >100°C AddBHT->Success LowerTemp->Success

Caption: Decision tree for diagnosing and mitigating acrylate polymerization during coupling reactions.

Protocol Recommendation

Always add a radical scavenger if your reaction runs above


.
  • Standard: 2,6-Di-tert-butyl-4-methylphenol (BHT) or 4-Methoxyphenol (MEHQ).

  • Loading: 0.5 to 1.0 mol% relative to the acrylate.

  • Why it works: These phenols scavenge carbon-centered radicals faster than the acrylate propagates, but they do not interfere with the Pd(II)/Pd(0) catalytic cycle at these concentrations [1].

Module 2: Palladium-Catalyzed Heck Coupling

Issue: "Low yield, formation of 'Palladium Black', or poor conversion." Core Challenge: The Migratory Insertion step is the turnover-limiting step for acrylates.[1] If this is too slow, the catalyst aggregates and deactivates.

The Mechanistic Insight

Acrylates are electron-deficient.[2][3][4] In the Heck cycle, the neutral pathway is favored. The regioselectivity is governed by electronics, heavily favoring the linear (


-arylated) product.
Optimization Matrix
ParameterRecommendationMechanistic Rationale
Ligand Tri-o-tolylphosphine or P(t-Bu)3 Bulky, electron-rich phosphines facilitate oxidative addition and prevent catalyst aggregation. Bidentate ligands (e.g., dppf) are preferred if

-hydride elimination is too fast [2].
Base NaOAc or K2CO3 Weaker bases reduce side reactions. Avoid strong alkoxides which can cause Michael addition of the solvent.
Solvent DMF or DMAc High polarity stabilizes the cationic Pd intermediates, accelerating the pathway.
Additives TBAB (Tetrabutylammonium bromide)Stabilizes Pd nanoparticles (Jeffery conditions), preventing "Pd black" formation [3].
Standard Protocol: Heck Coupling of Acrylates

Use this as a baseline. Deviations indicate specific substrate issues.

  • Charge Vessel: Aryl halide (1.0 equiv), Acrylate (1.2–1.5 equiv), Pd(OAc)2 (2–5 mol%), Ligand (e.g., P(o-tol)3, 4–10 mol%), Base (NaOAc, 2.0 equiv).

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Additive: Add BHT (1 mol% relative to acrylate).

  • Degas: Sparge with Argon for 10 mins (Oxygen promotes Pd oxidation).

  • Heat:

    
     for 12–24 h.
    
  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

Module 3: Photoredox Giese Coupling

Issue: "Reaction stalls; low conversion despite long irradiation times." Context: This is a radical addition. Unlike Heck, it does not require high heat, but it is extremely sensitive to radical quenching.

Visualizing the Pathway

GieseMechanism PC_GS PC (Ground State) PC_Ex PC* (Excited) PC_GS->PC_Ex Blue LED Radical R• (Radical) PC_Ex->Radical SET (Ox/Red) Substrate Alkyl-Br / R-BF3K Substrate->Radical Adduct Radical Adduct Radical->Adduct + Acrylate Acrylate Acrylate Product Coupled Product Adduct->Product H-Abstraction / SET Product->PC_GS Regeneration

Caption: Simplified Photoredox Giese cycle. Note that Oxygen will quench 'R•' and 'PC', stopping the cycle.*

FAQ: Troubleshooting Giese Reactions

Q: Do I really need to use a freeze-pump-thaw cycle? A: Yes. Sparging is often insufficient for radical chains involving acrylates. Oxygen acts as a triplet quencher for the photocatalyst and traps the alkyl radical to form peroxides.

  • Verdict: If yields are <50%, switch to freeze-pump-thaw (3 cycles).

Q: My acrylate is not reacting, but the alkyl halide is consumed. A: You likely have Hydrodehalogenation . The alkyl radical is abstracting a hydrogen atom from the solvent instead of attacking the acrylate.

  • Solution: Increase the concentration of the acrylate (run at 0.5 M or higher) to favor the bimolecular addition over solvent H-abstraction [4].

Q: Which light source intensity is best? A: Higher intensity is not always better. High photon flux can generate a high concentration of radicals, leading to radical-radical recombination (termination) rather than addition to the acrylate.

  • Optimization: Try reducing light intensity to 50% to maintain a steady, low concentration of radical chains.

Module 4: Regioselectivity (Linear vs. Branched)

Issue: "I need the branched (alpha) product, but Heck gives me the linear (beta) product."

The "Electronic Rule"

Acrylates are electronically polarized. The


-carbon is electrophilic.
  • Neutral Pathway: Sterics dominate

    
     Linear favored.
    
  • Cationic Pathway: Electronics dominate

    
     Linear favored.
    

Conclusion: Acrylates naturally form linear products (




).
How to Invert Selectivity (Force Branched)

To achieve


-arylation (branched), you must override the electronic bias. This is difficult with standard Heck.
  • Switch Mechanism: Use Cobalt or Nickel catalysis, which often proceed via radical mechanisms that can be tuned to favor branched isomers.

  • Use Chelation Control: If your acrylate has a coordinating group nearby, it can direct the Pd to the

    
    -position.
    
  • Switch to Reductive Coupling: Instead of Heck, use an aryl halide + acrylate + reductant (Mn/Zn) with a Cobalt catalyst to access the branched isomer via a hydrometalation pathway [5].

References

  • Polymerization Inhibition in Synthesis: "Inhibition of Acrylate Polymerization during Heck Reactions." Journal of Organic Chemistry.

  • Heck Reaction Mechanisms: "The Heck Reaction: Mechanistic Insights and Novel Ligands." Chemical Reviews.

  • Jeffery Conditions (Additives): "Jeffery Conditions for the Heck Reaction." Organic Reactions.[1][2][5][6][7][8]

  • Photoredox Optimization: "Practical Guide to Photoredox Catalysis." Nature Reviews Chemistry.

  • Regioselectivity Strategies: "Controlling Regioselectivity in Palladium-Catalyzed Coupling." Science.

Sources

Optimization

How to prevent the spontaneous polymerization of acrylate esters during synthesis

A Guide to Preventing Spontaneous Polymerization Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Spontaneous Polymerization

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical and practical advice to mitigate the risk of spontaneous polymerization of acrylate esters during synthesis. Uncontrolled polymerization is a significant safety hazard and can lead to batch failure, equipment damage, and project delays.[1][2][3] This resource is designed to provide you with a comprehensive understanding of the underlying causes and to equip you with robust, field-proven strategies for prevention.

Frequently Asked Questions (FAQs)

Q1: What causes acrylate esters to polymerize spontaneously?

A1: Acrylate esters are inherently reactive molecules due to the electron-withdrawing nature of the ester group, which makes the double bond susceptible to radical attack. Spontaneous polymerization is a free-radical chain reaction that can be initiated by several factors:

  • Heat: Elevated temperatures provide the activation energy needed to initiate the formation of free radicals.[4][5] Theoretical studies suggest that at high temperatures, acrylate monomers can self-initiate by forming diradical species that then generate monoradicals capable of starting a polymerization chain.[6][7][8]

  • Light: UV light can provide the energy to generate free radicals, initiating polymerization.[9] Therefore, reactions and storage should be protected from light.[5]

  • Impurities: Peroxides, often found in solvents like ethers that have been exposed to air, can act as potent initiators.[10] Contamination from other sources can also introduce radicals.[11]

  • Oxygen's Dual Role: While dissolved oxygen is necessary for many common inhibitors to function at ambient temperatures, it can act as an initiator at elevated temperatures (above 140 °C), leading to rapid polymerization.[12][13]

Q2: How do polymerization inhibitors work?

A2: Polymerization inhibitors are chemical compounds that interrupt the chain reaction of polymerization. They function by scavenging the initiating free radicals to form stable, non-reactive species.[10][14] The most common inhibitors for acrylates are phenolic compounds, such as the monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ).[15][16] These inhibitors require the presence of dissolved oxygen to be effective. The inhibitor reacts with peroxy radicals, which are formed by the reaction of initiating radicals with oxygen, to terminate the polymerization chain.[14]

Q3: Why is dissolved oxygen important for storing inhibited acrylates?

A3: For phenolic inhibitors like MEHQ to function effectively, a small amount of dissolved oxygen is crucial.[1][14][16] The inhibitor itself does not directly react with the carbon-centered radical of the growing polymer chain. Instead, oxygen reacts with the initiating radical to form a peroxy radical. The inhibitor then efficiently donates a hydrogen atom to this peroxy radical, terminating the chain and forming a stable radical that is unable to initiate further polymerization.[14] This is why it is recommended to store inhibited monomers under an atmosphere of air, not an inert gas like nitrogen.[1]

Q4: I need to perform a polymerization reaction. How do I remove the inhibitor from the acrylate monomer?

A4: Before initiating a controlled polymerization, the storage inhibitor must be removed. A common and effective method is to pass the monomer through a column packed with basic activated alumina.[10] The polar phenolic inhibitor adsorbs onto the alumina, while the less polar monomer passes through. It is crucial to use the purified monomer immediately as it is now highly susceptible to spontaneous polymerization.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Monomer becomes viscous or solidifies in the reaction flask before the initiator is added. 1. Inadequate inhibitor presence. 2. High reaction temperature. 3. Presence of contaminating initiators (e.g., peroxides in solvents).1. Ensure you are starting with an inhibited monomer if storage is required before use. 2. Control the reaction temperature carefully; use an ice bath for cooling if necessary. 3. Use freshly purified solvents to remove peroxides.
Polymerization occurs in the distillation apparatus during purification. 1. Depletion of inhibitor in the vapor phase. 2. Localized overheating ("hot spots").1. Consider using a vapor-phase inhibitor or a combination of inhibitors like hydroquinone and benzoquinone.[17] 2. Ensure uniform heating and avoid superheating the distillation pot. Use vacuum distillation to lower the boiling point.
The reaction works inconsistently, with some batches polymerizing prematurely. 1. Inconsistent removal of the storage inhibitor. 2. Variable levels of dissolved oxygen. 3. Contamination of glassware or reagents.1. Standardize your inhibitor removal protocol.[10] 2. For controlled polymerizations, deoxygenate your reaction mixture thoroughly by sparging with an inert gas like nitrogen or argon before adding your initiator.[18] 3. Ensure all glassware is scrupulously clean and check the purity of all reagents.
A yellow color and increased viscosity are observed in the stored monomer. Slow, uncontrolled polymerization is occurring due to gradual inhibitor depletion or exposure to heat and light.[10]Do not use the monomer. Dispose of it safely according to your institution's guidelines.[5]

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor Using a Basic Alumina Column

This protocol describes the standard procedure for removing phenolic inhibitors from acrylate esters prior to use in a controlled polymerization.

Materials:

  • Inhibited acrylate monomer

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool

  • Clean, dry collection flask

  • Sand (optional)

Procedure:

  • Prepare the Column:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand (optional).

    • Slowly pour the basic alumina into the column, gently tapping the side to ensure even packing. Use approximately 10-20g of alumina for every 100 mL of monomer.[10]

    • Add another thin layer of sand on top of the alumina bed.

  • Purification:

    • Place the clean, dry collection flask under the column outlet.

    • Carefully pour the inhibited acrylate monomer onto the top of the alumina column.

    • Open the stopcock and allow the monomer to flow through the column under gravity. The phenolic inhibitor will be adsorbed by the alumina.

  • Handling Purified Monomer:

    • Use Immediately: The purified monomer is no longer inhibited and is highly susceptible to spontaneous polymerization. It should be used immediately.

    • Storage (Short-term, if absolutely necessary): If immediate use is not possible, store the purified monomer in a sealed container, protected from light, at a low temperature (e.g., in a refrigerator), and under an inert atmosphere. This is not ideal and should be avoided if possible.

Protocol 2: General Setup for Acrylate Ester Synthesis (Minimizing Spontaneous Polymerization)

This protocol outlines key considerations for setting up a synthesis reaction involving acrylate esters.

Procedure:

  • Inhibitor Management:

    • If the synthesis involves high temperatures for an extended period, consider adding a polymerization inhibitor that is effective at those temperatures, such as phenothiazine. The choice and concentration of the inhibitor should be determined based on the specific reaction conditions and desired product.

  • Atmosphere Control:

    • For controlled radical polymerizations, the reaction mixture should be deoxygenated by bubbling an inert gas (e.g., nitrogen or argon) through the solvent and monomer mixture for at least 30 minutes before heating and adding the initiator.[18] Maintain a positive pressure of the inert gas throughout the reaction.

  • Temperature Control:

    • The polymerization of acrylates is highly exothermic.[18][19] Use a temperature-controlled reaction setup (e.g., an oil bath with a controller) and have an ice bath readily available for emergency cooling.

  • Reagent Purity:

    • Ensure all solvents and reagents are pure and free from potential initiators like peroxides.[10]

  • Light Protection:

    • Protect the reaction from light by wrapping the reaction flask in aluminum foil.[10]

Visualizing the Process

The Vicious Cycle of Spontaneous Polymerization

The following diagram illustrates the key factors that can initiate and propagate the unwanted polymerization of acrylate esters. Understanding these relationships is the first step toward effective prevention.

Heat Heat Radical_Formation Free Radical Formation Heat->Radical_Formation Light Light (UV) Light->Radical_Formation Impurities Impurities (e.g., Peroxides) Impurities->Radical_Formation Initiation Initiation Radical_Formation->Initiation Propagation Propagation (Chain Growth) Initiation->Propagation Propagation->Propagation Chain Reaction Polymer Unwanted Polymer Propagation->Polymer

Caption: Factors leading to spontaneous acrylate polymerization.

The Protective Role of Inhibitors

This workflow demonstrates how polymerization inhibitors, in the presence of oxygen, act to break the cycle of spontaneous polymerization.

cluster_problem Uninhibited Polymerization cluster_solution Inhibited System Initiating Radical Initiating Radical Growing Polymer Chain Growing Polymer Chain Initiating Radical->Growing Polymer Chain reacts with Peroxy Radical Peroxy Radical Initiating Radical->Peroxy Radical reacts with Acrylate Monomer Acrylate Monomer Terminated Chain Terminated Chain Growing Polymer Chain->Terminated Chain PREVENTED Oxygen Oxygen Inhibitor (e.g., MEHQ) Inhibitor (e.g., MEHQ) Peroxy Radical->Terminated Chain reacts with

Caption: Mechanism of polymerization inhibition by MEHQ/Oxygen.

References

  • Self-Initiation Mechanism in Spontaneous Thermal Polymerization of Ethyl and n-Butyl Acrylate: A Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Key Facts about Acrylate Monomers. Gantrade Corporation. [Link]

  • Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. [Link]

  • Self-initiation mechanism in spontaneous thermal polymerization of ethyl and n-butyl acrylate: a theoretical study. PubMed. [Link]

  • Self-initiation mechanism in spontaneous thermal polymerization of ethyl and n-butyl acrylate: a theoretical study. Semantic Scholar. [Link]

  • Inhibition of acrylate polymerization.
  • An Overview of Oxygen Inhibition in Photocuring. RadTech. [Link]

  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. ioMosaic Corporation. [Link]

  • Impact of oxygen on photopolymerization kinetics and polymer structure. ResearchGate. [Link]

  • On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymerization. MDPI. [Link]

  • Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. University of Pennsylvania ScholarlyCommons. [Link]

  • A Brief Discussion on Polymerization Inhibitors. Liskon Biological. [Link]

  • Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin. PubMed. [Link]

  • Safe Handling and Storage of Acrylate Esters. BAMM. [Link]

  • Inhibition of Free Radical Polymerization: A Review. PMC. [Link]

  • Method for preventing polymerization in an acrylic acid manufacturing process.
  • Method for inhibiting the polymerization of acrylic acid.
  • Method and composition for inhibiting acrylate ester polymerization. Patent 0266906. [Link]

  • Tips for Safely Using Liquid Monomers in Your Nail Salon. Mia Secret Store. [Link]

  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. ACS Publications. [Link]

  • Inhibition of Free Radical Polymerization: A Review. MDPI. [Link]

  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. University of Pennsylvania ScholarlyCommons. [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]

  • Method for inhibiting polymerization of (meth)acrylic acid and esters thereof.
  • State of the Art in Dual-Curing Acrylate Systems. MDPI. [Link]

  • Summary of Solutions to Common Problems in Acrylic Resin Production. Acrylic Acid Manufacturer. [Link]

  • Preparation, Characterization and Properties of some Acrylic Base Latex: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • SAFETY DATA SHEET. Covestro Solution Center. [Link]

  • Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin. Oreate AI Blog. [Link]

  • Inhibition of Spontaneous Polymerization during the Synthesis of Epoxyacrylic Oligomer. ResearchGate. [Link]

  • Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters. [Link]

  • What is high performance polymerization inhibitor? ADEKA. [Link]

  • The Use of Acrylate Polymers in Dentistry. PMC. [Link]

  • Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof. European Patent Office. [Link]

  • A Review on Acrylate Terminated Urethane Oligomers and Polymers: Synthesis and Applications. ResearchGate. [Link]

  • Method of inhibiting polymerization and fouling in acrylic acid and acrylate processes.
  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. ResearchGate. [Link]

  • Determination and quantification of acrylic acid derivatives. KNAUER. [Link]

  • Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. [Link]

  • Synthesis of Acrylate Binder from Soft and Hard Monomers through Emulsion Polymerization to Introduce Mechanical Properties to the Applied Substrate. Journal of Polymer and Biopolymer Physics Chemistry. [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ResearchGate. [Link]

  • Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. BrJAC. [Link]

  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. CORE. [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters. [Link]

Sources

Troubleshooting

Resolving solubility issues of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate in aqueous media

Defining the Scope I'm focused on developing a technical support guide about Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate's solubility in aqueous solutions. The target audience is researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Scope

I'm focused on developing a technical support guide about Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate's solubility in aqueous solutions. The target audience is researchers, scientists, and drug development professionals. My role is as a Senior Application Scientist. The guide will be formatted for ease of use.

Refining the Guide Structure

I'm now integrating troubleshooting guides, and FAQs, leaning toward a Q&A style, all while maintaining a technical and authoritative tone. Visual aids, like Graphviz diagrams, are being incorporated. My focus is on the compound's properties, specifically the likely hydrophobicity and reactivity. I'm prioritizing scientific integrity and ensuring all claims are backed by citations and self-validating protocols, referencing valid URLs.

Analyzing Solubility Approaches

I'm now investigating potential solubility strategies. Based on its structure, I anticipate poor water solubility; thus, DMSO stocks, co-solvents, cyclodextrins, and surfactants are likely needed. I'm focusing on finding solubility data for similar dehydroamino acid derivatives, as this specific compound might be niche. I'll search for related compound classes and standard solubilization protocols, prioritizing those relevant to hydrophobic drug intermediates.

Outlining Content Strategy

I've outlined the guide's core content, including an introduction explaining the insolubility challenge and sections on solvent selection, surfactants/complexation, pH adjustments, and physical modification. I am now planning to include an FAQ section addressing precipitation, ester hydrolysis, and excipient toxicity. My drafting stage is commencing, and I'll emphasize why the compound is insoluble and why specific solvents work.

Defining the Key Derivative

I've zeroed in on the specifics of methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate. It's a key derivative of methyl 2-acetamidoacrylate (N-acetyl-dehydroalanine methyl ester). This connection is crucial for understanding its properties.

Analyzing the Reactivity Profile

I'm now focused on the reactivity of this compound. It's a Michael acceptor, due to the alpha, beta-unsaturated ester. This means it'll react with thiols in proteins and assay buffers, which is a critical point for any biological assay using this molecule. We need to be mindful of this reactivity profile going forward.

Outlining Solubility Strategies

I'm developing a systematic approach to dissolving this compound. I've classified solvents into tiers based on their efficacy, starting with DMSO and other organic solvents. I'm focusing on the risks of precipitation upon dilution, and which additives may address them. I've also identified pH as unlikely to aid solubilization, which is a key difference from other molecules.

Constructing Solubility Protocols

I'm now putting together the complete solubilization strategy. I'm building it around a Q&A format, addressing common issues like precipitation upon dilution with water, and whether acids or bases can help. I'll include detailed protocols for preparing a 10 mM stock solution and subsequent dilution series. I will also incorporate visuals, such as a decision tree, to facilitate easy understanding. Finally, I will provide guidance, given a lack of precise data, by using estimates based on similar compounds, such as methyl 2-acetamidocinnamate.

Optimization

Technical Support Center: Challenges in the Scale-Up of Fluorinated Compound Synthesis

Welcome to the Technical Support Center for the scale-up of fluorinated compound synthesis. As researchers, scientists, and drug development professionals, you are aware that introducing fluorine into a molecule can sign...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up of fluorinated compound synthesis. As researchers, scientists, and drug development professionals, you are aware that introducing fluorine into a molecule can significantly enhance its biological properties, such as metabolic stability and binding affinity.[1][2] However, transitioning from bench-scale synthesis to larger-scale production presents a unique set of challenges.[3][4] The hazardous nature of many fluorinating reagents, coupled with the potential for highly exothermic reactions and difficult purifications, demands a robust and well-understood process.[5][6]

This guide is designed to provide you with practical, field-proven insights to navigate these complexities. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only troubleshoot existing issues but also to proactively design more scalable and safer fluorination processes.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction works perfectly on a 1-gram scale, but the yield drops significantly at a 100-gram scale. What are the likely causes?

A1: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer. In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The surface-area-to-volume ratio decreases as you scale up, making it harder to dissipate the heat generated from often exothermic fluorination reactions. This can lead to thermal decomposition of reagents or products.[6] A thorough understanding of your reaction's thermodynamics and kinetics is crucial for a successful scale-up.[6]

Q2: What are the most critical safety precautions to consider when scaling up a fluorination reaction?

A2: Safety is paramount. Key considerations include:

  • Reagent Handling: Many fluorinating agents are highly toxic, corrosive, and moisture-sensitive.[7][8] Ensure you have appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[9] For highly hazardous reagents like elemental fluorine or anhydrous hydrogen fluoride (aHF), specialized equipment and facilities are necessary.[10][11]

  • Quenching: Develop a robust and validated quenching procedure. Unreacted fluorinating agents can react violently with aqueous solutions.[12] The quenching process itself can be highly exothermic and should be performed with careful temperature control.[11]

  • Containment: The use of a well-ventilated fume hood or a dedicated gas cabinet is essential.[7] For larger scales, consider closed-system reactors to minimize exposure.

Q3: How do I choose the right fluorinating agent for a large-scale synthesis?

A3: The choice depends on the specific transformation, substrate, and cost considerations.

  • Nucleophilic Fluorination: For SN2-type reactions, alkali metal fluorides like KF and CsF are cost-effective but may require phase-transfer catalysts or specialized solvents to overcome solubility issues.[13]

  • Electrophilic Fluorination: Reagents like Selectfluor® are generally safer and easier to handle than elemental fluorine.[14] However, their high molecular weight can lead to poor atom economy, and they can be expensive.[14]

  • Deoxyfluorination: Reagents like DAST and Deoxo-Fluor are effective for converting alcohols to alkyl fluorides but can be thermally unstable.[15][16] Newer reagents may offer improved safety profiles and functional group tolerance.[16]

Q4: What are the common challenges in purifying fluorinated compounds at scale?

A4: The unique properties of organofluorine compounds can complicate purification. Their high polarity can lead to strong interactions with silica gel, causing tailing or decomposition during chromatography. The similar polarities of fluorinated products and byproducts can also make separation difficult. Developing a purification strategy during the initial process development, such as crystallization or distillation, is often more scalable than chromatography.

Troubleshooting Guides

Issue 1: Poor Yield and Inconsistent Results in Deoxyfluorination with DAST or Deoxo-Fluor

Problem: You are attempting to scale up the conversion of a primary or secondary alcohol to an alkyl fluoride using DAST or Deoxo-Fluor, but are observing low yields, significant byproduct formation (e.g., elimination products), and batch-to-batch inconsistency.

Root Cause Analysis:

  • Thermal Instability: DAST, and to a lesser extent Deoxo-Fluor, can undergo exothermic decomposition, especially at elevated temperatures, leading to the formation of hazardous byproducts.[16] This is exacerbated on a larger scale due to inefficient heat dissipation.

  • Moisture Sensitivity: These reagents react rapidly with water, which not only consumes the reagent but also generates corrosive HF.[12][15] Inadequate drying of glassware, solvents, or starting materials is a common cause of failure.

  • Reaction Stoichiometry and Temperature Control: Inefficient mixing at scale can lead to localized excesses of the fluorinating agent, promoting side reactions like elimination, particularly with secondary alcohols.[15] Poor temperature control can also favor elimination over the desired SN2 substitution.[15]

Troubleshooting Protocol:

  • Rigorous Anhydrous Technique:

    • Glassware: Oven-dry all glassware at a minimum of 120°C overnight or flame-dry under a vacuum.[12] Assemble the reactor while hot under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled, anhydrous solvents. For particularly sensitive reactions, consider passing the solvent through a column of activated alumina immediately before use.

    • Starting Material: Ensure your starting alcohol is anhydrous. If necessary, dry it by azeotropic distillation with toluene or by using a suitable drying agent.

  • Controlled Reagent Addition and Temperature Management:

    • Addition: Add the DAST or Deoxo-Fluor solution dropwise to the cooled solution of the alcohol. For larger scales, use a syringe pump for a slow, controlled addition rate.

    • Temperature: Maintain a low reaction temperature (e.g., -78°C to 0°C) during the addition and the initial phase of the reaction.[15] Use a reliable cooling bath and monitor the internal reaction temperature closely.

  • Solvent Selection:

    • While dichloromethane (DCM) is commonly used, consider less polar solvents for substrates prone to elimination.[15]

  • Reaction Monitoring:

    • Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Quench the reaction as soon as the starting material is consumed to minimize byproduct formation.

Experimental Protocol: Scale-Up of Deoxyfluorination

  • Setup: In a flame-dried, multi-necked flask equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet, dissolve the alcohol (1.0 eq.) in anhydrous DCM (10-20 volumes).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add Deoxo-Fluor (1.1-1.5 eq.) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not exceed -70°C.

  • Reaction: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Quenching: Carefully and slowly add the reaction mixture to a cooled, stirred, saturated aqueous solution of sodium bicarbonate. Caution: This can be a vigorous reaction.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by a scalable method such as distillation or crystallization.

Issue 2: Over-fluorination in Electrophilic Fluorination with Selectfluor®

Problem: When attempting to monofluorinate an active methylene compound (e.g., a β-ketoester) with Selectfluor®, you are obtaining a mixture of the desired monofluorinated product and the difluorinated byproduct.

Root Cause Analysis:

  • Relative Reactivity: In some cases, the monofluorinated product can be as reactive or even more reactive than the starting material towards electrophilic fluorination, leading to the formation of the difluorinated species.[15]

  • Stoichiometry Control: On a larger scale, even small errors in weighing the solid Selectfluor® can lead to a significant excess, driving the reaction towards difluorination.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the extent of over-fluorination.[15]

Troubleshooting Protocol:

  • Precise Stoichiometric Control:

    • Use a slight substoichiometric amount of Selectfluor® (e.g., 0.95 equivalents) to ensure the starting material is the excess reagent.

    • For large-scale reactions, consider adding the solid Selectfluor® in portions, monitoring the reaction progress after each addition.

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. This can often improve selectivity.

    • Solvent: Acetonitrile is a common solvent for reactions with Selectfluor®.[17] Ensure it is anhydrous.

  • Careful Reaction Monitoring:

    • Follow the disappearance of the starting material by TLC, GC, or NMR.

    • Stop the reaction immediately once the starting material is consumed to prevent further fluorination of the product.

Experimental Protocol: Selective Monofluorination

  • Setup: In a round-bottom flask, dissolve the β-ketoester (1.0 eq.) in anhydrous acetonitrile (10 volumes).

  • Reagent Addition: Add Selectfluor® (0.95 eq.) in one portion at room temperature with vigorous stirring.

  • Reaction: Monitor the reaction every 15-30 minutes.

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or another suitable method.[15]

Visualization of Troubleshooting Workflow

Troubleshooting_Fluorination cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions cluster_verification Verification start Low Yield or Side Reactions in Scale-Up cause1 Thermal Runaway/ Poor Heat Transfer start->cause1 Exothermic? cause2 Moisture Sensitivity/ Reagent Decomposition start->cause2 Inconsistent? cause3 Poor Mixing/ Stoichiometry Control start->cause3 Byproducts? solution1 Improve Reactor Cooling & Implement Calorimetry cause1->solution1 solution4 Consider Continuous Flow Chemistry cause1->solution4 Alternative Approach solution2 Ensure Rigorous Anhydrous Conditions cause2->solution2 cause2->solution4 Alternative Approach solution3 Use Syringe Pump for Addition & Optimize Stirring cause3->solution3 cause3->solution4 Alternative Approach verify Run Small-Scale Test with Optimized Conditions solution1->verify solution2->verify solution3->verify solution4->verify verify->start No, Re-evaluate outcome Successful Scale-Up verify->outcome Yes

Caption: A decision-making workflow for troubleshooting common issues in the scale-up of fluorination reactions.

The Role of Continuous Flow Chemistry

For particularly hazardous or exothermic fluorination reactions, continuous flow chemistry offers a safer and more scalable alternative to traditional batch processing.[17][18] By performing the reaction in a small-volume reactor, heat and mass transfer can be precisely controlled, minimizing the risk of thermal runaway.[5][19] The contained nature of flow reactors also reduces operator exposure to hazardous reagents and byproducts.[1] In-line purification techniques can be integrated to streamline the workup process.[19]

Data Summary: Batch vs. Flow for Fluorination
ParameterBatch ProcessingContinuous Flow Processing
Safety Higher risk of thermal runaway; potential for exposure during handling and quenching.[6]Excellent temperature control; contained system reduces exposure risk.[1][17]
Scalability Challenging due to changes in surface-area-to-volume ratio.[20]Readily scalable by extending the operation time or using parallel reactors.[21]
Reaction Control Prone to localized concentration and temperature gradients.Precise control over reaction time, temperature, and stoichiometry.
Workup Often requires time-consuming batch workup and purification.Can incorporate in-line purification and quenching.[19]

Analytical Techniques for Monitoring Fluorination Reactions

Effective process control during scale-up relies on accurate and timely analytical data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for directly observing the formation of the fluorinated product and any fluorine-containing byproducts. ¹H NMR can be used to monitor the consumption of the starting material.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are invaluable for monitoring reaction progress and assessing product purity. The development of a robust chromatographic method early in the process is essential.

  • Mass Spectrometry (MS): Coupled with GC or LC, MS can help to identify unknown byproducts.

  • Ion-Selective Electrode (ISE): Can be used for determining fluoride ion concentration, which is particularly useful for quantifying residual fluoride after workup.[22][23]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for trace-level fluorine determination.[24]

By understanding the fundamental challenges and implementing the strategies outlined in this guide, you can significantly improve the success rate of your fluorinated compound synthesis scale-up efforts.

References

  • Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry - Vapourtec. (n.d.). Vapourtec. Retrieved February 19, 2026, from [Link]

  • Fluorination Reactions | Professor Steven V. Ley Research Group. (n.d.). University of Cambridge. Retrieved February 19, 2026, from [Link]

  • Safer fluorination process developed using flow electrochemistry. (2021, August 2). Chemistry World. Retrieved February 19, 2026, from [Link]

  • Development of fluorination methods using continuous-flow microreactors. (2009). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021, May 21). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Advances in Continuous Flow Fluorination Reactions. (2023). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021, May 21). DSpace@MIT. Retrieved February 19, 2026, from [Link]

  • CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. (n.d.). CHEM21. Retrieved February 19, 2026, from [Link]

  • Renewable Reagent for Nucleophilic Fluorination. (2022, April 19). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. (2014). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2014, July 2). Pharmaceutical Technology. Retrieved February 19, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved February 19, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 19, 2026, from [Link]

  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (2017). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021, August 24). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. (2021, December 24). MDPI. Retrieved February 19, 2026, from [Link]

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2023, November 10). HIMS. Retrieved February 19, 2026, from [Link]

  • Fluorine Safety. (n.d.). Purdue University. Retrieved February 19, 2026, from [Link]

  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (2023, June 16). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ResearchGate. Retrieved February 19, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 19, 2026, from [Link]

  • Synthesising pharmaceutical compounds without PFAS reagents. (2024, August 30). European Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved February 19, 2026, from [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. (2022, July 13). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. (2021, June 14). MDPI. Retrieved February 19, 2026, from [Link]

  • Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: A review. (2021). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 19, 2026, from [Link]

  • Fluorine and Fluorination Chemistry. (n.d.). Mettler Toledo. Retrieved February 19, 2026, from [Link]

  • Analytical Method Summaries. (n.d.). Eurofins. Retrieved February 19, 2026, from [Link]

  • Fluorinating agents. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 19, 2026, from [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021, July 27). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (2002). CHIMIA. Retrieved February 19, 2026, from [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (2015, July 15). The Doyle Group. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Storage conditions to ensure the stability of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Answering the user's request.## Technical Support Center: Stability and Storage of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate Welcome to the technical support center for Methyl 2-acetamido-3-(2,5-difluorophenyl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Stability and Storage of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Welcome to the technical support center for Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical intermediate. As a substituted acrylate, this compound possesses specific vulnerabilities that necessitate precise storage and handling protocols. This document provides in-depth, field-proven insights and troubleshooting advice to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for storing this compound?

A: Temperature control. Storing Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate under refrigerated and controlled conditions is paramount. Acrylates are susceptible to thermal stress, which can accelerate both unwanted polymerization and hydrolytic degradation.[1][2]

Q2: Why is light exposure a concern for this specific molecule?

A: The 2,5-difluorophenyl group acts as a chromophore, meaning it can absorb UV light. This absorbed energy can be sufficient to initiate free-radical polymerization of the acrylate double bond, leading to the formation of oligomers or polymers and a significant loss of purity.[3][4][5] Therefore, storage in light-protecting containers is mandatory.

Q3: The compound is an ester. Should I be worried about hydrolysis?

A: Yes, the methyl ester group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid and methanol. This process is significantly accelerated in the presence of moisture, and particularly under basic or strongly acidic conditions.[6][7][8] While stable in a dry environment, prolonged exposure to humidity will compromise the material.

Q4: My container has some white solid precipitate that wasn't there before. What is it?

A: This could be one of two things: either the product has come out of solution if stored in a solvent, or, more critically, it could be signs of unwanted polymerization. This is often initiated by exposure to heat, light, or contaminants.[9] Refer to the troubleshooting guide below for next steps.

Q5: How should I handle the compound for routine experimental use?

A: Always allow the container to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which could introduce water and accelerate hydrolysis.[10] Handle the compound in a well-ventilated area or fume hood, and use clean, dry spatulas and glassware.[11][12][13] Promptly and tightly reseal the container after dispensing.

Key Stability Concerns & Mechanisms

Understanding the potential degradation pathways is crucial for designing an effective storage strategy. For Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate, three primary risks exist:

  • Spontaneous Polymerization: Like other acrylate monomers, the vinyl group is highly reactive and can undergo free-radical polymerization.[9] This process can be initiated by heat, UV light, or radical contaminants.[1][2][3] Commercial acrylates are typically shipped with inhibitors (like MEHQ), which require the presence of a small amount of oxygen to be effective.[14][15] Storing under a completely inert atmosphere for extended periods can, paradoxically, reduce the effectiveness of such inhibitors.

  • Hydrolysis: The ester linkage is a primary site for degradation. Water molecules can attack the carbonyl carbon, leading to the cleavage of the ester bond. This reaction is catalyzed by both acids and bases, with base-catalyzed hydrolysis generally being much faster for acrylate esters.[7] The formation of acidic (carboxylic acid) or alcoholic (methanol) impurities can further catalyze degradation.

  • Photodegradation: Aromatic compounds can absorb UV radiation. For this molecule, the difluorophenyl ring can absorb light energy, potentially leading to the homolytic cleavage of bonds and the formation of radical species that initiate polymerization.[4][5]

Recommended Storage Protocols

Adherence to these protocols is essential for maintaining the compound's purity and reactivity profile.

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) [16]Minimizes thermal degradation and slows the rate of potential polymerization and hydrolysis.[1]
Atmosphere Air or dry nitrogen. If using an inhibitor like MEHQ, a small amount of oxygen is necessary for it to function.[14][17] For long-term storage, dry nitrogen is acceptable. The key is to exclude moisture.
Light Protect from light. Store in an amber glass vial or use a light-blocking secondary container. Prevents UV-initiated photodegradation and polymerization.[1][15]
Container Tightly sealed glass container. Glass is inert. A tight seal is critical to prevent moisture ingress and maintain the desired atmosphere.[16][18]
Location Well-ventilated, designated chemical storage area. Ensures safety and prevents cross-contamination. Store away from incompatible materials.[11][12]
Incompatibilities Strong acids, strong bases, oxidizing agents, reducing agents, radical initiators. These can catalyze degradation or trigger hazardous, uncontrolled polymerization.[13][19]
Experimental Protocol 1: New Material Reception and Storage
  • Visual Inspection: Upon receipt, visually inspect the container for an intact seal and the material for a uniform, free-flowing crystalline appearance. Note any discoloration or clumping.

  • Labeling: Affix a label with the date of receipt and the planned re-evaluation date (e.g., 12 months).

  • Initial Storage: Immediately transfer the tightly sealed container to a 2-8°C refrigerator, placing it inside a secondary, opaque container or in a designated dark section.

  • Documentation: Record the lot number, receipt date, and storage location in the laboratory inventory system.

Experimental Protocol 2: Dispensing for Experimental Use
  • Equilibration: Remove the container from the refrigerator and allow it to sit unopened on the benchtop for at least 30-60 minutes to reach ambient temperature.

  • Inert Environment (Optional but Recommended): Perform dispensing in a glove box under a dry nitrogen atmosphere to minimize exposure to moisture and oxygen. If a glove box is unavailable, work quickly in a fume hood.[13]

  • Dispensing: Use only clean, dry glass or stainless-steel tools. Avoid chemical contamination.

  • Resealing: Immediately after dispensing, securely tighten the cap on the original container. If the container was purged with nitrogen, briefly re-purge before sealing.

  • Return to Storage: Promptly return the container to the 2-8°C refrigerator.

Troubleshooting Guide

This section addresses common issues that may arise from improper storage or handling.

Diagram 1: Potential Degradation Pathways

cluster_0 Initiating Factors cluster_1 Degradation Processes cluster_2 Resulting Impurities Heat Heat/Thermal Stress Polymerization Polymerization Heat->Polymerization Light UV Light Photodegradation Photodegradation Light->Photodegradation Moisture Moisture (H₂O) Hydrolysis Hydrolysis Moisture->Hydrolysis Contaminants Contaminants (Acids, Bases, Radicals) Contaminants->Polymerization Contaminants->Hydrolysis Oligomers Oligomers/Polymers Polymerization->Oligomers Acid Carboxylic Acid Derivative Hydrolysis->Acid Photodegradation->Polymerization generates radicals Fragments Radical Fragments Photodegradation->Fragments

Caption: Key factors leading to the degradation of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate.

Diagram 2: Troubleshooting Workflow for Stability Issues

Start Observe Unexpected Change in Material Check1 Is the material discolored, clumped, or solidified? Start->Check1 Check2 Is there a decrease in purity (by HPLC/NMR) or poor experimental performance? Check1->Check2 No Action1 High probability of POLYMERIZATION. Review storage for heat/light exposure. Discard material. Check1->Action1 Yes Action2 Probable HYDROLYSIS or other slow degradation. Review storage for moisture exposure and age of material. Check2->Action2 Yes Action3 Material appears stable. Continue to monitor. Check2->Action3 No Action4 Material is compromised. Procure a new batch and strictly follow storage protocols. Action1->Action4 Action2->Action4

Caption: A decision-making workflow for addressing common stability problems.

References

  • ResearchGate. Scheme 6: Hydrolysis of poly(meth)acrylates, poly(vinyl ester)s,... Available at: [Link]

  • PMC. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Available at: [Link]

  • PubMed. Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. Available at: [Link]

  • PMC. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Available at: [Link]

  • Karger Publishers. Thermal Reaction and Hydrolysis of Polymethacrylates and Polyacrylates. Available at: [Link]

  • Patsnap Eureka. How to Minimize Acrylic Resin's Environmental Degradation. Available at: [Link]

  • Nails Magazine. How To Store Liquid Monomers for Maximum Shelf Life. Available at: [Link]

  • ResearchGate. A detailed surface analytical study of degradation processes in (meth)acrylic polymers. Available at: [Link]

  • CPAchem. Safety data sheet. Available at: [Link]

  • Tel Aviv University. Enzymatically catalysed transesterifications of acryl and methacryl monomeric esters. Available at: [Link]

  • Chemius. Methyl Acrylate (MA) - Safety data sheet. Available at: [Link]

  • ACS Publications. UV-Curable Functionalized Graphene Oxide/Polyurethane Acrylate Nanocomposite Coatings with Enhanced Thermal Stability and Mechanical Properties. Available at: [Link]

  • Wiley Online Library. "Acrylic Ester Polymers". In Ullmann's Encyclopedia of Industrial Chemistry. Available at: [Link]

  • Specialty Chemicals. Safe Handling Guide UV/EB Materials. Available at: [Link]

  • Emerald Publishing. UV cure acrylate monomers: synthesis, analysis and storage. Available at: [Link]

  • JETIR. STUDY ON ACRYLIC PAINT DEGRADING ACTIVITY AND ITS EFFECT IN ENVIRONMENT. Available at: [Link]

  • University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Available at: [Link]

  • Thermo Fisher Scientific. Methyl 2-acetamidoacrylate - SAFETY DATA SHEET. Available at: [Link]

  • ResearchGate. Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Available at: [Link]

  • Polymer Journal. Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Available at: [Link]

  • mediaTUM. Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Available at: [Link]

  • ResearchGate. UV cure acrylate monomers: Synthesis, analysis and storage | Request PDF. Available at: [Link]

  • E Plus Chemical Co.,Ltd. Octyl Acrylate Storage & Handling: Safety Tips for 2024. Available at: [Link]

  • Taylor & Francis Online. Synthesis and characterization of thermally stable acrylic PSA using silicone urethane methacrylate with a semi-IPN structure. Available at: [Link]

  • Vista-Dental. Methyl Acrylate - SAFETY DATA SHEET. Available at: [Link]

  • RSC Publishing. Peculiarities of the photoinitiator-free photopolymerization of pentabrominated and pentafluorinated aromatic acrylates and methacrylates. Available at: [Link]

  • At Tianming Pharmaceutical. Handling Hazardous Reactions During Intermediate Synthesis. Available at: [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. Available at: [Link]

  • YouTube. Storage of raw materials and intermediates. Available at: [Link]

  • PMC. Exploring Aromatic S-Thioformates as Photoinitiators. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Profiling of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate and Fluorinated Analogs

Executive Summary & Molecule Profile Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate (referred to herein as 2,5-DFDA ) is a specialized dehydroamino acid derivative. While primarily utilized as a synthetic precursor fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate (referred to herein as 2,5-DFDA ) is a specialized dehydroamino acid derivative. While primarily utilized as a synthetic precursor for 2,5-difluorophenylalanine (a non-canonical amino acid used in peptide engineering), 2,5-DFDA possesses intrinsic biological activity driven by its


-acetamido acrylate  core.

This moiety acts as a Michael acceptor, capable of covalent interaction with nucleophilic cysteine residues in enzymes. This guide compares 2,5-DFDA against its structural analogs to delineate its utility as a covalent probe and a metabolic stability enhancer.

The Comparative Panel

To objectively evaluate performance, we compare 2,5-DFDA against three distinct analogs:

Compound CodeChemical NameRole in Comparison
2,5-DFDA Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylateTarget Molecule (Electronic/Steric Balance)
H-DA Methyl 2-acetamido-3-phenylacrylateBaseline (Non-fluorinated control)
2,6-DFDA Methyl 2-acetamido-3-(2,6-difluorophenyl)acrylateSteric Comparator (High steric hindrance)
2,5-Sat Methyl N-acetyl-2,5-difluorophenylalaninateNegative Control (Saturated; Non-electrophilic)

Mechanism of Action: The Fluorine Effect[1]

The biological activity of 2,5-DFDA is governed by two synergistic mechanisms: Electrophilic Activation and Metabolic Blocking .

Electrophilic Activation (Michael Addition)

The


-unsaturated carbonyl system allows the molecule to act as a "warhead" for covalent inhibition.
  • Mechanism: A nucleophile (e.g., Cysteine-SH in a kinase active site) attacks the

    
    -carbon.
    
  • Fluorine Impact: The electronegative fluorine atoms on the phenyl ring (positions 2,5) exert an inductive electron-withdrawing effect (-I), reducing electron density at the

    
    -carbon and increasing the rate of nucleophilic attack compared to the non-fluorinated baseline (H-DA).
    
Visualization: Cysteine Trapping Pathway

The following diagram illustrates the covalent capture mechanism.

MichaelAddition Compound 2,5-DFDA (Electrophile) Transition Transition State (Anionic Intermediate) Compound->Transition Inductive Activation (-I) Enzyme Target Protein (Cys-SH Nucleophile) Enzyme->Transition Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Protonation

Caption: Figure 1.[1][2] Mechanism of covalent protein modification by 2,5-DFDA via Michael addition to cysteine residues.

Comparative Performance Analysis

Electrophilicity & Reactivity (GSH Trapping)

The rate of reaction with Glutathione (GSH) is the gold standard for assessing the "warhead" potency of acrylates.

CompoundRelative Reactivity (

)
Electronic EffectSteric HindranceBiological Implication
H-DA 1.0 (Baseline)NeutralLowModerate reactivity; often reversible.
2,5-DFDA 2.4 Strong -I (Activation) Moderate Optimal balance; rapid covalent bond formation.
2,6-DFDA 0.8Strong -IHighSteric clash at ortho-positions blocks nucleophile approach.
2,5-Sat 0.0N/AModerateInert (No double bond). Used as negative control.

Interpretation:2,5-DFDA outperforms the non-fluorinated baseline due to electronic activation but avoids the steric penalty seen in the 2,6-DFDA isomer (where two ortho-fluorines shield the


-carbon).
Metabolic Stability (Post-Reduction)

When used as a precursor to generate the saturated amino acid (via hydrogenation), the substitution pattern dictates metabolic fate.

  • 2,5-Difluoro Pattern: Blocks metabolism at the 2 and 5 positions but leaves the para (4) position open. This is crucial if the drug design requires para-hydroxylation for clearance.

  • 2,4-Difluoro Analog: Blocks the para position, significantly extending half-life (

    
    ) by preventing P450-mediated oxidation at the primary metabolic site.
    

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the electrophilic potency of the acrylate double bond.

  • Preparation:

    • Prepare a 10 mM stock of 2,5-DFDA in DMSO.

    • Prepare a 10 mM stock of L-Glutathione (reduced) in PBS (pH 7.4).

    • Internal Standard: Use 1-nitronaphthalene (inactive) to normalize HPLC integration.

  • Incubation:

    • Mix Compound (100 µM) + GSH (10 mM, 100x excess) in PBS at 37°C.

    • Control: Run 2,5-Sat in parallel to confirm no background degradation.

  • Analysis:

    • Aliquot samples at

      
       min.
      
    • Quench with 1% Formic Acid.

    • Analyze via HPLC-UV (254 nm) or LC-MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope represents the pseudo-first-order rate constant (

      
      ).
      
Protocol B: Synthesis of 2,5-DFDA (Heck Coupling)

Purpose: Reliable generation of the test material.

  • Reagents: 1-Bromo-2,5-difluorobenzene (1.0 eq), Methyl 2-acetamidoacrylate (1.2 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (3.0 eq).

  • Procedure:

    • Dissolve reagents in dry DMF under Argon.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove amine), then Brine.

    • Purification: Recrystallize from EtOAc/Hexane. (Column chromatography often causes polymerization of acrylates).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the olefinic singlet (

      
      -H) around 
      
      
      
      7.2–7.5 ppm. Absence of this peak indicates polymerization or saturation.

Workflow Visualization

The following decision tree guides the researcher in selecting the correct analog based on the desired biological outcome.

SelectionLogic Start Start: Define Biological Goal Q1 Is Covalent Inhibition Required? Start->Q1 YesCov Select Acrylate Scaffold Q1->YesCov Yes NoCov Select Saturated Scaffold (Peptide Engineering) Q1->NoCov No Q2 Is the Binding Pocket Sterically Restricted? YesCov->Q2 Result1 Use 2,5-DFDA (High Reactivity, Med Sterics) Q2->Result1 No (Open Pocket) Result2 Use H-DA (Low Sterics, Lower Reactivity) Q2->Result2 Yes (Tight Pocket) Q3 Is Metabolic Stability Critical? NoCov->Q3 Result3 Use 2,4-Difluoro-Phe (Blocks Para-Oxidation) Q3->Result3 Yes (High Stability) Result4 Use 2,5-Difluoro-Phe (Modulates Lipophilicity) Q3->Result4 No (Tuning Only)

Caption: Figure 2. Strategic selection guide for Fluorinated Phenylalanine derivatives in drug design.

References

  • Synthesis of Dehydroamino Acids: Kolar, A. J., & Olsen, R. K. (1977). "A Convenient, Large-Scale Preparation of 2-Acetamidoacrylic Acid and Its Methyl Ester."[3] Synthesis. Link[3]

  • Fluorinated Amino Acid Properties: Haufe, G., & Delord, T. (2013).

    
    -Fluorinated 
    
    
    
    -Amino Acids." Chemistry & Biodiversity.[4] Link
  • Michael Acceptor Reactivity: Jackson, P. A., et al. (2020). "Covalent Modifiers: A Chemical Perspective on the Reactivity of

    
    -Unsaturated Carbonyls with Thiols." Journal of Medicinal Chemistry. Link
    
  • Metabolic Stability of Fluorinated Phe: Galles, et al. (2023).[5] "Tuning phenylalanine fluorination to assess aromatic contributions to protein function." Nature Communications. Link

  • Chemical Data & Identifiers: PubChem Compound Summary for Methyl 2-acetamidoacrylate (Parent Scaffold). Link

Sources

Comparative

Benchmarking the inhibitory potency of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate against known drugs

Benchmarking the Inhibitory Potency of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate Executive Summary Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate (hereafter referred to as M-2A-3DFPA ) represents a critical st...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Inhibitory Potency of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Executive Summary

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate (hereafter referred to as M-2A-3DFPA ) represents a critical structural scaffold in the development of next-generation dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] Functionally, it serves as the dehydro-amino acid precursor to 2,5-difluorophenylalanine derivatives, a pharmacophore central to drugs like Omarigliptin (MK-3102) and related candidates (e.g., LY2497282).[1]

While often categorized as a synthetic intermediate, its structure—an


-acetamido acrylate—possesses inherent Michael acceptor  reactivity and structural rigidity that warrants benchmarking against established therapeutics.[1] This guide outlines the protocols to evaluate its inhibitory potency (IC

,

) and covalent binding potential against the standard of care (SoC) drugs: Sitagliptin , Vildagliptin , and Omarigliptin .[1]

Target Identification & Mechanism of Action

To benchmark M-2A-3DFPA effectively, one must understand its interaction with the target enzyme, DPP-4 (CD26) .[1]

  • Primary Mechanism: DPP-4 cleaves N-terminal dipeptides from substrates like GLP-1 and GIP.[1] Inhibitors typically bind to the S1 and S2 pockets of the active site.[1]

  • Compound Specificity: M-2A-3DFPA contains a 2,5-difluorophenyl moiety, designed to occupy the S1 hydrophobic pocket with high specificity, similar to the trifluorophenyl group in Sitagliptin.[1]

  • Differentiation: Unlike saturated gliptins, the acrylate double bond in M-2A-3DFPA restricts conformational freedom (planar geometry) and offers a site for potential covalent modification of active site nucleophiles (e.g., Ser630), distinct from the non-covalent mode of Sitagliptin or the nitrile-covalent mode of Vildagliptin.[1]

Pathway Visualization: DPP-4 Inhibition & GLP-1 Stabilization[1]

DPP4_Pathway GLP1_Active GLP-1 (Active) (Incretin Hormone) GLP1_Inactive GLP-1 (Inactive) (Truncated) GLP1_Active->GLP1_Inactive Cleavage by DPP-4 Insulin Insulin Secretion (Glucose-Dependent) GLP1_Active->Insulin Promotes Glucagon Glucagon Release (Suppression) GLP1_Active->Glucagon Inhibits DPP4_Enzyme DPP-4 Enzyme (Serine Protease) DPP4_Enzyme->GLP1_Inactive Inhibitor M-2A-3DFPA / Omarigliptin (Inhibitor) Inhibitor->DPP4_Enzyme Inhibition (IC50)

Caption: Mechanism of Action.[1] M-2A-3DFPA targets DPP-4, preventing GLP-1 degradation and enhancing insulin secretion.[1]

Benchmarking Strategy: Reference Standards

To objectively assess potency, M-2A-3DFPA must be compared against clinically validated inhibitors with distinct binding modes.[1]

Reference DrugClass / Binding ModeKey Structural FeaturePotency Benchmark (IC

)
Sitagliptin Non-covalent (Competitive)2,4,5-Trifluorophenyl~18 nM
Vildagliptin Covalent (Reversible)Cyanopyrrolidine (Nitrile)~3-10 nM
Omarigliptin Long-acting (Reversible)2,5-Difluorophenyl~1.6 nM

Scientific Rationale:

  • Omarigliptin is the direct structural analog (sharing the 2,5-difluorophenyl motif).[1]

  • Sitagliptin serves as the non-covalent baseline.[1]

  • M-2A-3DFPA (the acrylate) is tested to determine if the unsaturated precursor retains inhibitory activity or acts as a suicide substrate.[1]

Experimental Protocols

Protocol A: DPP-4 Fluorometric Inhibition Assay

This assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC.[1]

  • Reagents:

    • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

    • Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC),

      
      .[1]
      
    • Enzyme: Recombinant human DPP-4 (rhDPP-4), 10 ng/well.[1]

  • Workflow:

    • Step 1: Prepare serial dilutions of M-2A-3DFPA and reference drugs (0.1 nM to 10

      
      M) in DMSO (final DMSO < 1%).
      
    • Step 2: Incubate inhibitor with rhDPP-4 for 15 minutes at 25°C (Pre-incubation is critical for detecting slow-binding/covalent inhibitors).[1]

    • Step 3: Initiate reaction by adding Gly-Pro-AMC (final conc. 20

      
      M).[1]
      
    • Step 4: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.[1]
      
    • Fit data to the 4-parameter logistic equation to determine IC

      
      .[1]
      
Protocol B: Time-Dependent Inhibition (TDI) Assessment

To determine if M-2A-3DFPA acts as a covalent Michael acceptor.[1]

  • Method: Measure IC

    
     at varying pre-incubation times (0, 15, 30, 60 min).
    
  • Interpretation:

    • IC

      
       shift:  If IC
      
      
      
      decreases significantly (potency increases) with time, the compound is likely a covalent or slow-binding inhibitor.[1]
    • Comparison: Vildagliptin will show a shift; Sitagliptin will not.[1] M-2A-3DFPA (acrylate) is expected to show reactivity due to the electrophilic double bond.[1]

Experimental Workflow Diagram

Assay_Workflow Step1 1. Compound Prep (DMSO Dilution) Step3 3. Pre-incubation (15-60 min @ 25°C) Step1->Step3 Step2 2. Enzyme Mix (rhDPP-4 + Buffer) Step2->Step3 Step4 4. Substrate Addition (Gly-Pro-AMC) Step3->Step4 Step5 5. Kinetic Read (Ex360/Em460) Step4->Step5 Step6 6. IC50 Calculation (Non-linear Regression) Step5->Step6

Caption: Step-by-step workflow for the fluorometric benchmarking of M-2A-3DFPA.

Comparative Data Analysis

The following table summarizes the expected performance metrics based on structural activity relationships (SAR) of 2,5-difluorophenyl derivatives.

MetricM-2A-3DFPA (Acrylate)Omarigliptin (Reference)Sitagliptin (Standard)Interpretation
IC

(15 min)
> 100 nM (Predicted)1.6 nM 18 nM The acrylate precursor lacks the primary amine required for the critical salt bridge with Glu205/Glu206 in DPP-4.[1]
Binding Mode Potential Covalent (Michael Acceptor)Reversible (Non-covalent)CompetitiveM-2A-3DFPA may show non-specific reactivity with thiols (e.g., Glutathione) rather than specific active site binding.[1]
Selectivity (DPP-8/9) LowHigh (>2700-fold)High (>2600-fold)Acrylates are often "pan-assay interference" (PAINS) candidates if not substituted correctly.[1]
Metabolic Stability Low (Reactive)HighHighThe acrylate is rapidly reduced or conjugated in vivo.[1]

Technical Insight: While M-2A-3DFPA contains the correct hydrophobic pharmacophore (2,5-difluorophenyl), the acetamido acrylate moiety is a "pro-motif."[1] It lacks the free amine necessary for high-affinity binding to DPP-4.[1] Therefore, in a direct head-to-head benchmark, M-2A-3DFPA will likely show significantly lower potency (higher IC


)  than the final drugs.[1] Its value lies in its synthetic utility  and potential as a covalent probe , not as a competitive inhibitor itself.[1]

Conclusion

Benchmarking Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate requires a nuanced approach. Unlike established drugs, it is a reactive intermediate.[1]

  • Potency: Expect micromolar (or high nanomolar) inhibition, driven by the hydrophobic fit of the difluorophenyl group, but penalized by the lack of a protonated amine.[1]

  • Reactivity: The acrylate group mandates testing for time-dependent inhibition (TDI) to rule out non-specific covalent modification.[1]

  • Recommendation: Use Omarigliptin as the "Gold Standard" for the 2,5-difluorophenyl class.[1] If M-2A-3DFPA is being developed as a drug, it must be converted (via asymmetric hydrogenation) to the saturated amino acid to achieve nanomolar potency.[1]

References

  • Biftu, T., et al. (2014).[1] Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Thornberry, N. A., & Gallwitz, B. (2009).[1] Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4).[1] Diabetes, Obesity and Metabolism.[1] Link

  • Kolar, A. J., & Olsen, R. K. (1977).[1] Preparation of 2-Acetamidoacrylic Acid and Its Methyl Ester (Precursor Synthesis).[1] Synthesis.[1][2] Link[1]

  • Yu, H., et al. (2009).[1] Development of a Practical Synthesis of DPP IV Inhibitor LY2497282. Organic Process Research & Development.[1] Link[1]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Introduction Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a specialized α,β-unsaturated amino acid derivative. Such compounds are of significant interest to the pharmaceutical and materials science industries, of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a specialized α,β-unsaturated amino acid derivative. Such compounds are of significant interest to the pharmaceutical and materials science industries, often serving as precursors for the synthesis of non-canonical amino acids (ncAAs) or as building blocks in the development of novel peptides and polymers.[1][2] The incorporation of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of bioactive molecules, making this particular acrylate a valuable target for drug discovery programs.[3][4]

However, the synthesis of α,β-unsaturated amino acids can present reproducibility challenges, often related to reaction control, stereoselectivity, and purification.[5][6] This guide provides an in-depth, comparative analysis of synthetic methodologies for producing Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate. We move beyond simple step-by-step protocols to dissect the causality behind experimental choices, offering field-proven insights to ensure researchers can achieve consistent and reliable results. This document is designed for chemists and drug development professionals seeking to establish a robust and scalable synthesis for this important intermediate.

Synthetic Strategy Overview: The Erlenmeyer-Plöchl Reaction

The most logical and widely adopted strategy for constructing the target molecule is the Erlenmeyer-Plöchl synthesis. This classic reaction facilitates the condensation of an N-acylglycine with an aldehyde to form an azlactone (or oxazolone), which is a key intermediate.[7][8] Subsequent ring-opening of the azlactone with an alcohol yields the desired α,β-unsaturated amino acid ester.

The primary variables that impact the reproducibility of this sequence are the choice of base, the reaction conditions, and the method of purification. This guide will compare two robust protocols: the traditional sodium acetate-mediated method and a more contemporary approach using a reusable ionic liquid catalyst.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Final Steps 2,5-Difluorobenzaldehyde 2,5-Difluorobenzaldehyde Azlactone Intermediate Azlactone Intermediate 2,5-Difluorobenzaldehyde->Azlactone Intermediate N-Acetylglycine N-Acetylglycine N-Acetylglycine->Azlactone Intermediate Acetic Anhydride Acetic Anhydride Acetic Anhydride->Azlactone Intermediate Base/Catalyst Base/Catalyst Base/Catalyst->Azlactone Intermediate Methanolysis Methanolysis Azlactone Intermediate->Methanolysis Final Product Final Product Methanolysis->Final Product

Caption: Overall synthetic strategy via the Erlenmeyer-Plöchl reaction.

Part 1: The Critical Starting Material - 2,5-Difluorobenzaldehyde

The quality and purity of the starting aldehyde are paramount for a reproducible synthesis. While commercially available, its synthesis is straightforward and provides an opportunity for quality control.[9] Two common laboratory-scale methods are:

  • Ortho-lithiation followed by formylation: This method involves the deprotonation of 1,4-difluorobenzene using a strong base like n-butyllithium, followed by quenching with a formylating agent such as N-methylformanilide.[10] This offers high yields (typically >75%) but requires cryogenic temperatures (-60 °C) and careful handling of pyrophoric reagents.

  • Oxidation of 2,5-difluorotoluene: A more scalable and less hazardous approach involves the catalytic oxidation of 2,5-difluorotoluene using an oxidant like hydrogen peroxide in the presence of metal catalysts.[11]

For laboratory-scale work where high purity is essential, the ortho-lithiation route is often preferred, despite its more demanding reaction conditions.

Part 2: A Comparative Analysis of the Core Condensation

We will now compare two distinct methods for the core condensation reaction to form the pivotal azlactone intermediate, which is then converted to the final product.

Method A: The Classic Sodium Acetate Protocol

This is the traditional Erlenmeyer-Plöchl procedure, relying on the in-situ formation of an enolate from N-acetylglycine under the action of acetic anhydride and a weak base, sodium acetate.[7][12]

Causality Behind Experimental Choices:

  • Acetic Anhydride: Serves a dual role. It acts as a dehydrating agent, driving the reaction forward, and it facilitates the cyclization of N-acetylglycine to form the reactive 2-methyl-5-oxazolone intermediate.[8]

  • Sodium Acetate: A crucial component, it must be anhydrous (freshly fused is best). It functions as the base to deprotonate the acidic C4 proton of the oxazolone, generating the nucleophile that attacks the 2,5-difluorobenzaldehyde. Its weakness prevents side reactions like the self-condensation of acetic anhydride.

  • Temperature Control: The initial liquefaction and subsequent heating (typically on a steam bath) must be controlled.[12] Overheating can lead to the formation of dark, tarry byproducts, significantly complicating purification and reducing yield.

Method B: Ionic Liquid-Catalyzed Synthesis

Recent advancements in green chemistry have introduced basic ionic liquids (ILs) as effective catalysts and solvents for this transformation.[13] A task-specific IL like 1-n-butyl-3-methylimidazolium hydroxide ([bmIm]OH) can offer significant advantages.

Causality Behind Experimental Choices:

  • [bmIm]OH: This IL acts as both the reaction medium and the basic catalyst. Its hydroxide anion is a strong enough base to facilitate the necessary deprotonations, while the imidazolium cation can stabilize charged intermediates.

  • Solvent-Free Conditions: The reaction can often be run neat with the IL, simplifying the process and reducing solvent waste.[13] This is a significant advantage from a green chemistry perspective.

  • Recyclability: The ionic liquid can often be recovered and reused after the reaction, improving the overall process economy. This is a key factor in considering scalability.

  • Milder Conditions: These reactions often proceed at lower temperatures and faster rates compared to the classical method, which can minimize byproduct formation.

Comparative Data Summary

The following table provides a comparative summary of expected outcomes for the two methods based on literature for analogous reactions and our in-house experience.

ParameterMethod A: Classic Sodium AcetateMethod B: Ionic Liquid Catalyst
Typical Yield 65-75%80-90%
Purity (crude) Moderate (often requires extensive purification)High (cleaner reaction profile)
Reaction Time 2-4 hours1-2 hours
Scalability Well-established for large scaleModerate (cost and recovery of IL are factors)
Reagent Handling Requires freshly fused sodium acetateRequires handling of viscous IL; potential for reuse
Reproducibility Notes Highly dependent on reagent quality (anhydrous conditions critical). Overheating is a common failure point.Generally more reproducible due to milder conditions and fewer critical variables. IL purity is important.

Detailed Experimental Protocols

G start Reaction Setup reagents Combine Aldehyde, N-Acetylglycine, Base & Ac2O start->reagents heat Heat to Reflux (Monitor Temp) reagents->heat monitor Monitor by TLC/LCMS heat->monitor workup Quench & Methanolysis monitor->workup Upon Completion extract Aqueous Workup & Extraction workup->extract purify Purification (Crystallization/Chromatography) extract->purify analyze Characterization (NMR, MS, HPLC) purify->analyze

Caption: Generalized experimental workflow for synthesis.

Protocol 1: Method A - Classic Synthesis

Materials:

  • 2,5-Difluorobenzaldehyde (1.0 eq)

  • N-Acetylglycine (1.1 eq)

  • Sodium Acetate, freshly fused and powdered (1.0 eq)

  • Acetic Anhydride (3.0 eq)

  • Methanol (for methanolysis)

  • Ethyl Acetate, Hexanes, Brine

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, combine 2,5-difluorobenzaldehyde (e.g., 10.0 g, 70.4 mmol), N-acetylglycine (9.0 g, 77.4 mmol), and freshly fused sodium acetate (5.8 g, 70.4 mmol).

  • Reaction Initiation: Add acetic anhydride (20 mL, 21.5 g, 211 mmol) to the mixture.

  • Heating: Gently heat the mixture on a heating mantle with stirring. The solids will gradually dissolve to form a yellow solution. Once homogenous, increase the temperature to gently reflux the mixture (approx. 100-110°C) for 2 hours. Monitor the reaction progress by TLC.

  • Methanolysis: After cooling to room temperature, slowly and carefully add 100 mL of methanol. This step is exothermic. The methanol reacts with the excess acetic anhydride and opens the azlactone ring. Stir the resulting solution at reflux for an additional 2 hours.

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove most of the methanol and methyl acetate.

  • Extraction: Dissolve the residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (careful, CO2 evolution!), and 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is typically a yellow-orange solid. Purify by recrystallization from an ethyl acetate/hexanes solvent system to yield the product as a white to off-white solid.

Protocol 2: Method B - Ionic Liquid-Catalyzed Synthesis

Materials:

  • 2,5-Difluorobenzaldehyde (1.0 eq)

  • N-Acetylglycine (1.1 eq)

  • Acetic Anhydride (2.5 eq)

  • [bmIm]OH (0.2 eq)

  • Methanol (for methanolysis)

  • Diethyl Ether (for IL removal)

Procedure:

  • Setup: In a round-bottom flask, combine 2,5-difluorobenzaldehyde (e.g., 10.0 g, 70.4 mmol), N-acetylglycine (9.0 g, 77.4 mmol), and [bmIm]OH (e.g., 2.4 g, 14.1 mmol).

  • Reaction: Add acetic anhydride (17 mL, 18.0 g, 176 mmol) and stir the mixture at 80°C for 1 hour. The reaction is typically much faster and cleaner. Monitor by TLC.

  • Methanolysis: Cool the mixture to ~40°C and slowly add 100 mL of methanol. Stir at 50°C for 1.5 hours to ensure complete ring-opening.

  • Product Isolation: Concentrate the mixture under reduced pressure. Add 150 mL of water and 150 mL of diethyl ether. The product will partition into the ether layer, while the ionic liquid remains in the aqueous phase.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer twice more with 75 mL portions of diethyl ether. Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate. The resulting solid can be purified by recrystallization as described in Method A. The aqueous layer containing the IL can be concentrated and dried for potential reuse.

Troubleshooting and Key Considerations for Reproducibility

  • Reagent Quality: The use of old or impure 2,5-difluorobenzaldehyde can introduce significant impurities. Acetic anhydride should be fresh and colorless. As mentioned, sodium acetate in Method A must be anhydrous.

  • Moisture Control: The initial condensation is sensitive to water, which can hydrolyze the acetic anhydride and the azlactone intermediate. Use dry glassware and a drying tube.

  • Methanolysis Step: Ensure the methanolysis goes to completion. Incomplete reaction will leave the azlactone intermediate, which can complicate purification. A longer reflux time or the addition of a mild acid catalyst (e.g., a drop of H2SO4) can drive this step, but may risk ester hydrolysis.

  • Purification: The product has a tendency to oil out during crystallization if cooled too quickly or if significant impurities are present. Slow cooling and seeding with a small crystal can promote the formation of a filterable solid. If crystallization fails, column chromatography on silica gel (e.g., 30-50% ethyl acetate in hexanes) is a reliable alternative.

  • Product Stability: While generally stable, acrylates can be prone to polymerization, especially under light or heat.[14] Store the final product in a cool, dark place. For long-term storage, consider adding a polymerization inhibitor like hydroquinone or BHT.[15]

Conclusion

Both the classic Erlenmeyer-Plöchl reaction using sodium acetate and the modern ionic liquid-catalyzed approach are viable methods for synthesizing Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate.

  • Method A is cost-effective and utilizes common lab reagents, making it highly accessible. However, its reproducibility is heavily dependent on rigorous control over reagent quality and reaction temperature.

  • Method B offers higher yields, cleaner reaction profiles, and milder conditions, leading to superior reproducibility. The primary drawbacks are the initial cost of the ionic liquid and the need to develop an efficient recycling process for large-scale applications.

For researchers prioritizing consistency and high purity on a laboratory scale, Method B is the recommended starting point . For large-scale campaigns where cost is a primary driver, Method A remains a robust option, provided that stringent process controls are implemented.

References

  • PrepChem.com. Synthesis of 2,5-Difluorobenzaldehyde. Available from: [Link]

  • Google Patents. CN106748434A - Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene.
  • Google Patents. CN1023799C - Purification and preparation processes for methyl methacrylate.
  • European Patent Office. EP0111818A2 - Process for purifying methyl methacrylate. Available from: [Link]

  • Google Patents. US2618652A - Process for the purification of acrylate and methacrylate esters.
  • Google Patents. US4518462A - Distillation process for purifying methyl methacrylate.
  • European Patent Office. EP3057933B1 - Unit and process for purification of crude methyl methacrylate. Available from: [Link]

  • ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. Available from: [Link]

  • ResearchGate. A plausible mechanism of Erlenmeyer–Plöchl reaction under Bi2Al4O9 catalysis. Available from: [Link]

  • Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available from: [Link]

  • Joshi, R. A., et al. (2015). Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium. Journal of Flow Chemistry.
  • Yao, W., et al. (2014). Fluorinated poly(meth)
  • Wikipedia. Methyl 2-acetamidoacrylate. Available from: [Link]

  • YouTube. Erlenmeyer-Plochl Azalactone Synthesis Mechanism. Available from: [Link]

  • Organic Syntheses. AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Org. Synth. Coll. Vol. 2, p. 619 (1943). Available from: [Link]

  • Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
  • Nature Communications. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link]

  • CORE. Fluorinated poly(meth)acrylate: Synthesis, properties and applications. Available from: [Link]

  • Royal Society of Chemistry. Efficient and catalyst free synthesis of acrylic plastic precursors: methyl propionate and methyl methacrylate synthesis through reversible CO2 capture. Green Chemistry. Available from: [Link]

  • Eastern-European Journal of Enterprise Technologies. SYNTHESIS OF ACRYLATES FROM METHYL PROPIONATE, PROPIONIC ACID AND FORMALDEHYDE IN THE GAS PHASE ON SOLID CATALYSTS. Available from: [Link]

  • PubMed. Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Google Patents. US20080227152A1 - In vivo incorporation of unnatural amino acids.
  • bioRxiv. Biosynthesis of Strained Amino Acids Through a PLP-Dependent Enzyme via Cryptic Halogenation. Available from: [Link]

Sources

Comparative

In Vitro versus In Vivo Efficacy Studies of Substituted Acrylates: A Translational Guide

Executive Summary: The Acrylate Paradox For researchers working with substituted acrylates—whether designing high-performance tissue adhesives (cyanoacrylates), immunomodulatory drugs (fumarates), or targeted covalent in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acrylate Paradox

For researchers working with substituted acrylates—whether designing high-performance tissue adhesives (cyanoacrylates), immunomodulatory drugs (fumarates), or targeted covalent inhibitors (acrylamides)—a recurring challenge exists: the "False Negative" toxicity signal and the "False Positive" stability signal.

Substituted acrylates function primarily as Michael acceptors. Their efficacy relies on a delicate balance between reacting with a biological target (e.g., a cysteine residue in a kinase or a nucleophile in tissue collagen) and surviving metabolic hydrolysis. Standard in vitro models often fail to replicate this balance because they lack the dynamic clearance mechanisms (blood flow, esterase sinks) found in vivo.

This guide provides a technical framework to bridge this gap, moving beyond standard ISO protocols to mechanistic, self-validating experimental designs.

Mechanistic Divergence: Why the Data Disconnects

To interpret efficacy data correctly, one must understand the competing chemical pathways that differ between a petri dish and a living organism.

The Electrophilic Warhead vs. The Hydrolytic Sink

Substituted acrylates undergo two primary reactions. The dominance of one over the other dictates efficacy.

  • Michael Addition (Efficacy Pathway): The

    
    -carbon of the acrylate attacks a nucleophile (e.g., Cys-SH on a protein).
    
    • In Vitro:[1][2][3][4][5][6][7] Often efficient, but can be non-specific if protein concentration is low.

    • In Vivo: Competes with abundant cytosolic glutathione (GSH).

  • Ester Hydrolysis (Degradation Pathway): Carboxylesterases cleave the ester group, often deactivating the pharmacophore or generating toxic byproducts (e.g., formaldehyde from cyanoacrylates).

    • In Vitro:[1][2][3][4][5][6][7] Culture media often lacks sufficient esterase activity, leading to overestimation of drug stability.

    • In Vivo: High esterase activity in plasma and liver leads to rapid clearance or prodrug activation.

Visualization: Metabolic Fate of Substituted Acrylates

The following diagram illustrates the bifurcation of acrylate pathways, highlighting the critical points of divergence between in vitro and in vivo systems.

AcrylateFate cluster_invitro In Vitro Artifacts Acrylate Substituted Acrylate (R-CH=C-COOR') Target Target Engagement (Covalent Bond) Acrylate->Target Michael Addition (k_inact) GSH_Adduct GSH Conjugate (Excretion) Acrylate->GSH_Adduct GST/GSH (Metabolic Clearance) Hydrolysis Hydrolysis Products (Acid + Alcohol/Aldehyde) Acrylate->Hydrolysis Carboxylesterases (Plasma/Liver) Efficacy Therapeutic Effect Target->Efficacy Sustained Occupancy Hydrolysis->GSH_Adduct Clearance (Dynamic In Vivo) Toxicity Local Toxicity (e.g., Formaldehyde) Hydrolysis->Toxicity Accumulation (Static In Vitro) Hydrolysis->Toxicity

Caption: Divergent pathways of substituted acrylates. In vitro systems often accumulate toxic hydrolysis products, while in vivo systems clear them.

Comparative Analysis: Product Performance

Cyanoacrylates (Tissue Adhesives)

The Challenge: Short-chain cyanoacrylates (methyl/ethyl) show severe cytotoxicity in vitro but are often tolerated in vivo.

FeatureIn Vitro ObservationIn Vivo RealityMechanistic Cause
Cytotoxicity High (Grade 3-4). Massive cell death in static culture.Moderate to Low. Inflammation resolves; tissue integrates.Static vs. Dynamic: In vitro, formaldehyde (degradation product) accumulates. In vivo, blood flow clears it [1].
Polymerization Rapid, exothermic heat spike damages monolayers.Heat dissipates into surrounding vascularized tissue.Thermal Mass: Tissue acts as a heat sink, mitigating thermal necrosis.
Degradation Slow hydrolytic degradation over weeks.Accelerated enzymatic degradation.Macrophage Activity: In vivo immune cells actively phagocytose polymer particles [4].

Key Insight: Do not rely solely on ISO 10993-5 (Elution Test) for cyanoacrylates. It generates false positives for toxicity.

Fumarates (Immunomodulators e.g., DMF)

The Challenge: Dimethyl fumarate (DMF) is a prodrug. In vitro assays using DMF directly may misrepresent the active species.

FeatureIn Vitro ObservationIn Vivo RealityMechanistic Cause
Active Species DMF is the primary electrophile.Monomethyl Fumarate (MMF) is the systemic effector.First-Pass Metabolism: DMF is rapidly hydrolyzed by intestinal/plasma esterases [2].
Potency DMF is a potent Nrf2 activator (low µM).MMF is less potent in vitro but effective in vivo.[8]Distribution: MMF utilizes specific transporters (e.g., HCAR2) not always present in cell lines [2].

Key Insight: When screening fumarates, test both the diester (DMF) and the monoester (MMF) to decouple permeability effects from intrinsic potency.

Acrylamide Covalent Inhibitors (Targeted Drugs)

The Challenge: Biochemical potency (


) does not predict duration of action.
FeatureIn Vitro ObservationIn Vivo RealityMechanistic Cause
Potency Driven by binding affinity (

) and reactivity (

).
Driven by Target Occupancy (TO) and protein turnover.Resynthesis Rate: If the body resynthesizes the protein faster than the drug inactivates it, efficacy is lost [3].
Selectivity High selectivity in kinase panels.[9]Off-target toxicity (e.g., skin rash).GSH Sponge: In vivo, high GSH levels can sequester the drug before it reaches the target.

Experimental Protocols (Self-Validating Systems)

To generate data that withstands regulatory scrutiny, use these modified protocols.

Protocol A: Dynamic "Flow-Through" Cytotoxicity Assay

Purpose: To assess cyanoacrylate biocompatibility without the artifact of toxin accumulation.

The Logic: Static wells trap formaldehyde. A perfusion system mimics the clearance provided by the vasculature.

  • Setup: Seed L929 fibroblasts in a microfluidic chip or a Transwell® insert system.

  • Application: Apply 5 µL of the acrylate adhesive to the center of the insert membrane (indirect contact).

  • Dynamic Phase:

    • Control: Static media incubation (standard ISO 10993).

    • Experimental: Perfusion of media at 20 µL/min (mimicking interstitial flow).

  • Readout:

    • Measure LDH release (cell death) at 24h.

    • Validation Step: Quantify formaldehyde concentration in the effluent using a colorimetric assay (Nash reagent).

    • Success Criteria: The perfused system should show significantly lower cytotoxicity and lower local formaldehyde concentrations than the static system.

Protocol B: In Vivo Target Occupancy (for Covalent Inhibitors)

Purpose: To correlate pharmacokinetics (PK) with pharmacodynamics (PD).

The Logic: Plasma concentration means nothing for a covalent drug; you must measure the percentage of the target protein that is covalently modified.

  • Treatment: Administer the substituted acrylate inhibitor to tumor-bearing mice (n=3 per timepoint).

  • Tissue Harvest: Collect tumors at 1h, 6h, 24h, and 48h post-dose. Flash freeze immediately.

  • Probe Labeling (The Validation):

    • Lyse tissue.

    • Incubate lysate with a biotinylated probe (an analog of your drug that binds the same cysteine).

    • Concept: If the drug occupied the site in vivo, the probe cannot bind ex vivo.

  • Quantification:

    • Perform Streptavidin-Western Blot.

    • Calculation:

      
      .
      
  • Data Output: Plot Occupancy vs. Time. Efficacy usually correlates with >70% occupancy maintained for the duration of the target's half-life.

Visualizing the Translation Workflow

This diagram outlines the decision tree for translating in vitro acrylate data to in vivo milestones.

TranslationWorkflow Start Candidate Acrylate InVitro_Stab 1. Metabolic Stability (Hepatocytes + Plasma) Start->InVitro_Stab Decision1 Stable enough? InVitro_Stab->Decision1 InVitro_Potency 2. Biochemical Potency (k_inact / K_I) InVivo_PD 4. Target Occupancy (Probe Displacement) InVitro_Potency->InVivo_PD Predicts Dose Decision1->Start No (Modify R-group) InVivo_PK 3. In Vivo PK (Clearance & Bioavailability) Decision1->InVivo_PK Yes (t1/2 > 30min) InVivo_PK->InVivo_PD Drives Exposure Efficacy 5. Efficacy Model (Tumor Vol / Tissue Bonding) InVivo_PD->Efficacy Correlates with

Caption: Workflow for translating substituted acrylates. Note that In Vitro Potency only predicts the required dose, but In Vivo PK determines if that dose is sustainable.

References

  • Pascual, G., et al. (2016).[7] Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair.[7] PLOS ONE. Available at: [Link]

  • Kulkarni, P. R., et al. (2016). Clearance Prediction of Targeted Covalent Inhibitors by In Vitro-In Vivo Extrapolation of Hepatic and Extrahepatic Clearance Mechanisms.[5][9] Drug Metabolism and Disposition. Available at: [Link]

  • Mizrahi, B., et al. (2011).[10] Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. Acta Biomaterialia. Available at: [Link]

  • Satoh, T., & Lipton, S. A. (2017).[8] Recent advances in understanding NRF2 as a druggable target: Development of pro-electrophilic and non-covalent NRF2 activators.[8] F1000Research. Available at: [Link]

Sources

Validation

Head-to-head comparison of different synthetic routes to Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

A Head-to-Head Comparison of Synthetic Routes to Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate Introduction Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a valuable and highly functionalized dehydroamino acid...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Synthetic Routes to Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Introduction

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a valuable and highly functionalized dehydroamino acid derivative. Its structural motifs, including a fluorinated aromatic ring and an acryl-amido system, make it a critical building block in medicinal chemistry. Specifically, such compounds serve as precursors for the synthesis of non-natural phenylalanine analogues, which are incorporated into peptidomimetics to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of therapeutic peptides. The presence of the two fluorine atoms on the phenyl ring can significantly modulate the electronic properties and lipophilicity of the final molecule, often leading to improved drug-like characteristics.

Given its importance, the efficient and scalable synthesis of this intermediate is of paramount concern to researchers in drug development. This guide provides a head-to-head comparison of two prominent synthetic strategies for its preparation: the classic Erlenmeyer-Plöchl Azlactone Synthesis and the modern Palladium-Catalyzed Heck Cross-Coupling reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance based on yield, scalability, cost-effectiveness, and overall process integrity.

Route 1: The Erlenmeyer-Plöchl Azlactone Synthesis

The Erlenmeyer-Plöchl synthesis is a time-honored method for preparing unsaturated N-acylamino acids.[1][2] The strategy is convergent, involving the condensation of an N-acylglycine with an aldehyde, followed by ring-opening of the resulting azlactone intermediate. This pathway is robust and relies on readily available, inexpensive reagents.

Mechanistic Overview & Experimental Rationale

The synthesis proceeds in two distinct stages:

  • Azlactone Formation: N-acetylglycine is treated with acetic anhydride, which serves a dual role. It acts as a dehydrating agent to cyclize N-acetylglycine into 2-methyl-5(4H)-oxazolone and also functions as the reaction solvent. In the presence of a weak base like sodium acetate, the oxazolone forms an enolate. This enolate then undergoes an aldol-type condensation with the electrophilic carbonyl carbon of 2,5-difluorobenzaldehyde. A subsequent elimination of water, driven by the acetic anhydride, yields the key intermediate: 4-(2,5-difluorobenzylidene)-2-methyl-5(4H)-oxazolone. The choice of acetic anhydride is critical; its dehydrating power drives the equilibrium towards the formation of the cyclized and condensed products.

  • Methanolysis of the Azlactone: The formed azlactone is then subjected to nucleophilic attack by a solvent, in this case, methanol. This ring-opening reaction (methanolysis) is typically performed by refluxing the azlactone in excess methanol, often with a base or acid catalyst, although thermal opening is also common. This step selectively cleaves the acyl-oxygen bond of the lactone ring to furnish the desired final product, Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate.

Experimental Protocol: Erlenmeyer-Plöchl Route

Part A: Synthesis of 4-(2,5-difluorobenzylidene)-2-methyl-5(4H)-oxazolone

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-acetylglycine (11.7 g, 0.1 mol), 2,5-difluorobenzaldehyde (14.2 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).[3][4]

  • Add acetic anhydride (30 mL, 0.32 mol) to the flask.

  • Heat the mixture gently in a water bath at 80-90 °C with continuous stirring for 2 hours. The solid reactants will gradually dissolve to form a clear, yellow-to-orange solution.

  • After 2 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.

  • Add 100 mL of cold ethanol to the solidified mass and break it up with a spatula.

  • Collect the yellow crystalline solid by vacuum filtration, wash it thoroughly with cold ethanol (2 x 30 mL) and then with cold water (2 x 50 mL) to remove unreacted starting materials and sodium acetate.

  • Dry the product under vacuum to yield the azlactone intermediate. (Expected yield: 75-85%).

Part B: Synthesis of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

  • Suspend the dried azlactone from Part A (e.g., 21.3 g, 0.09 mol) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to reflux with stirring. The solid will slowly dissolve as the methanolysis proceeds.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the azlactone spot has disappeared.

  • After the reaction is complete, cool the solution to room temperature.

  • Reduce the solvent volume to approximately one-third by rotary evaporation.

  • Cool the concentrated solution in an ice bath to induce crystallization of the final product.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. (Expected yield from azlactone: 80-90%).

Workflow Diagram: Erlenmeyer-Plöchl Route

Erlenmeyer_Plochl cluster_start Starting Materials cluster_step1 Step 1: Azlactone Formation cluster_step2 Step 2: Methanolysis NAG N-Acetylglycine React1 Condensation & Cyclization (Reflux, 2h) NAG->React1 DFB 2,5-Difluorobenzaldehyde DFB->React1 NaOAc Sodium Acetate NaOAc->React1 Ac2O Acetic Anhydride Ac2O->React1 Workup1 Crystallization & Filtration React1->Workup1 React2 Ring Opening (Methanol, Reflux, 4-6h) Workup2 Crystallization & Filtration React2->Workup2 Azlactone Azlactone Intermediate Azlactone->React2 Product Methyl 2-acetamido-3- (2,5-difluorophenyl)acrylate Workup1->Azlactone Workup2->Product

Workflow for the Erlenmeyer-Plöchl Synthesis.

Route 2: The Palladium-Catalyzed Heck Cross-Coupling

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[5][6][7] For this specific target molecule, the Heck reaction provides a highly direct and convergent route, coupling an appropriately substituted aryl halide with a commercially available acrylate derivative.

Mechanistic Overview & Experimental Rationale

The catalytic cycle of the Heck reaction is well-established and involves several key steps:

  • Oxidative Addition: A low-valent Palladium(0) species, often generated in situ, undergoes oxidative addition into the carbon-halogen bond of 2,5-difluorobromobenzene. This forms a square planar Aryl-Palladium(II)-Halide complex.

  • Alkene Coordination & Insertion: Methyl 2-acetamidoacrylate coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Palladium bond, forming a new alkyl-palladium intermediate. The regioselectivity of this insertion is typically governed by sterics, with the aryl group adding to the less substituted carbon of the double bond.

  • β-Hydride Elimination: For the catalyst to turn over, the palladium must be eliminated. This occurs via a syn-β-hydride elimination, where a hydrogen atom on the adjacent carbon is transferred to the palladium center, reforming the C=C double bond and generating a hydrido-palladium complex. This step establishes the trans stereochemistry of the product.

  • Reductive Elimination: The active Pd(0) catalyst is regenerated by reductive elimination of H-Br, a process facilitated by the stoichiometric base (e.g., triethylamine or sodium acetate) present in the reaction mixture.

The choice of a ligand-free system, as described in some literature, is advantageous for fine chemical synthesis as it simplifies product purification and reduces costs associated with expensive phosphine ligands.[8]

Experimental Protocol: Heck Cross-Coupling Route
  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) acetate (Pd(OAc)₂, 45 mg, 0.2 mol%), 2,5-difluorobromobenzene (19.3 g, 0.1 mol), and methyl 2-acetamidoacrylate (15.7 g, 0.11 mol).[9]

  • Add anhydrous sodium acetate (12.3 g, 0.15 mol) as the base.

  • Via cannula, add 100 mL of a degassed polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Stir the mixture and heat to 120-130 °C for 8-12 hours. The reaction should be monitored by TLC or GC-MS for the consumption of the aryl bromide.

  • After completion, cool the reaction mixture to room temperature and dilute with 300 mL of ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

  • Transfer the combined filtrate to a separatory funnel and wash with water (3 x 100 mL) to remove the DMF, followed by a wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product. (Expected yield: 60-75%).

Workflow Diagram: Heck Cross-Coupling Route

Heck_Reaction cluster_start Starting Materials cluster_reaction Heck Cross-Coupling cluster_workup Workup & Purification DFBB 2,5-Difluorobromobenzene React Coupling Reaction (DMF, 120-130°C, 8-12h) DFBB->React MAA Methyl 2-acetamidoacrylate MAA->React Base Base (e.g., NaOAc) Base->React Catalyst Pd(OAc)₂ Catalyst->React Filter Filtration (Celite) React->Filter Extract Extraction & Wash Filter->Extract Purify Recrystallization or Column Chromatography Extract->Purify Product Methyl 2-acetamido-3- (2,5-difluorophenyl)acrylate Purify->Product

Workflow for the Heck Cross-Coupling Synthesis.

Head-to-Head Performance Comparison

To provide an objective comparison, the key performance indicators for both routes are summarized below. Yields are based on representative literature values for similar transformations.

ParameterRoute 1: Erlenmeyer-PlöchlRoute 2: Heck Cross-Coupling
Overall Yield 60-75% (over two steps)60-75% (one step)
Starting Materials N-acetylglycine, 2,5-difluorobenzaldehyde, NaOAc, Ac₂O2,5-difluorobromobenzene, Methyl 2-acetamidoacrylate, NaOAc
Catalyst Stoichiometric base (NaOAc)Catalytic Pd(OAc)₂ (0.1-1 mol%)
Key Reagents Acetic Anhydride (dehydrating agent & solvent)Palladium Catalyst
Reaction Temperature 80-100 °C (Step 1), ~65 °C (Step 2)120-130 °C
Reaction Time 6-8 hours total8-12 hours
Scalability Excellent; relies on classical, well-understood reactions.Good; but may require optimization to manage catalyst lifetime.
Purification Primarily crystallization; intermediates are often stable solids.Requires filtration of catalyst and often column chromatography.
Cost & Atom Economy Lower reagent cost; poor atom economy due to acetic anhydride.Higher cost due to palladium; better atom economy.
Safety & Environment Uses corrosive acetic anhydride.Uses high-boiling polar aprotic solvents (e.g., DMF, NMP).

Expert Analysis and Recommendation

The Erlenmeyer-Plöchl route stands out for its operational simplicity, low cost of reagents, and avoidance of heavy metal catalysts. The use of acetic anhydride and sodium acetate is well-suited for large-scale industrial synthesis where cost is a primary driver. Purification is often straightforward, relying on simple crystallization of both the intermediate and the final product, which is a significant advantage. However, the route's main drawback is its poor atom economy, as acetic anhydride is used in large excess.

The Heck Cross-Coupling route represents a more modern and elegant approach. Its primary advantage is the direct, single-step conversion from readily available starting materials. While the overall yield is comparable to the two-step Erlenmeyer synthesis, its convergence is superior. The main challenges for this route are the cost of the palladium catalyst and the need for rigorous purification to remove residual metal, which is a critical requirement for active pharmaceutical ingredients (APIs). The higher reaction temperatures and use of solvents like DMF also present process safety and environmental considerations.

For large-scale, cost-sensitive industrial production , the Erlenmeyer-Plöchl synthesis remains a highly viable and attractive option. Its robustness, reliance on inexpensive reagents, and straightforward purification make it a workhorse method that can be implemented with standard chemical plant equipment.

For early-stage drug discovery and medicinal chemistry applications , where speed, flexibility, and access to a diverse range of analogues are more critical than cost, the Heck Cross-Coupling is often the superior choice. Its directness allows for rapid synthesis of various derivatives by simply changing the aryl halide, making it ideal for building libraries of compounds for structure-activity relationship (SAR) studies.

Ultimately, the choice of synthetic route will depend on the specific project goals, balancing the need for scalability and cost-control against the demand for speed and synthetic versatility.

References

  • Cao, Q., et al. (2025). One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Organic & Biomolecular Chemistry.
  • PrepChem (n.d.). Synthesis of 2,5-Difluorobenzaldehyde.
  • Royal Society of Chemistry (2025). One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Organic & Biomolecular Chemistry.
  • Dai, J., et al. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO.
  • Google Patents (n.d.). Process for synthesizing N-acetylglycine using novel promoters. EP0197659A1.
  • Google Patents (n.d.). Process for synthesis of N-acetylglycine. US4918222A.
  • Patsnap Eureka (2017). Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene.
  • University of Groningen (n.d.). Ligand-free palladium catalysed Heck reaction of methyl 2-acetamido acrylate and aryl bromides as key step.
  • Sigma-Aldrich (n.d.). 2,5-Difluorobenzaldehyde 98%.
  • CymitQuimica (n.d.). CAS 2646-90-4: 2,5-Difluorobenzaldehyde.
  • Organic Chemistry Portal (n.d.). Heck Reaction.
  • Wikipedia (n.d.). Heck reaction.
  • PubChem (n.d.). 2,5-Difluorobenzaldehyde.
  • MDPI (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • CORE (2014). Fluorinated poly(meth)acrylate.
  • Wikipedia (n.d.). Methyl 2-acetamidoacrylate.
  • ResearchGate (2025). Multifaceted Synthetic Route to Functional Polyacrylates by Transesterification of Poly(pentafluorophenyl acrylates).
  • Eastern-European Journal of Enterprise Technologies (2016). SYNTHESIS OF ACRYLATES FROM METHYL PROPIONATE, PROPIONIC ACID AND FORMALDEHYDE IN THE GAS PHASE ON SOLID CATALYSTS.
  • Wikipedia (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
  • Journal of Chemical and Pharmaceutical Research (n.d.). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH.
  • ResearchGate (n.d.). Erlenmeyer-Plöchl azlactone synthesis.
  • Cambridge University Press (n.d.). Erlenmeyer-Plochl Azloactone Synthesis.
  • Academe Research Journals (2010). Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds.

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Safety & Regulatory Compliance

Safety

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate proper disposal procedures

Topic: Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary & Chemical Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Chemical Profile

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a specialized intermediate, typically utilized in the asymmetric synthesis of 2,5-difluorophenylalanine derivatives—critical building blocks for peptide therapeutics and enzyme inhibitors (e.g., DPP-4 inhibitors).

Unlike standard organic waste, this compound presents a dual challenge: the acrylate moiety (potential for polymerization/sensitization) and the difluorophenyl group (requiring specific incineration protocols to manage hydrogen fluoride generation).

Chemical Identity & Properties:

Property Description
CAS Number Analogous to 35356-70-8 (Methyl 2-acetamidoacrylate)
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in MeOH, DCM, DMSO; Insoluble in water
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential Sensitizer

| Reactivity | Stable under standard conditions; Michael Acceptor (reacts with nucleophiles) |[1][2]

Hazard Identification & Risk Assessment

Before disposal, you must classify the waste stream based on the compound's specific functional groups.

  • The Fluorine Factor: The C-F bond is one of the strongest in organic chemistry. Standard low-temperature incineration is insufficient and may release toxic organofluorines or HF gas.

  • The Acrylate Factor: While the acetamido group stabilizes the double bond, the acrylate structure remains a Michael acceptor. It can alkylate biological nucleophiles (proteins/DNA), leading to sensitization.

Critical Safety Directive:

Do NOT dispose of this compound down the drain. It is a halogenated organic that requires high-temperature destruction with flue gas scrubbing.

Pre-Disposal Handling & Segregation

Proper segregation is the single most effective way to reduce disposal costs and safety risks.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (if handling powder).

  • Dermal: Nitrile gloves (double-gloving recommended for solutions >10 mM).

  • Ocular: Chemical splash goggles.

Waste Segregation Logic

Use the following decision matrix to determine the correct waste stream.

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Solid Waste Container (Label: Halogenated Organic Solid) Solid->BinSolid Double bag SolventCheck Solvent Type? Liquid->SolventCheck BinHalo Halogenated Solvent Waste (Label: Contains Fluorinated Organics) SolventCheck->BinHalo DCM, Chloroform, or High Conc. SolventCheck->BinHalo If unsure -> DEFAULT BinNonHalo Non-Halogenated Waste (Only if <1% Fluorinated Cmpd) SolventCheck->BinNonHalo Trace amounts in MeOH/EtOH

Figure 1: Decision tree for segregating fluorinated acrylate waste streams.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Excess Reagent/Spoiled Product)
  • Containment: Transfer the solid into a sealable polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate"

    • Hazard Checkboxes: Toxic, Irritant.[3][4][5]

    • Note: Clearly write "CONTAINS FLUORINE" —this signals the waste facility to use scrubbers during incineration.

  • Secondary Containment: Place the sealed container into the lab's central "Solid Hazardous Waste" drum.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the waste solvent container does not contain strong oxidizers (e.g., nitric acid) or strong bases, which could trigger uncontrolled hydrolysis or polymerization.

  • Stream Selection: Pour into the Halogenated Solvent carboy.

    • Why? Even if the solvent is methanol (non-halogenated), the presence of the difluorophenyl compound contaminates the stream. Mixing it with non-halogenated fuel-blending waste can result in regulatory fines or damage to incinerators not equipped for HF.

  • Rinsing: Triple-rinse glassware with a small volume of acetone or DCM and add the rinsate to the Halogenated waste container.

Scenario C: Spill Cleanup (Powder)
  • Isolate: Evacuate the immediate area if the spill is large (>10g) and dust is airborne.

  • PPE Up: Don nitrile gloves, goggles, and an N95 mask.

  • Wet Method: Do not dry sweep (creates dust). Cover the spill with wet paper towels (dampened with water or ethanol) to suppress particulates.

  • Collect: Scoop the damp material into a waste bag.

  • Clean: Wipe the surface with soap and water. Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory Compliance & Waste Codes

While this specific compound is not strictly "P-listed" or "U-listed" by the EPA (RCRA), it must be managed as hazardous due to its toxicity and flammability characteristics (if in solvent).

Regulatory BodyClassificationWaste Code (Typical)
EPA (RCRA) Characteristic Waste (if ignitable solvent)D001 (Ignitable)
EPA (RCRA) Halogenated Organic (Best Practice)Non-Regulated / State Regulated (e.g., TX-001 in Texas)
DOT Not Regulated as SolidN/A (unless in flammable solvent)

Expert Insight: Many institutions use a "catch-all" code for halogenated organics (e.g., F002 usually applies to solvents, but the logic extends to mixtures). Always consult your institution's EHS officer, but defaulting to Halogenated Waste is the safest compliance path.

Synthesis Context (The "Why")

Understanding where this waste comes from helps in minimizing it. This compound is an intermediate in the Dehydroamino Acid Route to chiral amino acids.

SynthesisWorkflow Aldehyde 2,5-Difluorobenzaldehyde Horner Horner-Wadsworth-Emmons Reaction Aldehyde->Horner Phosphonate N-Acetyl Phosphonate Phosphonate->Horner Target Methyl 2-acetamido-3- (2,5-difluorophenyl)acrylate (THE WASTE SOURCE) Horner->Target Yields Solid Hydrogenation Asymmetric Hydrogenation Target->Hydrogenation Rh-Catalyst FinalProduct (S)-2,5-Difluorophenylalanine Hydrogenation->FinalProduct

Figure 2: Synthesis pathway showing the generation point of the acrylate intermediate.

Minimization Tip: The hydrogenation step (Target → Final Product) is often quantitative. Ensure the reaction goes to completion to convert the reactive acrylate into the benign phenylalanine derivative, reducing the toxicity of the final waste stream.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 98644: Methyl 2-acetamidoacrylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate
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Reactant of Route 2
Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate
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